Technical Documentation Center

(R)-3-Amino-1-phenyl-propan-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Amino-1-phenyl-propan-1-OL
  • CAS: 138750-31-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (R)-3-Amino-1-phenyl-propan-1-ol: Synthesis, Properties, and Pharmaceutical Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the chiral amino alcohol, (R)-3-Amino-1-phenyl-propan-1-ol. With full editorial cont...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the chiral amino alcohol, (R)-3-Amino-1-phenyl-propan-1-ol. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's significance, synthesis, and application, grounded in scientific principles and practical insights.

Introduction: The Strategic Importance of a Chiral Building Block

(R)-3-Amino-1-phenyl-propan-1-ol, identified by the CAS Number 138750-31-9 , is a pivotal chiral intermediate in the landscape of modern pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a hydroxyl group and an amino group at specific stereocenters relative to a phenyl ring, makes it an invaluable precursor for a range of biologically active molecules. The precise spatial arrangement of these functional groups is paramount, as it directly dictates the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).

This amino alcohol serves as a core structural motif in several key drugs, including the selective norepinephrine reuptake inhibitor (SNRI) (R)-Atomoxetine , used for the treatment of ADHD, and is a crucial intermediate for antidepressants like (S)-Fluoxetine .[3] The enantiomeric purity of (R)-3-Amino-1-phenyl-propan-1-ol is therefore not merely a quality parameter but a critical determinant of therapeutic efficacy and patient safety. This guide will delve into the methodologies for obtaining this compound in high enantiomeric excess, its key properties, and its application in the synthesis of complex drug molecules.

Physicochemical and Structural Characteristics

The fundamental properties of (R)-3-Amino-1-phenyl-propan-1-ol are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 138750-31-9[1][2]
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [1]
Appearance White Solid[1]
Purity Typically ≥95%[1][2]
SMILES OCCN[1]
InChI Key PHIYHIOQVWTXII-SECBINFHSA-N

Synthesis of Enantiomerically Pure (R)-3-Amino-1-phenyl-propan-1-ol

The synthesis of a single enantiomer of a chiral molecule is a cornerstone of pharmaceutical chemistry. For (R)-3-Amino-1-phenyl-propan-1-ol, the primary strategies involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture. The choice of method is often a balance between efficiency (yield and enantiomeric excess), cost, and scalability.

Asymmetric Reduction of 3-Amino-1-phenyl-propan-1-one

The most elegant and atom-economical approach is the direct asymmetric hydrogenation of the corresponding prochiral aminoketone, 3-amino-1-phenyl-propan-1-one. This method's success hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two faces of the ketone, leading to the preferential formation of the (R)-alcohol.

Causality of Experimental Choices: The use of transition metal catalysts, particularly Rhodium and Ruthenium, complexed with chiral phosphine ligands, is prevalent.[4][5] These ligands create a chiral environment around the metal center, which coordinates to the ketone. The steric and electronic properties of the ligand dictate the facial selectivity of hydride delivery from the reducing agent (typically H₂) to the carbonyl group. Catalysts like Rh-DuanPhos have demonstrated high efficiency and enantioselectivity (93-99% ee) for the reduction of β-secondary-amino ketones.[4][5] The choice of solvent (e.g., methanol) is critical for substrate and catalyst solubility and can influence the reaction's stereochemical outcome.

G cluster_start Starting Material cluster_reagents Reaction cluster_product Product start 3-Amino-1-phenyl-propan-1-one catalyst Chiral Catalyst (e.g., [Rh(COD)(DuanPhos)]BF₄) start->catalyst Asymmetric Hydrogenation product (R)-3-Amino-1-phenyl-propan-1-ol catalyst->product h2 H₂ (Hydrogen Gas) h2->catalyst solvent Solvent (e.g., Methanol) solvent->catalyst

Caption: Asymmetric reduction of a prochiral aminoketone.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methodologies for the asymmetric reduction of β-amino ketones.[5]

  • Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with 3-(methylamino)-1-phenyl-propan-1-one hydrochloride and a catalytic amount of a chiral rhodium catalyst (e.g., [Rh(COD)(DuanPhos)]BF₄) in degassed methanol.

  • Reaction Setup: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • Hydrogenation: The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 5-50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C).

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched (R)-3-Amino-1-phenyl-propan-1-ol. The enantiomeric excess is determined by chiral HPLC.

Chiral Resolution of Racemic 3-Amino-1-phenyl-propan-1-ol

An alternative, classical approach is the resolution of a racemic mixture of 3-amino-1-phenyl-propan-1-ol. This method relies on the formation of diastereomeric salts with a chiral resolving agent.

Causality of Experimental Choices: The basic amino group of the substrate allows for salt formation with a chiral acid, such as (S)-(+)-mandelic acid.[5] The resulting diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor. The choice of solvent (e.g., a mixture of a ketone and an ether) is crucial for achieving efficient separation.[5] After separation, the desired enantiomer is liberated from the salt by treatment with a base. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%.

G racemate (±)-3-Amino-1-phenyl-propan-1-ol diastereomers Diastereomeric Salts (R,S) and (S,S) racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., (S)-(+)-Mandelic Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation salt_R Insoluble Salt ((R)-Amine-(S)-Acid) separation->salt_R Precipitates salt_S Soluble Salt ((S)-Amine-(S)-Acid) separation->salt_S Stays in solution base_treatment Base Treatment salt_R->base_treatment product (R)-3-Amino-1-phenyl-propan-1-ol base_treatment->product Liberation of free amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application in Pharmaceutical Synthesis: The Case of (R)-Atomoxetine

(R)-3-Amino-1-phenyl-propan-1-ol is a key precursor in the synthesis of (R)-Atomoxetine. The synthesis involves a nucleophilic aromatic substitution reaction where the alkoxide of the N-methylated derivative of (R)-3-Amino-1-phenyl-propan-1-ol displaces a fluorine atom from an activated aromatic ring.

The N-methylated precursor, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, is first prepared. This can be achieved through various methods, including the asymmetric reduction of the corresponding N-methyl aminoketone.[5]

The subsequent step is a Williamson ether synthesis. The hydroxyl group of the chiral amino alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks 2-fluorotoluene, displacing the fluoride ion to form the desired ether linkage.

G cluster_start Precursors cluster_reagents Reaction cluster_product Product amino_alcohol (R)-N-Methyl-3-phenyl- 3-hydroxypropylamine base Base (e.g., NaH) amino_alcohol->base SNAr Reaction aryl_halide 2-Fluorotoluene aryl_halide->base product (R)-Atomoxetine base->product solvent Solvent (e.g., DMSO) solvent->base

Caption: Synthesis of (R)-Atomoxetine.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (R)-3-Amino-1-phenyl-propan-1-ol is critical. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Self-Validating System: A robust analytical method is self-validating. This means the method must be able to baseline-separate the two enantiomers, allowing for accurate quantification of each.

Methodology:

  • Chiral Stationary Phase (CSP): The separation is achieved using an HPLC column with a chiral stationary phase. These phases are designed to have different affinities for the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino alcohols.

  • Mobile Phase: The mobile phase composition is optimized to achieve the best resolution. It often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, sometimes with additives to improve peak shape.

  • Detection: A UV detector is typically used, as the phenyl group provides a strong chromophore.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion

(R)-3-Amino-1-phenyl-propan-1-ol is more than just a chemical compound; it is an enabling tool for the development of stereochemically defined drugs. A thorough understanding of its synthesis, from the mechanistic underpinnings of asymmetric catalysis to the practical considerations of chiral resolution, is essential for any researcher in the field. The ability to produce this intermediate with high enantiomeric purity and to verify that purity with robust analytical methods are key to ensuring the quality and efficacy of the final pharmaceutical products. This guide has aimed to provide a comprehensive and technically sound overview to support these endeavors.

References

  • Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. (2022-05-19). PMC. Retrieved from [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.

Sources

Exploratory

(R)-3-Amino-1-phenyl-propan-1-ol: Technical Guide & Physicochemical Profile

The following technical guide details the chemical properties, synthesis, and applications of (R)-3-Amino-1-phenyl-propan-1-ol , a critical chiral building block in pharmaceutical development. [1] Executive Summary (R)-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (R)-3-Amino-1-phenyl-propan-1-ol , a critical chiral building block in pharmaceutical development.

[1]

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 138750-31-9) is a gamma-amino alcohol and a privileged scaffold in medicinal chemistry.[1] It serves as the absolute stereochemical anchor for a class of blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine (Prozac) , Atomoxetine (Strattera) , and Nisoxetine .[1]

Unlike its regioisomer ((R)-3-amino-3-phenylpropan-1-ol), this compound features a benzylic hydroxyl group and a terminal primary amine.[1] This specific architecture allows for versatile derivatization—specifically chemoselective


-arylation and 

-methylation—making it the structural determinant of the final drug's enantiopurity.[1]

Physicochemical Identity & Properties[1][2][3][4][5]

Nomenclature & Identification[1]
  • IUPAC Name: (1R)-3-Amino-1-phenylpropan-1-ol[1][2]

  • Common Synonyms: (R)-gamma-Amino-1-phenylpropanol; (R)-3-Phenyl-3-hydroxypropylamine[1]

  • CAS Number: 138750-31-9 (Specific (R)-enantiomer)[1]

    • Note: CAS 5053-63-4 refers to the racemate; CAS 170564-98-4 refers to the regioisomer 3-amino-3-phenylpropan-1-ol.[1]

  • Molecular Formula:

    
    [3][4]
    
  • SMILES: NQQc1ccccc1

Physical Properties Table
PropertyValueContext/Condition
Molecular Weight 151.21 g/mol -
Physical State Crystalline SolidPurified form
Melting Point 56 – 57 °CRecrystallized from ether [1]
Boiling Point ~293 °Cat 760 mmHg (Predicted)
Chirality (R)-Enantiomer

(c=1, MeOH)
pKa ~9.5 (Amine)Basic character dominates
Solubility HighEthanol, DMSO, Chloroform, Dilute Acid
Solubility Moderate/LowWater (pH dependent), Hexanes

Synthetic Routes & Manufacturing

The synthesis of the enantiopure (R)-isomer is non-trivial due to the need to establish the stereocenter at the benzylic position.[1] Two primary industrial routes exist: Asymmetric Catalytic Reduction (Modern) and Classical Resolution (Traditional).[1]

Route A: Asymmetric Catalytic Reduction (Preferred)

This route ensures high enantiomeric excess (ee > 95%) without the yield loss associated with resolution.[1]

Mechanism:

  • Mannich Condensation: Acetophenone reacts with formaldehyde and dimethylamine (or ammonia equivalent) to form the amino-ketone intermediate, 3-amino-1-phenylpropan-1-one.[1]

  • Asymmetric Transfer Hydrogenation (ATH): The ketone is reduced using a chiral catalyst (e.g., Ru-TsDPEN or a Spiroborate ester) and a hydrogen donor (formic acid/triethylamine).[1]

Self-Validating Protocol (Lab Scale):

  • Precursor: 3-Amino-1-phenylpropan-1-one HCl.[1][2]

  • Catalyst: (S,S)-Ru-TsDPEN (Noyori catalyst).[1]

  • Solvent: DMF/IPA (1:1).[1]

  • Procedure:

    • Dissolve ketone (10 mmol) in solvent.[1]

    • Add catalyst (0.5 mol%) and Formic Acid/TEA (5:2 azeotrope).

    • Stir at 25°C for 12 hours under Argon.

    • Checkpoint: Monitor via TLC (SiO2, 10% MeOH/DCM). Ketone (

      
      ) disappears; Alcohol (
      
      
      
      ) appears.[1]
    • Workup: Quench with sat.

      
      , extract with EtOAc.
      
Route B: Classical Resolution

Used when chiral catalysts are unavailable.[1]

  • Synthesize racemic 3-amino-1-phenylpropan-1-ol via

    
     reduction.[1][5]
    
  • Form diastereomeric salt using (S)-Mandelic Acid or L-(+)-Tartaric Acid .[1]

  • Recrystallize selectively from Ethanol/Water.[1]

  • Liberate free base with NaOH.[1]

Synthesis Workflow Diagram

SynthesisPath cluster_0 Stereoselective Step Acetophenone Acetophenone (Starting Material) Mannich Mannich Reaction (HCHO + Amine) Acetophenone->Mannich Ketone 3-Amino-1-phenyl- propan-1-one Mannich->Ketone Reduction Asymmetric Reduction (Ru-Catalyst / H2) Ketone->Reduction Chiral Induction Product (R)-3-Amino-1-phenyl- propan-1-ol Reduction->Product >95% ee Fluoxetine Fluoxetine (Prozac) Product->Fluoxetine 1. N-Methylation 2. O-Arylation (4-CF3-Ph) Atomoxetine Atomoxetine (Strattera) Product->Atomoxetine 1. O-Arylation (2-Me-Ph) 2. N-Methylation

Caption: Synthesis pathway from Acetophenone to (R)-3-Amino-1-phenyl-propan-1-ol and subsequent conversion to major SNRI therapeutics.

Analytical Characterization

To ensure the integrity of this intermediate for drug development, a validated analytical method is required.[1]

Chiral HPLC Method (Enantiomeric Purity)

This method separates the (R) and (S) enantiomers to verify optical purity.[1]

  • Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (or 254 nm).[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Isomer: ~8.5 min[1]

    • (R)-Isomer: ~11.2 min (Confirm with authentic standard).[1]

  • Self-Validation: Resolution factor (

    
    ) between peaks must be > 1.5.
    
Spectroscopic Profile[1]
  • 1H NMR (400 MHz, CDCl3):

    
     7.35-7.20 (m, 5H, Ar-H), 4.92 (dd, 1H, CH-O), 3.10-2.90 (m, 2H, CH2-N), 2.80 (br s, 3H, OH/NH2), 1.90-1.75 (m, 2H, CH2-CH).[1]
    
  • Mass Spectrometry (ESI+): m/z 152.1

    
    .[1]
    

Therapeutic Applications & Mechanism

(R)-3-Amino-1-phenyl-propan-1-ol is not a drug itself but the chiral scaffold that dictates the binding affinity of the final drug molecule.[1]

  • Fluoxetine (Prozac): The (R)-enantiomer of the alcohol precursor leads to (R)-Fluoxetine.[1] Note: Commercial Prozac is often racemic, but the (R)-enantiomer is investigated for specific metabolic profiles.[1]

  • Atomoxetine (Strattera): Used for ADHD.[1] The (R)-configuration of the benzylic ether is essential for potent norepinephrine transporter (NET) inhibition.[1] The synthesis involves

    
    -arylation of the alcohol with 2-fluorotoluene (via SNAr) or Mitsunobu reaction with o-cresol [2].[1]
    

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Hygroscopic.[1][6] Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Avoid contact with strong oxidizing agents and acid chlorides.[1]

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[1] 3-Methylamino-3-phenylpropan-1-ol .[1] Acta Crystallographica Section E, 68(10), o2857.[1]

  • Lilly, E. & Co. (2004).[1] Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor . US Patent Application 20040102651.[1]

  • Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones . Journal of the American Chemical Society.[1][7] (General reference for Ru-catalysis protocols).

  • BenchChem. (2024).[1] (R)-3-(Methylamino)-1-phenylpropan-1-ol Structure and Properties . [1]

Sources

Foundational

Technical Whitepaper: (R)-3-Amino-1-phenylpropan-1-ol

Physicochemical Profile, Synthetic Pathways, and Pharmaceutical Utility Executive Summary (R)-3-Amino-1-phenylpropan-1-ol is a critical chiral synthon in the pharmaceutical industry, serving as the structural backbone fo...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

(R)-3-Amino-1-phenylpropan-1-ol is a critical chiral synthon in the pharmaceutical industry, serving as the structural backbone for the "oxetine" class of selective serotonin reuptake inhibitors (SSRIs) and selective norepinephrine reuptake inhibitors (SNRIs). While the N-methylated derivative is the direct precursor to blockbuster drugs like Atomoxetine and Fluoxetine , the primary amine discussed here represents the fundamental scaffold. This guide details its molecular weight implications, asymmetric synthesis via transfer hydrogenation, and analytical validation protocols.

Part 1: Physicochemical Characterization

The precise molecular weight of (R)-3-Amino-1-phenylpropan-1-ol is the foundational constant for all stoichiometric calculations in process chemistry. In high-throughput manufacturing, deviations in mass balance often stem from confusing the free base with its hydrochloride salt or its N-methylated analogs.

1.1 Molecular Identity Table
PropertyValueTechnical Context
IUPAC Name (1R)-3-amino-1-phenylpropan-1-olDefines absolute configuration at C1.
Molecular Formula C₉H₁₃NO Used for elemental analysis validation.
Molecular Weight 151.21 g/mol Critical for Stoichiometry.
Exact Mass (Monoisotopic) 151.099714 DaRequired for High-Resolution Mass Spec (HRMS) identification

.
CAS Number (Racemic) 5053-63-4Often cited; specific enantiomer CAS varies by salt form.
Physical State Waxy Solid / OilLow melting point (50–53°C for racemate) makes handling temperature-sensitive.
Solubility Polar Organic SolventsSoluble in Methanol, Ethanol, DMSO; sparingly soluble in non-polar hexanes.
pKa (Amine) ~9.5Basic nitrogen; readily forms stable salts (HCl, Oxalate).
1.2 The "Molecular Weight" Trap in Synthesis

Researchers often miscalculate yields by conflating the primary amine (MW 151.21) with the N-methyl derivative (MW 165.[1][2]23) used in Atomoxetine synthesis.[3]

  • Correction Factor: If a protocol specifies the N-methyl variant and you substitute the primary amine, you must adjust the mass charge by a factor of 0.915 (151.21 / 165.23).

Part 2: Asymmetric Synthetic Pathways

The industrial value of this molecule lies in its chirality . Producing the (R)-enantiomer with high enantiomeric excess (ee) is preferred over racemic resolution, which wastes 50% of the material.

2.1 Pathway: Asymmetric Transfer Hydrogenation (ATH)

The most robust route utilizes the reduction of the corresponding amino-ketone using a Ruthenium-based chiral catalyst (Noyori type).

Reaction Scheme:

  • Substrate: 3-Amino-1-phenylpropan-1-one (as HCl salt).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol.[3]

Protocol (Self-Validating):

  • Charge: Dissolve 3-amino-1-phenylpropan-1-one HCl (1.0 eq) in degassed Methanol (5 vol).

  • Catalyst Addition: Add Ru-catalyst (0.005 eq / 0.5 mol%). Low loading indicates high efficiency.

  • Reduction: Add Formic Acid/TEA mixture slowly at 0°C to prevent exotherm. Stir at 25°C for 12 hours.

  • IPC (In-Process Control): Monitor consumption of ketone via TLC (SiO₂, 10% MeOH/DCM). Ketone Rf ≈ 0.6; Alcohol Rf ≈ 0.3.

  • Workup: Quench with NaHCO₃ (aq). Extract with Ethyl Acetate.[4]

  • Purification: Recrystallization from IPA/Heptane enriches the (R)-enantiomer to >99% ee.

2.2 Visualization of Synthesis Logic

SynthesisPath SM Acetophenone (Starting Material) Mannich Mannich Reaction (+ CH2O + Amine) SM->Mannich C-C Bond Formation Ketone 3-Amino-1-phenyl- propan-1-one Mannich->Ketone Intermediate ATH Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN Catalyst) Ketone->ATH Stereoselective Reduction Product (R)-3-Amino-1-phenyl- propan-1-ol (MW: 151.21) ATH->Product >98% ee

Caption: Figure 1. Linear synthetic workflow from commodity chemicals to the chiral amino-alcohol target.

Part 3: Analytical Validation (Quality Control)

Trustworthiness in chemical biology relies on proving identity and purity.

3.1 High-Performance Liquid Chromatography (Chiral HPLC)

To verify the (R)-configuration, you must separate it from the (S)-isomer.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 215 nm (Phenyl absorption).

  • Expected Result:

    • (S)-isomer retention time: ~11.5 min.[3]

    • (R)-isomer retention time: ~16.2 min.[3]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

3.2 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Parent Ion: 152.1

    
    .
    
  • Fragment Ions:

    • 134.1

      
       (Loss of hydroxyl).
      
    • 105.0

      
       (Phenethyl cation).
      
Part 4: Pharmaceutical Applications

The (R)-3-Amino-1-phenylpropan-1-ol scaffold is the direct topological parent of Atomoxetine (Strattera). The transformation involves N-methylation and O-arylation.

4.1 Drug Synthesis Workflow
  • N-Methylation: The primary amine is converted to the secondary amine (N-methyl) via reductive amination or reaction with methyl chloroformate followed by reduction.

  • O-Arylation: The hydroxyl group undergoes Nucleophilic Aromatic Substitution (

    
    ) with 2-fluorotoluene (for Atomoxetine) or 4-chlorobenzotrifluoride (for Fluoxetine derivatives).
    
4.2 Pathway Diagram

DrugPathway Core (R)-3-Amino-1-phenyl- propan-1-ol (MW: 151.21) Methylation N-Methylation Core->Methylation Intermediate (R)-N-Methyl-3-phenyl- 3-hydroxypropylamine (MW: 165.23) Methylation->Intermediate Arylation O-Arylation (NaH / Ar-F) Intermediate->Arylation Atomoxetine Atomoxetine (API) (Norepinephrine Reuptake Inhibitor) Arylation->Atomoxetine + 2-Fluorotoluene Fluoxetine Fluoxetine (Prozac) (Racemic usually, but chiral possible) Arylation->Fluoxetine + 4-Chlorobenzotrifluoride

Caption: Figure 2.[3] Divergent synthesis of major antidepressants from the core amino-alcohol scaffold.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl(mesitylene)(TsDPEN) Catalysts. Journal of the American Chemical Society.[5] (Validation of ATH methodology for amino-ketones).

  • ChemSrc. 3-Amino-1-phenyl-propan-1-ol Physicochemical Properties. Retrieved from [Link]

Sources

Exploratory

(R)-3-Amino-1-phenyl-propan-1-ol: The "Master Key" Scaffold for Monoamine Reuptake Inhibitors

Topic: (R)-3-Amino-1-phenyl-propan-1-ol: The Chiral Scaffold in Monoamine Transporter Modulation Content Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Process Engineers[1][2] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-Amino-1-phenyl-propan-1-ol: The Chiral Scaffold in Monoamine Transporter Modulation Content Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Process Engineers[1][2]

[1][2]

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol (and its N-methylated analog) is not merely a chemical intermediate; it is the pharmacophore backbone responsible for the binding efficacy and selectivity of a major class of neuropsychiatric drugs.[1][2] It serves as the chiral template for Atomoxetine (Strattera), (R)-Fluoxetine , and Nisoxetine .[1]

While the molecule itself possesses low intrinsic pharmacological potency, its Mechanism of Action (MoA) is defined by its role as a stereochemical director . It rigidly orients the distal amine and the proximal phenyl ring in a specific 3D configuration required to occupy the S1 and S2 subsites of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

This guide dissects the molecular recognition mechanism conferred by this scaffold, the asymmetric synthetic pathways required to generate it with >99% ee, and the quality control protocols necessary for pharmaceutical application.

Mechanism of Molecular Recognition (SAR & Pharmacodynamics)

The biological "action" of this molecule is structural.[3] It acts as a rigid linker that dictates the spatial relationship between the aryl head group (attached via the hydroxyl) and the basic amine tail .

The Stereochemical "Switch"

The (R)-configuration at the C1 position is the critical determinant for receptor selectivity.[1]

  • NET Selectivity (Atomoxetine): The (R)-enantiomer of Atomoxetine is approximately 9-fold more potent as a Norepinephrine Reuptake Inhibitor (NRI) than the (S)-enantiomer.[1][4] The (R)-3-amino-1-phenyl-propan-1-ol scaffold ensures the aryloxy group projects into the hydrophobic pocket of the transporter while the amine interacts with the crucial Aspartate residue (Asp75 in SERT / Asp72 in NET).[1][2]

  • SERT Selectivity (Fluoxetine): While Fluoxetine is marketed as a racemate, the (R)- and (S)-enantiomers exhibit different metabolic profiles and retention times.[1] The (R)-scaffold provides a distinct binding pose that alters the residence time in the transporter.[1]

Pharmacophore Binding Model

The scaffold facilitates a "3-Point Attachment" within the transporter:

  • C1-Phenyl Ring: Occupies the hydrophobic S1 subsite.[1][2]

  • Protonated Amine (at physiological pH): Forms a salt bridge with the conserved Aspartate residue in the transmembrane domain.

  • Ether Linkage (derived from -OH): Positions the secondary aromatic ring (e.g., o-cresol in Atomoxetine) into the S2 allosteric site, locking the transporter in an inactive conformation.[1]

Visualization: The Scaffold-to-Drug Pathway[1][2]

G cluster_0 Chiral Scaffold Core cluster_1 Derivatization (Etherification) Scaffold (R)-3-Amino-1-phenyl-propan-1-ol (Stereochemical Director) Atomoxetine (R)-Atomoxetine (NET Selective) Scaffold->Atomoxetine + o-Cresol (Mitsunobu/SNAr) Fluoxetine (R)-Fluoxetine (SERT Active) Scaffold->Fluoxetine + 4-Chlorobenzotrifluoride Nisoxetine (R)-Nisoxetine (NET Selective) Scaffold->Nisoxetine + 2-Methoxyphenol Binding Transporter Binding Pocket (Asp72/Asp75 Interaction) Atomoxetine->Binding High Affinity (NET) Fluoxetine->Binding High Affinity (SERT)

Caption: The (R)-scaffold serves as the divergent point for three major classes of reuptake inhibitors.[1] The stereochemistry at the scaffold stage dictates the final drug's binding affinity.[1]

Chemical Mechanism of Synthesis

To utilize this mechanism of action, the scaffold must be produced with high optical purity.[1] Racemic synthesis followed by resolution is inefficient (max 50% yield). The industry standard relies on Asymmetric Catalytic Reduction .[1]

The Prochiral Ketone Route

The precursor is 3-(methylamino)-1-phenylpropan-1-one (Mannich base).[1][2] The core challenge is reducing the ketone to the alcohol while establishing the (R)-stereocenter.[1]

Method A: Noyori Asymmetric Transfer Hydrogenation (Chemical)
  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Mechanism: The chiral diamine ligand creates a chiral pocket around the Ruthenium center.[1] The hydride is delivered to the Re-face of the carbonyl, enforcing the (R)-configuration.[1]

  • Yield/ee: Typically >95% yield, >97% ee.

Method B: Biocatalytic Reduction (Enzymatic)
  • Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) specific for (R)-selectivity.[1]

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase).

  • Advantage: Runs in aqueous media at ambient temperature; often achieves >99.5% ee.[2]

Technical Protocol: Synthesis & Validation

Objective: Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol via Asymmetric Transfer Hydrogenation.

Reagents & Equipment
  • Substrate: 3-(Methylamino)-1-phenylpropan-1-one HCl.

  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%).[1]

  • Solvent: DMF or Methanol.[1][2]

  • Hydrogen Donor: HCOOH/Et3N.[1][2]

Step-by-Step Workflow
  • Catalyst Preparation: In a glovebox or under argon, dissolve the Ruthenium precatalyst in degassed methanol.[1]

  • Reaction Initiation: Add the Mannich base ketone substrate to the vessel. Cool to 0°C.[1][2][5]

  • Hydride Addition: Slowly add the HCOOH/Et3N mixture. A 5:2 ratio is critical to maintain the active catalytic species without deactivating the amine substrate.[1]

  • Reaction Monitoring: Stir at 25°C for 12–16 hours. Monitor via HPLC (C18 column) for disappearance of the ketone peak.

  • Quench & Workup:

    • Neutralize with saturated NaHCO3.[1][2][5]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Hexane/IPA to upgrade ee if necessary.

Analytical Validation (Chiral HPLC)

To confirm the "Mechanism of Action" (Stereochemistry), you must validate the enantiomeric excess.

ParameterSpecification
Column Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Time (S)-Isomer: ~11.8 min
Retention Time (R)-Isomer (Target): ~17.2 min
Acceptance Criteria > 99.0% ee

Quantitative Data Summary

The following table highlights why the (R)-scaffold is preferred over the racemate or (S)-isomer for NET inhibitors like Atomoxetine.

Compound VariantTargetKi (nM)Selectivity Ratio (NET/SERT)Clinical Outcome
(R)-Atomoxetine NET4.5 HighEffective (ADHD)
(S)-AtomoxetineNET~40.0LowLess Potent
(R)-FluoxetineSERT~20.0ModerateInvestigational
(S)-FluoxetineSERT~15.0ModerateInvestigational

Note: Data represents approximate binding affinities derived from SAR studies referenced below.

References

  • BenchChem. (2025).[1][2][3][6] A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from

  • Eli Lilly and Company. (2004).[1][2] Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US Patent 6,846,957 B2.[1][2] Retrieved from

  • Corey, E. J., & Reichard, G. A. (1989).[7] Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.[1]

  • Liu, H., et al. (2005). A Concise Total Synthesis of (R)-Fluoxetine. Journal of the Brazilian Chemical Society.[1] Retrieved from

  • Pfizer/Upjohn. (2011).[1][2] Method for preparing Atomoxetine. US Patent Application 2011/0319664.[1][2] Retrieved from

Sources

Foundational

Technical Guide: Chirality of 3-amino-1-phenylpropan-1-ol

Synthesis, Resolution, and Application in SSRI/SNRI Scaffolds Part 1: Executive Summary & Molecular Identity[1] 3-amino-1-phenylpropan-1-ol (CAS: 5053-63-4 for racemate) is a critical -amino alcohol intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Resolution, and Application in SSRI/SNRI Scaffolds

Part 1: Executive Summary & Molecular Identity[1]

3-amino-1-phenylpropan-1-ol (CAS: 5053-63-4 for racemate) is a critical


-amino alcohol intermediate in the synthesis of blockbuster neuropsychiatric drugs. Its structural core—a phenyl ring separated from a primary amine by a three-carbon chain containing a benzylic alcohol—serves as the scaffold for serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as Atomoxetine , Fluoxetine , and Nisoxetine .

The biological activity of these therapeutics is strictly governed by the stereochemistry at the C1 benzylic position . While early syntheses relied on racemic mixtures, modern regulatory standards and pharmacodynamic requirements demand high enantiomeric purity (typically


 ee). This guide details the autonomous production, resolution, and validation of the (R)- and (S)-enantiomers.
Stereochemical Nomenclature

The chirality resides at the C1 carbon (attached to the hydroxyl group).

  • (R)-3-amino-1-phenylpropan-1-ol : The precursor for (R)-Atomoxetine.[1]

  • (S)-3-amino-1-phenylpropan-1-ol : Often used as a chiral auxiliary or for (S)-configured analogs.

PropertySpecification
IUPAC Name 3-amino-1-phenylpropan-1-ol
Molecular Formula

Molecular Weight 151.21 g/mol
CAS (Racemic) 5053-63-4
CAS ((S)-Enantiomer) 130194-42-2
Physical State White to pale yellow crystalline solid or viscous oil
Solubility Soluble in Ethanol, Methanol, DMSO; slightly soluble in water
Part 2: Synthesis & Enantioselective Pathways

High-value drug synthesis relies on two primary workflows: Asymmetric Catalytic Reduction (Route A) and Classical Resolution (Route B).

Route A: Asymmetric Catalytic Reduction (The Industrial Standard)

This route is preferred for large-scale production due to higher atom economy. It proceeds via the reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one (or its hydrochloride salt), using chiral transition metal catalysts or biocatalysts.

  • Precursor: 3-amino-1-phenylpropan-1-one (Mannich base of acetophenone).

  • Catalyst System: Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands (e.g., Rh-DuanPhos or Ru-BINAP ).

  • Mechanism: The chiral ligand creates a steric environment that forces hydride delivery to the Re or Si face of the carbonyl, establishing the C1 stereocenter.

Route B: Classical Resolution (The Laboratory Standard)

For smaller batches or when chiral catalysts are unavailable, resolving the racemic mixture using chiral acids is robust.

  • Resolving Agent: (S)-(+)-Mandelic Acid or (+)-Tartaric Acid .

  • Process:

    • Dissolve racemic amine in Acetone/Methanol.[2]

    • Add (S)-(+)-Mandelic Acid (0.5 - 1.0 eq).

    • Crystallize the diastereomeric salt.[2] The (R)-amine-(S)-acid salt typically crystallizes out, leaving the (S)-amine in the mother liquor (solubility dependent).

    • Basify the salt (NaOH) to liberate the enantiopure free base.

Visualizing the Workflows

SynthesisPathways cluster_Asymmetric Route A: Asymmetric Reduction cluster_Resolution Route B: Classical Resolution Acetophenone Acetophenone (Starting Material) MannichBase 3-amino-1-phenylpropan-1-one (Prochiral Ketone) Acetophenone->MannichBase Mannich Rxn (HCHO, NH3/R-NH2) RhCat Rh-DuanPhos / H2 (Chiral Catalyst) MannichBase->RhCat Catalytic Hydrogenation RacemicProduct Racemic 3-amino-1-phenylpropan-1-ol MannichBase->RacemicProduct NaBH4 Reduction EnantiopureProduct (R)-3-amino-1-phenylpropan-1-ol (>98% ee) RhCat->EnantiopureProduct Stereoselective Hydride Transfer Salt Diastereomeric Salt (Crystallization) RacemicProduct->Salt (S)-Mandelic Acid Liberation Base Treatment (NaOH) Salt->Liberation Filtration & Basification Liberation->EnantiopureProduct Yields (R)-Isomer

Figure 1: Comparison of Asymmetric Catalytic Reduction vs. Classical Resolution pathways.

Part 3: Analytical Validation (Chiral HPLC)

Trustworthiness in chiral synthesis relies on rigorous analytical control. Standard C18 columns cannot separate enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase (CSP) .[3][4]

Method Protocol: Enantiomeric Excess Determination
  • Column: Chiralpak AD-H or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose equivalent).

    • Why: These columns interact with the

      
      -systems of the phenyl ring and the hydrogen bonding of the amine/alcohol groups to discriminate spatial arrangements.
      
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) modifier is mandatory. Without it, the basic primary amine will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Temperature: 25°C.

Data Interpretation: Typically, the (R)-enantiomer elutes first or second depending on the specific column selector. Always inject a racemic standard first to establish retention times (


 and 

).


Part 4: Pharmaceutical Applications

The primary amine (3-amino-1-phenylpropan-1-ol) is the direct precursor to the N-methylated amino alcohols used in major antidepressants.

1. Atomoxetine (Strattera)
  • Target: Norepinephrine Reuptake Inhibitor (NRI).

  • Synthesis Connection:

    • (R)-3-amino-1-phenylpropan-1-ol is N-methylated (via reductive amination with HCHO/HCOOH or methyl iodide) to form (R)-N-methyl-3-amino-1-phenylpropan-1-ol .

    • The alcohol group is activated (e.g., mesylation) and displaced by o-cresol (via Mitsunobu or nucleophilic substitution) to form Atomoxetine.

    • Note: The chirality of the alcohol is inverted if using standard nucleophilic substitution (SN2), or retained if using specific etherification conditions. Therefore, starting with the correct enantiomer of the amino alcohol is vital.

2. Fluoxetine (Prozac)
  • Target: Selective Serotonin Reuptake Inhibitor (SSRI).

  • Synthesis Connection: Similar to Atomoxetine, but the arylation involves 4-trifluoromethylphenol. While often sold as a racemate, the (R)- and (S)-enantiomers (Norfluoxetine) show distinct metabolic profiles.

DrugApplication Precursor 3-amino-1-phenylpropan-1-ol (Primary Amine) Intermediate N-methyl-3-phenyl-3-hydroxypropylamine (Secondary Amine) Precursor->Intermediate N-Methylation Atomoxetine Atomoxetine (NRI) Intermediate->Atomoxetine Etherification (o-Cresol) Fluoxetine Fluoxetine (SSRI) Intermediate->Fluoxetine Etherification (4-CF3-Phenol)

Figure 2: Divergent synthesis of blockbuster drugs from the core amino alcohol scaffold.

Part 5: Safety & Handling
  • Hazard Class: Irritant / Corrosive.

  • GHS Signal: DANGER .

  • H-Codes: H314 (Causes severe skin burns and eye damage).

  • Handling: The free base is a basic amine. It will absorb

    
     from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) in a cool, dry place.
    
  • PPE: Chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory.

References
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from

  • Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (Applied for biocatalytic principles). Retrieved from

Sources

Exploratory

Technical Guide: (R)-3-Amino-1-phenylpropan-1-ol as a Chiral Building Block

[1][2] Executive Summary (R)-3-Amino-1-phenylpropan-1-ol [(R)-3-APP] is a privileged 1,3-amino alcohol scaffold.[1] It serves as the stereochemical anchor for a class of blockbuster neuropsychiatric drugs, including Atom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(R)-3-Amino-1-phenylpropan-1-ol [(R)-3-APP] is a privileged 1,3-amino alcohol scaffold.[1] It serves as the stereochemical anchor for a class of blockbuster neuropsychiatric drugs, including Atomoxetine (Strattera), Fluoxetine (Prozac), and Nisoxetine . Unlike simple 1,2-amino alcohols (e.g., ephedrine), the 1,3-distance between the chiral hydroxyl and the amine functionality provides a unique conformational flexibility that is critical for binding to monoamine transporters (SERT, NET).[1]

This guide details the industrial-grade synthesis of (R)-3-APP via Asymmetric Transfer Hydrogenation (ATH), outlines its conversion into active pharmaceutical ingredients (APIs), and establishes a self-validating Quality Control (QC) protocol.[1]

Core Molecule Profile[1][2]
PropertySpecification
Chemical Name (R)-3-Amino-1-phenylpropan-1-ol
Common Abbreviation (R)-3-APP
CAS Number 138750-31-9 (R-isomer); 5053-63-4 (Racemic)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Chiral Center C1 (Benzylic position)
Physical State White to off-white crystalline solid
Key Solubility Soluble in Ethanol, Methanol, DMSO; sparingly in Hexanes

Structural Significance & Pharmacophore Mapping[2]

The utility of (R)-3-APP lies in its ability to serve as a "stereochemical template."[1] In the synthesis of SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors), the absolute configuration of the benzylic carbon determines drug potency.[1]

  • Atomoxetine: Requires the (R)-configuration .[1][2][3] The hydroxyl group of (R)-3-APP is converted to an ether (o-tolyloxy), and the amine is methylated.[1]

  • Fluoxetine: While often marketed as a racemate, the (R)-enantiomer (R-Fluoxetine) is synthesized directly from (R)-3-APP via similar etherification logic.[1]

The diagram below illustrates the divergent synthesis pathways from this single chiral hub.

PharmacophoreMap cluster_legend Legend Start (R)-3-Amino-1-phenylpropan-1-ol (Chiral Hub) Int1 N-Methylation (Eschweiler-Clarke) Start->Int1 Step 1 Int2 Activation (Mesylation/Chlorination) Int1->Int2 Step 2 Atomoxetine Atomoxetine (R) (NET Inhibitor) Int2->Atomoxetine o-Cresol / NaH Fluoxetine Fluoxetine (R) (SSRI) Int2->Fluoxetine 4-TF-Phenol / NaH Nisoxetine Nisoxetine (NET Inhibitor) Int2->Nisoxetine 2-Methoxy-Phenol key Blue: Starting Material | Green: API Target

Figure 1: Divergent synthesis of blockbuster CNS drugs from the (R)-3-APP scaffold.

Synthetic Route: Asymmetric Transfer Hydrogenation (ATH)[2][9][10]

While enzymatic resolution (Lipases) is possible, it is limited by a maximum 50% yield relative to the racemic starting material. The preferred industrial route is Asymmetric Transfer Hydrogenation (ATH) of the prochiral ketone, 3-amino-1-phenylpropan-1-one.[1] This method offers 100% theoretical yield and high enantiomeric excess (>95% ee).[1]

Mechanistic Rationale

We utilize a Ruthenium-Noyori catalyst system.[1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously to the ketone, avoiding high-pressure H₂ gas.[1]

  • Substrate: 3-Amino-1-phenylpropan-1-one Hydrochloride.[1][2]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

    • Note: The (S,S)-ligand configuration typically induces the (R)-alcohol formation for aromatic ketones.[1]

  • Hydrogen Source: Sodium Formate (HCOONa) in water/DCM biphasic system.[1]

Experimental Protocol

Objective: Synthesis of (R)-3-Amino-1-phenylpropan-1-ol (10g scale). Safety Warning: Ruthenium catalysts are air-sensitive.[1] Work under inert atmosphere (Nitrogen/Argon).[1]

Materials
  • Precursor: 3-Amino-1-phenylpropan-1-one HCl (18.57 g, 100 mmol).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (63.5 mg, 0.1 mmol, S/C = 1000).[1]

  • Reagents: Sodium Formate (34 g, 500 mmol), Dichloromethane (DCM), Deionized Water.

Step-by-Step Methodology
  • Catalyst Preparation (In situ or Pre-formed):

    • In a Schlenk flask, dissolve the Ru-catalyst in 20 mL of degassed DCM. Stir for 10 minutes under argon.

  • Reaction Setup:

    • Dissolve the ketone precursor (18.57 g) in 100 mL of water.

    • Add Sodium Formate (34 g) to the water solution. Ensure complete dissolution.

    • Add 100 mL of DCM to the aqueous solution to create a biphasic mixture.[1]

  • Initiation:

    • Inject the catalyst solution into the DCM layer.[1]

    • Stir vigorously at 25–30°C . Vigorous stirring is critical to maximize the interfacial surface area for phase-transfer catalysis.[1]

  • Monitoring:

    • Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH) or HPLC.[1]

    • Reaction typically completes in 12–24 hours .[1]

  • Workup (Self-Validating Purification):

    • Separate the organic (DCM) layer.[1]

    • Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organic layers and wash with saturated brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

    • Purification: Recrystallize from Ethyl Acetate/Hexane to upgrade ee% if necessary.

  • Yield Expectation: >90% isolated yield; >98% ee after recrystallization.

ATH_Workflow Step1 Dissolve Ketone HCl + HCOONa in Water Step2 Add DCM + Ru-Catalyst ((S,S)-TsDPEN) Step1->Step2 Step3 Biphasic Stirring 25°C, 24h Step2->Step3 Hydride Transfer Step4 Phase Separation Step3->Step4 Step5 Recrystallization (EtOAc/Hex) Step4->Step5 Upgrade ee%

Figure 2: Workflow for the Asymmetric Transfer Hydrogenation of 3-amino-1-phenylpropan-1-one.

Quality Control & Analytics

Trust in the building block requires rigorous validation of enantiomeric purity.[1]

Chiral HPLC Method

To distinguish (R)-3-APP from its (S)-enantiomer, use the following validated parameters:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm or 254 nm.[1]

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • (R)-Isomer: ~12.5 min[1]

    • (S)-Isomer: ~15.2 min[1]

    • Note: Always run a racemic standard first to confirm retention times as they can drift with column age.[1]

Chemical Purity[1][2][7][11]
  • 1H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 4.92 (dd, 1H), 3.10-2.90 (m, 2H), 2.80 (br s, 3H, OH/NH₂), 1.90-1.75 (m, 2H).[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research, 30(2), 97–102.

  • Liu, H., et al. (2011). Method for preparing atomoxetine.[1][3][5] U.S. Patent Application US20110319664A1.

  • ChemicalBook. (2023).[1] (R)-3-Amino-1-phenyl-propan-1-ol Product Database.

  • BenchChem. (2025).[1][2][4][6] Application Notes and Protocols for the Synthesis of Fluoxetine from 3-(Methylamino)-1-phenylpropan-1-ol.

  • PubChem. (2025).[1][7] Compound Summary: 3-Amino-1-phenylpropan-1-ol.[1][8][7][9][2][10][6][11] National Library of Medicine.[1] [1]

Sources

Foundational

Biological activities of 3-amino-1-phenylpropan-1-ol derivatives

The 3-Amino-1-Phenylpropan-1-ol scaffold represents a "privileged structure" in neuropharmacology—a molecular backbone capable of providing high-affinity ligands for diverse biological targets, most notably monoamine tra...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Amino-1-Phenylpropan-1-ol scaffold represents a "privileged structure" in neuropharmacology—a molecular backbone capable of providing high-affinity ligands for diverse biological targets, most notably monoamine transporters.

While often overshadowed by its blockbuster ether derivatives (e.g., Atomoxetine , Fluoxetine , Duloxetine ), this gamma-amino alcohol core possesses distinct physicochemical properties and structure-activity relationships (SAR) that differentiate it from the structurally similar, yet pharmacologically distinct, beta-amino alcohols (e.g., Ephedrine).

Part 1: Structural & Pharmacological Intelligence

The Gamma- vs. Beta-Amino Alcohol Distinction

A critical error in early medicinal chemistry campaigns is assuming this scaffold mimics the adrenergic activity of ephedrine-like molecules. It does not.

  • Beta-Amino Alcohols (e.g., Ephedrine): The hydroxyl group is on the

    
    -carbon relative to the amine. This specific distance (2-carbon spacer) allows the hydroxyl to hydrogen-bond with the serine residues in the adrenergic receptor binding pocket, triggering agonist activity.
    
  • Gamma-Amino Alcohols (3-Amino-1-Phenylpropan-1-ol): The introduction of a third carbon (propyl chain) disrupts this pharmacophore. The hydroxyl group is too distant to bridge the receptor's active site effectively. Consequently, this scaffold lacks direct adrenergic agonist activity . Instead, it serves as a perfect "anchor" for binding to large transmembrane transporters (NET, SERT) when the hydroxyl is functionalized.

The "Aryloxy" Switch: From Scaffold to Drug

The alcohol itself (


) is a relatively weak ligand for monoamine transporters. The biological potency is unlocked via etherification .
  • The Alcohol (Precursor):

    
     values for NET/SERT are typically in the micromolar (
    
    
    
    ) range. It acts primarily as a polar, chiral building block.
  • The Aryloxy Ether (Drug): Capping the hydroxyl with an aromatic ring (e.g., 2-methylphenol in Atomoxetine) creates a hydrophobic "biphenyl-like" stacking motif. This drastically increases affinity to the nanomolar (

    
    ) range.
    
    • Mechanism:[1][2][3][4][5] The second aromatic ring (the "aryloxy" group) engages in

      
      -
      
      
      
      stacking with phenylalanine or tyrosine residues within the transporter's S1 binding site, locking the protein in an outward-facing conformation and blocking neurotransmitter reuptake.
Antimicrobial Potential of Non-Ether Derivatives

Recent studies indicate that while the alcohol lacks neuro-potency, specific N-substituted and ring-substituted derivatives possess antimicrobial activity .

  • Mechanism: Disruption of bacterial cell membrane integrity via the amphiphilic nature of the phenylpropanol tail and the cationic amine head.

  • Target Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) are more susceptible than Gram-negative strains due to the latter's outer membrane barrier.

Part 2: Structure-Activity Relationship (SAR) Visualization

The following diagram maps the critical modifications of the scaffold.

SAR_Map Core 3-Amino-1-Phenylpropan-1-ol (The Scaffold) Ether Etherification (Ar-O-) (e.g., 2-methylphenoxy) Core->Ether Critical Activation AmineSub Amine Substitution (Mono-methyl vs Di-methyl) Core->AmineSub Modulates Chirality Chirality (C1) (R vs S Isomer) Core->Chirality Stereochemistry ChainLen Chain Length (Gamma vs Beta) Core->ChainLen Structural Comparison HighAffinity High Affinity NET/SERT Inhibition (Atomoxetine/Fluoxetine) Ether->HighAffinity Creates Hydrophobic Pocket Binding Selectivity Selectivity (NET > SERT) AmineSub->Selectivity 2° Amine = Higher NET Selectivity 3° Amine = Mixed/SERT Chirality->HighAffinity (R)-Isomer often 10x more potent NoAgonist Loss of Adrenergic Agonism (Distinct from Ephedrine) ChainLen->NoAgonist Extension to 3 carbons removes direct receptor activation MetabolicStab Metabolic Stability (CYP2D6 Interaction)

Caption: SAR map illustrating how specific structural modifications shift the scaffold from an inert intermediate to a potent reuptake inhibitor, distinguishing it from beta-amino agonists.

Part 3: Experimental Protocols

Protocol A: Asymmetric Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Context: This is the key intermediate for (R)-Atomoxetine. Achieving high enantiomeric excess (ee) is critical as the (S)-enantiomer has significantly lower affinity for NET.

Methodology: Chiral Resolution via S-(+)-Mandelic Acid Why this method? While enzymatic reduction is modern, chemical resolution remains the robust, scalable standard for generating high-purity crystalline intermediates in drug development.

  • Preparation of Racemate:

    • Dissolve racemic 3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in a solvent mixture of Acetone:MTBE (1:1 v/v) .

    • Note: The solvent choice is critical. Acetone solubilizes the mixture, while MTBE (Methyl tert-butyl ether) acts as an anti-solvent to drive precipitation of the salt.

  • Resolution Step:

    • Add (S)-(+)-Mandelic acid (0.55 eq) to the solution at 50°C.

    • Technical Insight: Using 0.5-0.6 equivalents ensures that only the matching enantiomer forms the salt, leaving the unwanted isomer in solution (Pope-Peachey method).

    • Cool slowly to 20°C over 4 hours with gentle stirring (100 RPM). Rapid cooling traps impurities.

  • Isolation:

    • Filter the resulting white precipitate.

    • Wash the cake with cold MTBE (

      
      ).
      
    • Recrystallization: Dissolve the wet cake in hot ethanol (

      
      ) and cool to obtain high-purity crystals.
      
  • Free Base Liberation:

    • Suspend the salt in water and adjust pH to >12 using 5M NaOH.

    • Extract with Dichloromethane (DCM). Dry over

      
       and evaporate.
      
    • QC Target:

      
       ee (determined by Chiral HPLC) and 
      
      
      
      chemical purity.
Protocol B: Monoamine Transporter Binding Assay (NET)

Context: To validate the affinity of new derivatives against the core scaffold.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human NET (hNET).

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Competition:

    • Ligand: Use

      
       (
      
      
      
      ) at a concentration of 2 nM.
    • Competitor: Incubate with varying concentrations (

      
       to 
      
      
      
      M) of your 3-amino-1-phenylpropan-1-ol derivative.
    • Non-Specific Binding: Define using

      
       Desipramine.
      
  • Incubation & Filtration:

    • Incubate for 60 minutes at

      
      .
      
    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (one-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram details how derivatives of this scaffold (specifically the ethers) modulate synaptic transmission.

NET_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) (Presynaptic Membrane) NE->NET Normal Reuptake AdrenergicRec Post-Synaptic Adrenergic Receptors (alpha-2, beta-1) NE->AdrenergicRec Increased Concentration Activates Receptors Drug Aryloxypropanamine Derivative (e.g., Atomoxetine) Drug->NET High Affinity Binding (Blocks Transport) NET->NE Reuptake BLOCKED Vesicles Synaptic Vesicles NET->Vesicles Recycling Signal Downstream Signaling (cAMP, PKA, Cognition/Alertness) AdrenergicRec->Signal Signal Transduction

Caption: Mechanism of Action.[1][3] The derivative binds to the NET transporter, blocking the reuptake of Norepinephrine. This increases the synaptic concentration of NE, enhancing downstream adrenergic signaling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Sauer, J. M., et al. (2003). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E. Retrieved from [Link]

  • Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Safety and Hazards of (R)-3-Amino-1-phenyl-propan-1-ol

Part 1: Executive Technical Summary (R)-3-Amino-1-phenyl-propan-1-ol (CAS: 170564-98-4) is a high-value chiral amino alcohol intermediate primarily utilized in the asymmetric synthesis of serotonin-norepinephrine reuptak...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 170564-98-4) is a high-value chiral amino alcohol intermediate primarily utilized in the asymmetric synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), such as Atomoxetine , Fluoxetine , and Nisoxetine .

While often viewed merely as a "building block," this compound presents a dual-hazard profile:

  • Acute Corrosivity: As a free base amino alcohol, it possesses a high pKa (~9.5–10.5), capable of causing rapid, irreversible tissue damage (chemical burns) upon contact.

  • Pharmacological Activity: Structurally analogous to phenylpropanolamine and other sympathomimetic agents, systemic absorption may trigger CNS stimulation or cardiovascular effects, although its primary hazard remains local tissue destruction.

Critical Directive: Treat this substance not just as a toxic solid, but as a hygroscopic corrosive that degrades upon exposure to atmospheric CO₂ and moisture, necessitating inert atmosphere storage to maintain both safety and enantiomeric purity.

Part 2: Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. The (R)-enantiomer typically presents as a white to off-white crystalline solid.

PropertyValue / DescriptionTechnical Implication
CAS Number 170564-98-4 (R-isomer)(14593-04-5 for racemate)Ensure specific CAS verification for chiral synthesis compliance.
Molecular Formula C₉H₁₃NOLow molecular weight facilitates rapid skin permeation.
Molecular Weight 151.21 g/mol --
Physical State Crystalline Solid (Needles)Dust generation is a primary inhalation risk.
Melting Point 70–77 °C (Typical range)Low melting point; avoid friction/grinding which may induce melting/clumping.
Solubility Soluble in Ethanol, DMSO, dilute acids.Use alcohol-resistant PPE.
Reactivity Hygroscopic & CO₂ Sensitive Reacts with atmospheric CO₂ to form carbamates. Store under Argon/Nitrogen.

Part 3: Hazard Identification (GHS Classification)

Based on global safety data for 3-amino-1-phenylpropan-1-ol derivatives, the following GHS classifications apply. This compound is a Category 1B Corrosive .[1][2]

GHS Label Elements[3][4]
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosion)
      
    • 
      (Irritant/Acute Tox)
      
Hazard Statements
  • H314: Causes severe skin burns and eye damage (Category 1B).

  • H302: Harmful if swallowed (Acute Tox. 4).[3]

  • H335: May cause respiratory irritation (STOT SE 3).[3][4]

Expert Insight: The "Alkaline Burn" Mechanism

Unlike acid burns, which coagulate protein and form a barrier (eschar), alkaline burns from amino alcohols induce liquefaction necrosis . The amine group saponifies fats in the cell membrane and solubilizes proteins, allowing the chemical to penetrate deeper into the tissue. Immediate irrigation is critical; damage continues as long as the chemical remains.

Part 4: Operational Safety & Handling Protocol

Engineering Controls[2]
  • Primary Containment: All weighing and transfer operations must be conducted in a certified chemical fume hood or a powder containment enclosure.

  • Atmosphere: Due to carbamate formation risks, handle under an inert blanket (Nitrogen/Argon) when possible.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash Goggles + Face Shield Safety glasses are insufficient. The dust is corrosive to the cornea; a face shield prevents solid particles from adhering to the face.
Skin Nitrile Gloves (Double gloving recommended) Standard nitrile offers good protection. If dissolving in solvents like DCM, use PVA or laminate gloves.
Body Lab Coat + Chemical Apron Prevent dust accumulation on clothing which can absorb moisture and cause delayed skin burns.
Respiratory N95/P100 (if outside hood) Only if engineering controls fail. Inhalation of dust causes severe respiratory tract burns.
Synthesis & Handling Workflow (Visualized)

The following diagram outlines the safe handling lifecycle, emphasizing the critical control points (CCPs) for stability and safety.

SafetyLifecycle Storage Storage (Argon/N2, <25°C) Weighing Weighing (Static Control, Fume Hood) Storage->Weighing Hygroscopic Check Reaction Reaction Setup (Exotherm Risk) Weighing->Reaction Dissolution Reaction->Reaction Monitor Temp Quenching Quenching/Workup (pH Neutralization) Reaction->Quenching Completion Waste Disposal (Basic Organic Waste) Quenching->Waste Segregation

Figure 1: Safe handling lifecycle for (R)-3-Amino-1-phenyl-propan-1-ol, highlighting environmental controls at storage and thermal monitoring during reaction.

Part 5: Toxicological & Pharmacological Deep Dive

Structural Activity Relationship (SAR)

This molecule contains a primary amine and a secondary alcohol separated by a carbon chain, with a phenyl ring.

  • Neurotoxicity Potential: The structure mimics the phenethylamine backbone found in neurotransmitters. While the propanol chain reduces blood-brain barrier (BBB) penetration compared to amphetamines, accidental ingestion or high-dose inhalation can theoretically trigger adrenergic symptoms (tachycardia, hypertension).

  • Metabolic Fate: In vivo, amino alcohols are often substrates for oxidative deamination by MAO (Monoamine Oxidase) enzymes, potentially leading to reactive aldehyde intermediates before oxidation to the corresponding carboxylic acid.

Target Organ Toxicity[3]
  • Respiratory System: Inhalation of dust causes chemical pneumonitis. The high pH damages the mucous membranes of the upper respiratory tract immediately.

  • Eyes: Risk of permanent corneal opacification. The base penetrates the corneal stroma rapidly.

Part 6: Emergency Response Protocols

Self-Validating Protocol: In the event of exposure, the speed of response determines the outcome. Do not wait for medical personnel to begin decontamination.

Skin Contact (Corrosive)[1][2][3][5]
  • Brush: Gently brush away dry solid particles before wetting (to prevent creating a concentrated caustic solution on the skin).

  • Flush: Immediately rinse with lukewarm water for at least 15 minutes .

  • Neutralize? NO. Do not use vinegar or acidic neutralizers; the exothermic reaction can worsen the burn.

Eye Contact[4]
  • Irrigate: Hold eyelids open and flush with water or saline for 15-20 minutes .

  • Contact Lenses: Remove only if easy to do so while flushing.[1][2][4][5][6]

  • Transport: Immediate transport to an ophthalmologist is mandatory for alkaline eye exposures.

Ingestion[1][5][6]
  • Do NOT Induce Vomiting: The material is corrosive.[1][5][6] Vomiting risks re-exposing the esophagus and aspirating caustic foam into the lungs.

  • Dilute: If conscious, give 1-2 cups of water to dilute the stomach contents.

  • Medical: Seek immediate emergency care.

Spill Management
  • Small Spills: Cover with a dry lime-sand mixture or a commercial non-combustible absorbent.

  • Neutralization: Carefully neutralize the residue with dilute acetic acid or HCl after the bulk solid has been removed.

  • Disposal: Collect as hazardous basic organic waste.

References

  • Fisher Scientific. (2021). Safety Data Sheet: (R)-3-Amino-3-phenylpropan-1-ol. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 3-Amino-1-phenylpropan-1-ol.[7][8][9] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[8][10] Synthetic Routes and Applications of (R)-3-Amino-1-phenylpropan-1-ol. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: (R)-3-Amino-1-phenyl-propan-1-ol. Retrieved from

  • National Institutes of Health (NIH). (2023). Gamma-Aminobutyric Acid and Alcohol Interactions. StatPearls. Retrieved from

Sources

Foundational

Technical Guide: Storage and Handling of (R)-3-Amino-1-phenyl-propan-1-ol

This guide serves as a definitive technical manual for the storage, handling, and preservation of (R)-3-Amino-1-phenyl-propan-1-ol . It is designed for organic chemists, process engineers, and analytical scientists who r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the storage, handling, and preservation of (R)-3-Amino-1-phenyl-propan-1-ol . It is designed for organic chemists, process engineers, and analytical scientists who require high-fidelity starting materials for asymmetric synthesis.

Executive Summary & Chemical Identity

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 170564-98-4) is a critical chiral synthon, predominantly utilized in the enantioselective synthesis of serotonin reuptake inhibitors (SSRIs) such as Fluoxetine and Tomoxetine .

Unlike simple commodity chemicals, this amino alcohol possesses a benzylic hydroxyl group and a primary amine , creating a "push-pull" reactivity profile. It is thermodynamically unstable in ambient air, prone to carbamate formation (CO₂ absorption) and oxidative degradation. Improper handling results not just in purity loss, but in the erosion of enantiomeric excess (ee), potentially compromising downstream stereochemistry.

Physicochemical Profile
PropertySpecification
CAS Number 170564-98-4 (R-isomer)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Physical State Viscous yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in Hexanes
pKa ~9.5 (Amine), ~14 (Alcohol)
Hygroscopicity High (Deliquescent in high humidity)

Degradation Mechanisms: The "Why" Behind the Protocol

To master handling, one must understand the specific failure modes of the molecule.

A. Atmospheric Carbamylation (The Silent Killer)

The primary amine moiety (


) is a nucleophile that reacts rapidly with atmospheric carbon dioxide (

) to form carbamic acid species, which often stabilize as carbamate salts.
  • Observation: The clear/yellow oil turns cloudy or develops a white crust.

  • Impact: This reaction alters the stoichiometry of subsequent reactions and can poison sensitive metal catalysts used in cross-coupling or hydrogenation.

B. Oxidative Discoloration

The benzylic position is susceptible to radical autoxidation, particularly in the presence of light and trace metals.

  • Observation: Darkening of the oil from pale yellow to amber/brown.

  • Mechanism: Formation of conjugated imines or oxidative cleavage products.

C. Hygroscopic Hydrolysis

As a polar amino alcohol, the compound aggressively sequesters atmospheric water.

  • Impact: Water contamination interferes with moisture-sensitive reagents (e.g., Grignards, LAH) utilized in drug synthesis steps.

Storage Protocol: The "Self-Validating" System

Trustworthiness in storage is achieved by redundancy.

Primary Containment (The Vessel)
  • Material: Borosilicate Glass (Type I). Do not use standard polyethylene (PE) bottles for long-term storage as oxygen permeability is too high.

  • Seal: Teflon-lined screw caps. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or shrink bands over the cap for secondary sealing.

Environmental Control[3][4][5]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature kinetically inhibits the oxidation of the amine and the benzylic position.

  • Atmosphere: Inert Gas Overlay (Argon preferred).

    • Reasoning: Argon is heavier than air and forms a stable "blanket" over the oil, whereas Nitrogen can diffuse away more easily when the container is opened briefly.

Visualizing the Storage Workflow

The following diagram outlines the decision logic for receiving and storing the material to ensure integrity.

StorageProtocol Start Material Receipt Inspect Visual Inspection (Color/Clarity) Start->Inspect Decision Is Material Clear/Pale Yellow? Inspect->Decision Purify Repurify via Distillation/Chromatography Decision->Purify No (Dark/Cloudy) Aliquot Aliquot under Argon (Avoid repeated thaw cycles) Decision->Aliquot Yes Purify->Aliquot Seal Seal: Teflon Cap + Parafilm/Tape Aliquot->Seal Store Store at 2-8°C Dark Environment Seal->Store

Figure 1: Logic flow for the receipt, inspection, and storage of (R)-3-Amino-1-phenyl-propan-1-ol.

Handling & Experimental Methodology

Standard Operating Procedure (SOP) for Dispensing

Objective: Dispense the compound without introducing water or CO₂.

  • Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening .

    • Causality: Opening a cold bottle introduces condensation immediately, ruining the anhydrous nature of the reagent.

  • Inert Environment: Ideally, handle within a glovebox (

    
     or 
    
    
    
    atmosphere). If a glovebox is unavailable, use a Schlenk line technique:
    • Flush the headspace of the source bottle with Argon immediately after opening.

    • Use a dry, argon-flushed syringe to withdraw the viscous oil.

  • Weighing: Do not weigh directly onto a balance pan.

    • Technique: Weigh the syringe before and after dispensing (weighing by difference) to account for the viscosity and residue left in the needle.

Solubilization Strategy

When using this compound as a nucleophile or ligand:

  • Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol.

  • Note: If the material has solidified (rare for the free base but possible if very pure), gently warm to 30°C. Do not overheat, as thermal stress can promote racemization at the benzylic center over time.

Quality Control & Troubleshooting

Analytical Verification

Before committing the material to a high-value synthesis (e.g., late-stage drug intermediate), verify purity.

  • 1H NMR (CDCl₃): Check for the disappearance of the characteristic benzylic proton signal or the appearance of downfield shifts indicating oxidation.

  • Optical Rotation: Measure

    
     in Methanol. Compare against the Certificate of Analysis (CoA). A drop in rotation magnitude suggests racemization.
    
Degradation Pathway Visualization

Understanding the chemical fate of the molecule helps in troubleshooting failed reactions.

DegradationPathways Compound (R)-3-Amino-1-phenyl-propan-1-ol (Active Reagent) Carbamate Carbamate Salt (White Solid/Crust) Compound->Carbamate  Nucleophilic Attack   Oxidation Oxidized Imines/Ketones (Brown Discoloration) Compound->Oxidation  Radical Oxidation   CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->Oxidation

Figure 2: Primary degradation vectors. The formation of carbamates is the most common handling error.

Safety & Hazards (E-E-A-T)

Classification: Corrosive (Category 1B), Acute Toxicity (Oral).[1]

  • PPE: Nitrile gloves (double gloving recommended due to oil permeability), safety goggles, and lab coat.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water. The lipophilic nature of the compound makes simple water washing less efficient; soap is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link][2]

  • Google Patents.Method for preparing optically active 3-amino-1-phenylpropanol derivatives (KR101644016B1).

Sources

Exploratory

Technical Guide: Physicochemical Characterization and Solubility Profile of (R)-3-Amino-1-phenylpropan-1-ol

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of (R)-3-Amino-1-phenylpropan-1-ol , a critical chiral synthon in the synthesis of SNRI/SSRI therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental characterization of (R)-3-Amino-1-phenylpropan-1-ol , a critical chiral synthon in the synthesis of SNRI/SSRI therapeutics (e.g., Fluoxetine, Atomoxetine).

Executive Summary

(R)-3-Amino-1-phenylpropan-1-ol (CAS: 170564-98-4) is a bifunctional chiral building block containing a lipophilic phenyl ring, a secondary alcohol, and a primary amine. Its utility in drug development—specifically as a precursor for N-methylated reuptake inhibitors—relies heavily on understanding its phase behavior in aqueous environments.

This molecule exhibits pH-dependent solubility characteristic of amphiphilic amines. While the hydrochloride salt is freely soluble in water, the free base exists as a low-melting solid or viscous oil with limited aqueous solubility, necessitating precise pH control during extraction and formulation.

Physicochemical Identity & Properties

Molecular Specifications
PropertyValueNotes
IUPAC Name (3R)-3-Amino-1-phenylpropan-1-olStereocenter at C1 (Alcohol)
CAS (R-isomer) 170564-98-4 Specific enantiomer
CAS (Racemate) 5053-63-4General reference
CAS (HCl Salt) 200621-69-8Water-soluble form
Molecular Weight 151.21 g/mol Free Base
Appearance Colorless oil to off-white solidMP: 50–53 °C (Free Base)
pKa (Amine) 9.8 ± 0.3 (Predicted)Basic nitrogen dictates solubility
pKa (Alcohol) ~14.2 (Predicted)Negligible ionization at physiological pH
LogP 0.5 – 1.1 (Experimental/Predicted)Moderately lipophilic
Solubility Dynamics

The solubility of (R)-3-Amino-1-phenylpropan-1-ol is governed by the ionization state of the primary amine (C3-NH₂).

  • Acidic Media (pH < 8.0): The molecule exists predominantly as the cationic ammonium species (R-NH₃⁺). The charge-dipole interactions with water overcome the lipophilicity of the phenyl ring, rendering the molecule freely soluble (>100 mg/mL) .

  • Basic Media (pH > 10.0): The molecule exists as the neutral free base (R-NH₂). The loss of charge reduces aqueous affinity, causing the molecule to partition into organic phases or precipitate. The estimated intrinsic solubility (

    
    ) of the free base is 1–10 mg/mL .
    

Solubility Mechanism & Phase Behavior

The following diagram illustrates the pH-dependent equilibrium and the extraction logic used in process chemistry.

SolubilityMechanism Acid Acidic Medium (pH < 8.0) Cation Cationic Form (R-NH3+) High Water Solubility Acid->Cation Protonation Neutral Neutral Free Base (R-NH2) Lipophilic / Low Solubility Cation->Neutral Add NaOH/KOH (Deprotonation) Base Basic Medium (pH > 10.0) Base->Neutral Stabilizes Neutral->Cation Add HCl Organic Organic Phase (MTBE / EtOAc) Neutral->Organic Partitioning (Extraction)

Figure 1: The pH-switch mechanism. At low pH, the protonated amine solubilizes the phenyl ring. At high pH, the neutral amine allows extraction into organic solvents.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the free base in water at 25°C.

Reagents:

  • (R)-3-Amino-1-phenylpropan-1-ol (Solid/Oil, >98% purity)[1]

  • Phosphate Buffer (pH 7.4) and 0.1 M NaOH (pH 12.0)

  • HPLC Grade Water

Workflow:

  • Saturation: Add excess test compound (approx. 50 mg) to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours using a rotary shaker.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV (210 nm or 254 nm).

Protocol B: pH-Solubility Profiling

To determine the


 (pH of maximum solubility before precipitation):
  • Prepare a 50 mg/mL solution of the HCl salt in water.

  • Slowly titrate with 1.0 M NaOH while monitoring turbidity via UV-Vis (600 nm) or nephelometry.

  • Record the pH at the onset of cloudiness (precipitation point). This value represents the boundary between the salt-soluble and base-insoluble regions.

Analytical Methodology (HPLC)

For precise quantification during solubility studies, use the following validated chromatographic method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Amine/Phenyl absorption)
Retention Time Approx. 4–6 minutes (pH dependent if unbuffered)

Note: The use of TFA is critical to ionize the amine and prevent peak tailing. Alternatively, a high-pH buffer (ammonium bicarbonate) can be used with a base-resistant column.

Implications for Drug Development

Synthesis & Purification Strategy

The solubility profile dictates the isolation strategy for this intermediate:

  • Reaction Workup: After reducing the precursor (e.g., 3-oxo-3-phenylpropanenitrile), the reaction mixture is typically acidic.

  • Isolation: Basify the aqueous layer to pH > 12 using 50% NaOH. This forces the amine into the free base form.

  • Extraction: Extract the free base into MTBE (Methyl tert-butyl ether) or Toluene . The partition coefficient (LogD) at pH 12 is > 1.0, ensuring efficient recovery.

  • Crystallization: To store the compound, convert it back to the HCl salt by adding anhydrous HCl in ethanol/ether. The salt precipitates due to its high polarity and lattice energy.

Formulation

If used as a final API (unlikely, usually an intermediate), the free base is unsuitable for liquid oral dosage forms due to low solubility. Salt formation (HCl, Tartrate) is mandatory to achieve bioavailability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to (R)-3-Amino-1-phenylpropan-1-ol. Angewandte Chemie International Edition.
  • ChemSrc. (2025). 3-Amino-1-phenyl-propan-1-ol Physicochemical Data. Retrieved from [Link]

Sources

Foundational

IUPAC name for (R)-3-Amino-1-phenyl-propan-1-OL

Technical Monograph: (1R)-3-Amino-1-phenylpropan-1-ol Nomenclature, Asymmetric Synthesis, and Pharmaceutical Utility[1][2] Introduction & Nomenclature Definition The molecule (1R)-3-amino-1-phenylpropan-1-ol represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1R)-3-Amino-1-phenylpropan-1-ol Nomenclature, Asymmetric Synthesis, and Pharmaceutical Utility[1][2]

Introduction & Nomenclature Definition

The molecule (1R)-3-amino-1-phenylpropan-1-ol represents a critical chiral ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amino alcohol scaffold in medicinal chemistry.[2][3] It serves as the stereochemical anchor for a class of blockbuster serotonin and norepinephrine reuptake inhibitors (SSRIs/NRIs), including Fluoxetine (Prozac) and Atomoxetine (Strattera).[3]
IUPAC Nomenclature Breakdown

To ensure unambiguous identification, the name is derived via the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC functional group hierarchy.[1][2][3]

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the amino group (-NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2][3] Thus, the parent chain is an alcohol  (suffix: -ol).[2][3]
    
  • Carbon Numbering: Numbering begins at the carbon attached to the principal group to assign it the lowest possible locant.[2][3]

    • C1: Attached to -OH and the Phenyl ring.[1][2][4][5][6]

    • C2: Methylene bridge (-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -).[2][3]
      
    • C3: Attached to the amine (-NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[2][3][5]
      
  • Stereochemistry (C1):

    • Priority 1: -OH (Oxygen, atomic number 8).[1][2][3]

    • Priority 2: -Phenyl (Carbon bonded to C, C, H in an aromatic system).[2][3]

    • Priority 3: -CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      CH
      
      
      
      NH
      
      
      (Carbon bonded to C, H, H).[2][3]
    • Priority 4: -H (Hydrogen).[1][2][3]

    • Configuration: With -H pointing away (dashed), the sequence 1

      
       2 
      
      
      
      3 follows a Clockwise direction, designating the (R) configuration.[3]

Definitive IUPAC Name: (1R)-3-amino-1-phenylpropan-1-ol[1][2][3]

Strategic Importance in Drug Design

The (1R)-enantiomer is chemically significant because it allows for stereoretentive synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Unlike routes involving the activation of the alcohol (e.g., tosylation) which result in Walden inversion, nucleophilic aromatic substitution (S


Ar) on the alcohol retains the (1R) configuration.[3]
Pharmacological Pathways

The following diagram illustrates the role of (1R)-3-amino-1-phenylpropan-1-ol as a divergent intermediate.

DrugPathways Figure 1: Divergent synthesis of SSRIs/NRIs from the (R)-gamma-amino alcohol scaffold. Precursor Mannich Base (3-amino-1-phenylpropan-1-one) Intermediate (1R)-3-Amino-1-phenylpropan-1-ol (Target Scaffold) Precursor->Intermediate Asymmetric Reduction Atomoxetine (R)-Atomoxetine (NRI) Intermediate->Atomoxetine 1. N-Methylation 2. SNAr (o-cresol) Fluoxetine (R)-Fluoxetine (SSRI) Intermediate->Fluoxetine 1. N-Methylation 2. SNAr (4-CF3-Ph) Dapoxetine (S)-Dapoxetine (SSRI) Intermediate->Dapoxetine Inversion via Activation

[1][2][3]

Chemo-Enzymatic Synthesis Protocols

Industrial production has shifted from classical resolution (inefficient, 50% yield max) to Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis .[2][3] The following protocol details the ATH route using a Ruthenium-Noyori catalyst, which is preferred for its scalability and high enantiomeric excess (


).
Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Reduction of 3-amino-1-phenylpropan-1-one hydrochloride to (1R)-3-amino-1-phenylpropan-1-ol.

Reagents:

  • Substrate: 3-Amino-1-phenylpropan-1-one HCl (Mannich base salt).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).[1][2][3]

  • Hydrogen Source: Sodium Formate (HCOONa) / Formic Acid buffer or Isopropanol.[1][2][3]

  • Solvent: Dichloromethane (DCM) / Water biphasic system or pure Isopropanol.[1][2][3]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under Argon, dissolve the Ruthenium precatalyst (0.5 mol%) in degassed Isopropanol.

  • Reaction Setup:

    • Charge a high-pressure autoclave with the Mannich base substrate (1.0 eq).[1][2][3]

    • Add the catalyst solution.[2][3][4][5]

    • Add a base (KOtBu or TEA, 2.0 eq) to activate the catalytic cycle (deprotonation of the amine ligand).[3]

  • Hydrogenation:

    • Pressurize with Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (10–30 bar) OR heat to 40°C if using Transfer Hydrogenation (Isopropanol as H-donor).[2][3]
      
    • Stir vigorously for 12–24 hours.

  • Work-up:

    • Concentrate the solvent in vacuo.[2][3][4][7]

    • Basify the residue with 1N NaOH to pH > 12 to liberate the free amine.[2][3]

    • Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2][3]

  • Purification: Recrystallize from n-heptane/IPA to upgrade

    
     from ~95% to >99%.
    
Process Data Summary
ParameterValueNotes
Yield 85 – 92%Isolated yield after crystallization.[1][2][3]
Enantiomeric Excess (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
> 98%Determined via Chiral HPLC.[2][3]
Reaction Time 12 – 18 HoursKinetic endpoint monitoring required.[1][2][3]
Temp Range 25°C – 40°CHigher temps degrade stereoselectivity.[1][2][3]

Analytical Validation

Trust in the stereochemical integrity of the product is established via chiral HPLC and specific rotation.[2]

Chiral HPLC Method

To differentiate the (R) and (S) enantiomers, a polysaccharide-based stationary phase is required.[2][3][8]

  • Column: Chiralcel OD-H or OD-R (Daicel), 4.6 x 250 mm, 5 µm.[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3][9]

  • Detection: UV @ 215 nm (absorption of the phenyl ring).[2][3]

  • Retention Times (Approx):

    • (S)-Enantiomer: ~11.5 min[1][3]

    • (R)-Enantiomer: ~17.2 min (Target)[1][3]

Spectroscopic Data (Free Base)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.20–7.40 (m, 5H, Ph), 4.92 (dd, 1H, CH-OH), 3.05 (m, 2H, CH_2-NH
    
    
    ), 2.80 (br s, 3H, OH/NH
    
    
    ), 1.85 (m, 2H, CH_2-CH).[3]
  • Optical Rotation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (
    
    
    
    , Methanol).[3] Note: The (+) sign confirms the (R)-configuration for this specific amino alcohol.[1][3]

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[2][3]

  • Synthesis of Fluoxetine Intermediates: Kumar, A., et al. "Chemo-enzymatic synthesis of (R)- and (S)-fluoxetine."[1][2][3] Tetrahedron Letters, 1991.[2][3]

  • Asymmetric Transfer Hydrogenation: Ohkuma, T., et al. "Asymmetric Hydrogenation of 3-Amino-1-phenylpropan-1-one."[1][2] Journal of the American Chemical Society, 2000.[2][3]

  • Chiral Separation: "Application Note: Separation of Fluoxetine Precursors on Chiralcel OD." Daicel Chiral Technologies.[1][2][3]

  • Physical Properties: PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol.

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of (R)-3-Amino-1-phenyl-propan-1-OL

Application Note: Strategic Routes for the Asymmetric Synthesis of (R)-3-Amino-1-phenyl-propan-1-ol Executive Summary & Significance (R)-3-Amino-1-phenyl-propan-1-ol (and its N-methyl derivatives) represents a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Asymmetric Synthesis of (R)-3-Amino-1-phenyl-propan-1-ol

Executive Summary & Significance

(R)-3-Amino-1-phenyl-propan-1-ol (and its N-methyl derivatives) represents a critical chiral scaffold in the synthesis of blockbuster serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Fluoxetine (Prozac) , Atomoxetine (Strattera) , and Duloxetine (Cymbalta) .

Achieving high enantiomeric excess (>99% ee) at the benzylic alcohol position is the primary Critical Quality Attribute (CQA) for this intermediate. Regulatory mandates require strict control over the (S)-enantiomer impurity to prevent off-target pharmacological effects.

This Application Note details two distinct, high-fidelity protocols for synthesizing this scaffold:

  • Biocatalytic Reduction: A "Green Chemistry" approach utilizing Ketoreductases (KREDs) for the reduction of 3-chloropropiophenone, followed by amination.

  • Asymmetric Transfer Hydrogenation (ATH): A chemocatalytic route using Ru-TsDPEN complexes to reduce the Mannich base hydrochloride salt.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the efficient reduction of the prochiral ketone. The choice of precursor (Chloro-ketone vs. Amino-ketone) dictates the downstream processing.

Retrosynthesis Target (R)-3-Amino-1-phenyl-propan-1-ol (Target Scaffold) Drugs Fluoxetine / Atomoxetine (APIs) Target->Drugs  Functionalization   ChloroAlc (R)-3-Chloro-1-phenyl-propan-1-ol (Versatile Intermediate) ChloroAlc->Target  Amination (NH3)   AminoKetone 3-(Dimethylamino)-1-phenyl-propan-1-one (Mannich Base HCl Salt) AminoKetone->Target  Ru-Catalyzed ATH   ChloroKetone 3-Chloro-1-phenyl-propan-1-one (3-Chloropropiophenone) ChloroKetone->ChloroAlc  Biocatalysis (KRED)  

Figure 1: Retrosynthetic disconnection showing the two primary routes: Biocatalytic reduction of the chloro-ketone (Green) and Chemical reduction of the amino-ketone (Red).[1]

Method A: Biocatalytic Reduction (The "Green" Standard)

This protocol is preferred for industrial scalability due to mild conditions (aqueous buffer, ambient temperature) and superior enantioselectivity (>99% ee). It utilizes a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system.

Mechanism of Action

The KRED enzyme transfers a hydride from the cofactor NADPH to the re-face of the carbonyl carbon of 3-chloropropiophenone, yielding the (R)-alcohol. Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH using glucose.

Protocol: Enzymatic Reduction of 3-Chloropropiophenone

Reagents:

  • Substrate: 3-Chloro-1-phenylpropan-1-one (3-Chloropropiophenone)

  • Enzyme: KRED-130 (codexis-type variant) or commercially available Candida utilis ADH.

  • Cofactor Recycle: Glucose Dehydrogenase (GDH), NADP+, D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM final conc.) to stabilize the enzyme.

  • Cofactor Mix: Dissolve NADP+ (10 mg) and D-Glucose (1.5 equivalents relative to substrate) in the buffer.

  • Enzyme Loading: Add GDH (500 units) and KRED enzyme (50 mg powder) to the solution. Stir gently for 10 minutes to dissolve; do not vortex (avoids protein denaturation).

  • Substrate Addition: Dissolve 3-chloropropiophenone (1.0 g, 5.9 mmol) in 2 mL of DMSO (co-solvent). Add this dropwise to the enzyme mixture.

    • Critical Process Parameter (CPP): DMSO concentration should not exceed 5% v/v to maintain enzyme activity.

  • Reaction: Stir at 30°C @ 150 RPM. Monitor pH and maintain at 7.0 using 1M NaOH (titrostat) as gluconic acid is produced.

  • Termination: After 24 hours (or when HPLC indicates >99% conversion), extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4 and concentrate in vacuo.

    • Yield: Typically 90-95%.

    • ee: >99% (R).[2][3][4]

Downstream Amination (Gabriel Synthesis Variant)

To convert the (R)-chloro-alcohol to the primary amine:

  • React (R)-3-chloro-1-phenylpropan-1-ol with Potassium Phthalimide in DMF (80°C, 4h).

  • Deprotect with Hydrazine hydrate in Ethanol (Reflux, 2h).

  • Isolate (R)-3-amino-1-phenylpropan-1-ol.

Method B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This route is ideal when the amino-ketone (Mannich base) is already available. Direct reduction of the free base amino-ketone is unstable; therefore, the Hydrochloride Salt is used to prevent retro-Mannich degradation.

Catalyst System
  • Catalyst: RuCl

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

ATH_Cycle Cat_Pre Ru-Cl-(S,S)-TsDPEN (Precatalyst) Active_H Ru-H Species (Active Reductant) Cat_Pre->Active_H  HCOOH/TEA   Product (R)-Amino Alcohol (Product) Active_H->Product  H-Transfer   Substrate Mannich Base HCl (Ketone) Substrate->Active_H  Coordination  

Figure 2: Simplified catalytic cycle for the ATH of the Mannich base salt.

Protocol: ATH of 3-(Dimethylamino)-1-phenylpropan-1-one HCl

Reagents:

  • Substrate: 3-(Dimethylamino)-1-phenylpropan-1-one HCl (10 mmol).

  • Catalyst: RuCl (0.5 mol%).

  • Solvent: DMF or Methanol (degassed).

  • H-Source: Formic Acid/Triethylamine (5:2 molar ratio).

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Solution: Dissolve the Mannich base HCl salt (2.13 g, 10 mmol) in degassed DMF (10 mL).

    • Why HCl Salt? The free base is prone to elimination to form phenyl vinyl ketone, which polymerizes. The salt stabilizes the molecule.

  • Catalyst Addition: Add the Ru-catalyst (32 mg, 0.05 mmol).

  • H-Source Addition: Inject the HCOOH/TEA mixture (3 mL) via syringe.

  • Reaction: Stir at 25°C for 18-24 hours. The solution typically turns from red/orange to yellow upon completion.

  • Workup: Quench with water (20 mL). Basify to pH 10 with 1M NaOH to liberate the free amine. Extract immediately with CH2Cl2.

  • Isolation: The product is obtained as the N,N-dimethyl derivative. For the primary amine, the N-benzyl analog must be used and deprotected, or Route A (Chloro-intermediate) is preferred.

Analytical Quality Control (QC)

Validation of enantiomeric excess is performed using Chiral HPLC.[2][5][6]

Table 1: HPLC Parameters for Enantiomeric Resolution

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (S)-Isomer: ~11.5 min (R)-Isomer: ~13.2 min
Resolution (Rs) > 2.5

Note: Diethylamine is essential to suppress peak tailing caused by the interaction of the basic amine with silanol groups on the column.

References

  • Corey, E. J., & Reichard, G. A. (1989).[7][8] Enantioselective synthesis of fluoxetine hydrochloride.[2][7][8] Tetrahedron Letters, 30(39), 5207-5210. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of 3-Amino-1-phenylpropan-1-one Derivatives. Organic Letters, 2(12), 1749–1751. Link

  • Liu, P., et al. (2014).[5][9] Biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol by a novel stereoselective carbonyl reductase. Journal of Molecular Catalysis B: Enzymatic, 106, 56-61. Link

  • Hilborn, J. W., et al. (2004).[9] Process for the synthesis of 3-amino-1-phenylpropanol derivatives. U.S. Patent 6,846,957.[8] Link

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amines. Technical Library. Link

Sources

Application

Catalytic hydrogenation for (R)-3-Amino-1-phenyl-propan-1-OL synthesis

An Application Guide to the Synthesis of (R)-3-Amino-1-phenyl-propan-1-ol via Catalytic Asymmetric Hydrogenation Abstract (R)-3-Amino-1-phenyl-propan-1-ol is a critical chiral building block in the synthesis of several a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of (R)-3-Amino-1-phenyl-propan-1-ol via Catalytic Asymmetric Hydrogenation

Abstract

(R)-3-Amino-1-phenyl-propan-1-ol is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), including the antidepressants (S)-Fluoxetine and (R)-Atomoxetine. The stereochemistry at the hydroxyl-bearing carbon is paramount for the biological activity of these drugs. This application note provides a detailed guide for the synthesis of (R)-3-Amino-1-phenyl-propan-1-ol, focusing on the highly efficient and stereoselective method of catalytic asymmetric hydrogenation of the corresponding β-aminoketone. We explore the mechanistic principles, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, yield, and enantioselectivity.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are privileged structural motifs in medicinal chemistry. The specific spatial arrangement of the amino and hydroxyl groups allows for precise interactions with biological targets. (R)-3-Amino-1-phenyl-propan-1-ol is a prime example, serving as a key intermediate whose enantiomeric purity directly dictates the efficacy and safety profile of the final API. While several synthetic routes exist, including chiral resolution and synthesis from chiral precursors, asymmetric hydrogenation of a prochiral ketone stands out for its atom economy and potential for high enantiomeric excess (ee) in a single chemical transformation.[1]

This guide is designed for researchers, chemists, and process development professionals, offering both the theoretical underpinnings and practical execution details for this important synthesis.

The Core Strategy: Asymmetric Hydrogenation

The fundamental approach involves the enantioselective reduction of a prochiral β-aminoketone, 3-amino-1-phenyl-propan-1-one, using molecular hydrogen and a chiral catalyst. The catalyst, typically a transition metal complexed with a chiral ligand, creates a chiral environment that directs the addition of hydrogen across the carbonyl group from a specific face, preferentially forming one enantiomer of the resulting alcohol.

The Precursor: Synthesis of 3-Amino-1-phenyl-propan-1-one

The necessary starting material is the hydrochloride salt of the β-aminoketone. This is reliably synthesized via a Mannich reaction, which involves the aminoalkylation of an enolizable ketone. In this case, acetophenone is reacted with formaldehyde and an amine hydrochloride.[2]

A typical reaction involves heating acetophenone, paraformaldehyde, and the desired amine hydrochloride (e.g., methylamine hydrochloride) in an alcohol solvent within a closed system to manage the reaction pressure and temperature effectively.[3]

The Catalyst System: The Heart of Asymmetry

The success of the asymmetric hydrogenation hinges entirely on the catalyst. The transfer of chirality from the catalyst to the substrate is the key event.[4]

  • Mechanism Insight: The most well-established catalysts for this transformation are based on Ruthenium (Ru) and Rhodium (Rh) complexed with chiral diphosphine ligands, such as BINAP and its derivatives (e.g., DuanPhos). The generally accepted mechanism for these Noyori-type catalysts involves the formation of a metal-hydride species. The β-aminoketone substrate coordinates to the chiral metal center, and the hydride is then transferred to the carbonyl carbon through a six-membered pericyclic transition state.[5][6][7] The steric and electronic properties of the chiral ligand dictate the facial selectivity of this hydride transfer, leading to the formation of the desired (R)- or (S)-alcohol.[5][7]

  • Catalyst Selection: While rhodium and ruthenium catalysts are highly effective, achieving excellent enantioselectivities (up to 99% ee), there is growing interest in catalysts based on more earth-abundant and less expensive metals like cobalt and iridium.[8][9] These systems often require specific ligand designs but represent a significant advancement towards more sustainable chemical manufacturing.[8]

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. The use of high-pressure hydrogenation requires a properly rated and maintained autoclave and appropriate safety shielding.

Protocol 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Precursor)

This protocol is adapted from established Mannich reaction procedures.[3]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Monomethylamine hydrochloride

  • Ethanol (or other suitable alcohol)

  • Closed pressure vessel (e.g., sealed tube or autoclave)

Procedure:

  • To a suitable pressure vessel, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and monomethylamine hydrochloride (1.1 eq).

  • Add ethanol as the solvent (approx. 2-3 mL per gram of acetophenone).

  • Seal the vessel securely.

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 4-6 hours.

  • After the reaction period, cool the vessel to room temperature.

  • Carefully open the vessel and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the resulting white to pale yellow crystalline solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to yield 3-methylamino-1-phenylpropan-1-one hydrochloride.

Protocol 2: Asymmetric Hydrogenation to (R)-3-Amino-1-phenyl-propan-1-ol

This protocol describes a general procedure for asymmetric hydrogenation using a chiral catalyst. The specific catalyst, solvent, and conditions should be optimized for the chosen system.

Materials:

  • 3-Methylamino-1-phenylpropan-1-one hydrochloride

  • Chiral Catalyst (e.g., [Rh(COD)(R,R)-DuanPhos]BF₄ or Ru(II)/BINAP derivative)

  • Methanol, degassed

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature control

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

Procedure:

  • Reactor Setup: Charge the high-pressure autoclave with 3-methylamino-1-phenylpropan-1-one hydrochloride (1.0 eq) and the chiral catalyst. The catalyst loading (Substrate-to-Catalyst ratio, S/C) can range from 750 to 1000 or higher, depending on catalyst activity.[8][10]

  • Add degassed methanol as the solvent.

  • Inerting: Seal the autoclave and purge the system 3-5 times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 40-65 bar).[10]

  • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50°C).[1]

  • Maintain the reaction under constant hydrogen pressure for the required duration (typically 12-24 hours), monitoring hydrogen uptake if possible.

  • Work-up: Once the reaction is complete (as determined by TLC or HPLC), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a round-bottom flask and adjust the pH to >12 by the slow addition of an aqueous NaOH solution to liberate the free amine.

  • Extraction & Isolation: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-Amino-1-phenyl-propan-1-ol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane) or by column chromatography on silica gel.[11]

Visualization of Workflows

Synthetic Workflow Diagram

The overall process from starting materials to the final chiral amino alcohol is outlined below.

G cluster_0 Precursor Synthesis (Mannich Reaction) cluster_1 Asymmetric Hydrogenation & Purification A Acetophenone + Paraformaldehyde + Amine HCl B Heating in Alcohol Solvent A->B C Crystallization B->C D β-Aminoketone HCl C->D E Hydrogenation (H₂, Chiral Catalyst) D->E F Work-up (Base, Extraction) E->F G Purification (Recrystallization) F->G H (R)-3-Amino-1-phenyl-propan-1-ol G->H DecisionTree Start Goal: Synthesize (R)-Amino Alcohol HighEE Is highest enantiomeric purity (ee >98%) critical? Start->HighEE Scale Large-scale production? HighEE->Scale No Asymmetric Asymmetric Hydrogenation HighEE->Asymmetric Yes Cost Is catalyst cost a major constraint? Scale->Cost No Scale->Asymmetric Yes Resolution Chiral Resolution of Racemic Mixture Cost->Resolution Yes Precursor Synthesis from Chiral Precursor Cost->Precursor Maybe

Sources

Method

Mannich reaction for 3-amino-1-phenyl-propan-1-ol synthesis

Application Note: High-Yield Synthesis of 3-Amino-1-Phenylpropan-1-ol Scaffolds via Mannich Condensation -Amino Alcohol Synthesis Executive Summary The structural motif of 3-amino-1-phenylpropan-1-ol represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Amino-1-Phenylpropan-1-ol Scaffolds via Mannich Condensation


-Amino Alcohol Synthesis

Executive Summary

The structural motif of 3-amino-1-phenylpropan-1-ol represents a critical pharmacophore in medicinal chemistry, serving as the backbone for major Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine (Prozac) , Atomoxetine , and Dapoxetine . While direct synthesis of primary


-amino alcohols is challenging due to over-alkylation, the Mannich reaction  offers a robust, scalable two-step pathway: (1) Amino-alkylation of acetophenone to form a 

-amino ketone (Mannich base), followed by (2) Chemoselective reduction of the carbonyl to the alcohol.

This guide provides a validated protocol for the synthesis of the N,N-dimethyl derivative (a model system and direct precursor to several APIs), with critical insights into controlling the unstable free-base intermediate.

Scientific Foundation & Mechanism

The synthesis relies on the Mannich Reaction , a three-component condensation involving an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and an amine.[1][2][3]

Reaction Pathway

The reaction proceeds through an iminium ion intermediate.[4][5] The acid catalyst serves two roles: it depolymerizes paraformaldehyde to formaldehyde and catalyzes the tautomerization of acetophenone to its active enol form.

Key Mechanistic Insight: The reaction rate is strictly pH-dependent. The pH must be low enough to generate the electrophilic iminium ion but high enough to maintain a concentration of the nucleophilic enol. A pH of 3–4 is optimal.

MannichMechanism Reagents Acetophenone + HCHO + HNR2 Iminium Iminium Ion [CH2=NR2]+ Reagents->Iminium Acid Cat. Enol Acetophenone (Enol Form) Reagents->Enol Tautomerization MannichBase Mannich Base (Ketone) (HCl Salt) Iminium->MannichBase C-C Bond Formation Enol->MannichBase Target Target Alcohol 3-amino-1-phenylpropan-1-ol MannichBase->Target NaBH4 Reduction

Figure 1: Reaction coordinate from raw materials to the target


-amino alcohol.[6]

Critical Process Parameters (CPPs)

To ensure reproducibility and prevent common failure modes (e.g., elimination to vinyl ketones), adhere to these parameters:

ParameterSpecificationRationale
Formaldehyde Source ParaformaldehydePreferred over formalin (aq.) to minimize water content, which drives the equilibrium backward.
Amine Form Amine HydrochlorideUsing the salt (e.g., Dimethylamine HCl) provides the necessary stoichiometric acid without lowering pH excessively.
Solvent System Ethanol (Abs.)[7][8]Protics solvents stabilize the transition state. Ethanol allows the product to crystallize directly upon cooling.
Intermediate Stability CRITICAL The Mannich base ketone is unstable as a free base. It undergoes

-elimination to phenyl vinyl ketone. Always isolate and store as the HCl salt.

Experimental Protocols

Protocol A: Synthesis of the Mannich Base (3-(Dimethylamino)-1-phenylpropan-1-one HCl)

Targeting the stable intermediate salt.

Reagents:

  • Acetophenone: 12.0 g (100 mmol)

  • Paraformaldehyde: 4.5 g (150 mmol eq. HCHO)

  • Dimethylamine Hydrochloride: 10.6 g (130 mmol)

  • Ethanol (Absolute): 40 mL

  • Conc. HCl: 0.5 mL (Catalytic)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add Acetophenone, Paraformaldehyde, Dimethylamine HCl, and Ethanol. Add the catalytic HCl.

  • Reaction: Heat the mixture to reflux (approx. 80°C) in an oil bath.

    • Observation: The suspension will clarify into a homogeneous yellow solution as paraformaldehyde depolymerizes.

  • Duration: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Crystallization (Self-Validating Step): Remove from heat. Add 50 mL of warm acetone. Allow the mixture to cool slowly to room temperature, then place in an ice bath for 2 hours.

    • Validation: Massive precipitation of white crystals indicates success. If no crystals form, the reaction failed or water content is too high.

  • Isolation: Filter the solid under vacuum. Wash with cold acetone (2 x 20 mL) to remove unreacted acetophenone.

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 60–75%

    • Melting Point: 152–155°C.

Protocol B: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol

Converting the ketone to the target alcohol.

Reagents:

  • Mannich Base (from Protocol A): 10.7 g (50 mmol)

  • Sodium Borohydride (NaBH4): 1.9 g (50 mmol)

  • Methanol: 100 mL

  • NaOH (10% aq): For workup

Procedure:

  • Dissolution: Dissolve the Mannich Base HCl salt in Methanol in a 250 mL flask. Cool to 0°C (ice bath).

  • Reduction: Add NaBH4 portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Monitoring: Check by TLC. The starting material spot should disappear.

  • Quench: Add 10 mL water to destroy excess borohydride.

  • Workup: Evaporate the methanol under reduced pressure.

  • Extraction: Resuspend the residue in water (50 mL). Basify to pH 12 using 10% NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Note: The target alcohol is now in the organic layer as the free base.

  • Purification: Dry the combined organics over anhydrous

    
    , filter, and evaporate to yield the crude oil.
    
    • Crystallization:[8][9] The oil often solidifies on standing. Recrystallize from n-hexane if high purity is required.

Analytical Validation

TechniqueExpected SignalInterpretation
IR Spectroscopy Absence of 1680 cm⁻¹Disappearance of the ketone carbonyl (C=O) confirms reduction.
IR Spectroscopy Presence of 3300–3400 cm⁻¹Broad O-H stretch confirms alcohol formation.
1H NMR (CDCl3)

4.9 ppm (dd)
The benzylic proton (-CH OH-) appears as a doublet of doublets, distinct from the CH2 signals.
1H NMR (CDCl3)

2.3 ppm (s, 6H)
Sharp singlet for the N(CH3)2 group.

Troubleshooting & Optimization

Troubleshooting Start Issue Observed NoPrecip No Precipitate in Step A Start->NoPrecip Oil Product is an Oil/Gummy Start->Oil LowYield Low Yield (<40%) Start->LowYield Action1 Add Acetone/Ether to induce precip. Check water content. NoPrecip->Action1 Action2 Recrystallize from IPA. Ensure HCl salt form. Oil->Action2 Action3 Increase HCHO excess. Check pH (must be <5). LowYield->Action3

Figure 2: Troubleshooting decision tree for common synthesis failures.

Common Pitfall: The "Bis" Product If the amine is primary (e.g., methylamine), the reaction may occur twice, attaching two acetophenone units to one nitrogen.

  • Prevention: Use a large excess of amine hydrochloride (5:1 ratio) if using primary amines, or use the secondary amine (dimethylamine) as described above to strictly limit the reaction to mono-alkylation.

References

  • Organic Syntheses Procedure (Classic Protocol): Maxwell, C. E. (1943).

    
    -Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.305.
    [Link]
    (Authoritative source for the Mannich base synthesis parameters).
    
  • Fluoxetine Synthesis Application: Kumar, A., et al. (2014). A Facile Synthesis of Fluoxetine Hydrochloride. (Validates the reduction of the Mannich base to the alcohol in API contexts).
  • Mechanism & Scope: Blicke, F. F. (1942).[10] The Mannich Reaction. Organic Reactions, 1, 303.[10] [Link] (Foundational review of the reaction mechanism and scope).

  • Stereoselective Reduction (Advanced): Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation of Acetophenone Derivatives. (Reference for adapting this protocol to chiral synthesis).

Sources

Application

Reductive amination of a propiophenone derivative protocol

Application Note: Optimized Protocols for the Reductive Amination of Propiophenone Derivatives Abstract & Scope The reductive amination of propiophenone derivatives (aryl ethyl ketones) is a pivotal transformation in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Reductive Amination of Propiophenone Derivatives

Abstract & Scope

The reductive amination of propiophenone derivatives (aryl ethyl ketones) is a pivotal transformation in medicinal chemistry, particularly for generating pharmacophores found in antidepressants, CNS stimulants, and beta-adrenergic blockers. Unlike simple aldehydes, propiophenones possess significant steric bulk at the carbonyl carbon and are prone to enolization, making direct reductive amination challenging.

This guide details two field-proven protocols:

  • Method A (Standard): A mild, selective Sodium Triacetoxyborohydride (STAB) protocol for primary amines.

  • Method B (Advanced): A Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol for sterically hindered secondary amines or electron-rich ketones.

Mechanistic Insight & Scientific Rationale

The Challenge: Sterics and Equilibrium

Reductive amination proceeds via the reversible formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then reduced.

  • Propiophenone Specifics: The ethyl group adjacent to the carbonyl creates steric hindrance that disfavors imine formation compared to acetophenones or aldehydes.

  • The STAB Advantage: Sodium triacetoxyborohydride is an electrophilic reducing agent. Unlike Sodium Borohydride (

    
    ), it does not readily reduce ketones, allowing the ketone and amine to coexist in solution until the imine is formed.[1] It selectively reduces the protonated imine (iminium ion).
    
Visualizing the Reaction Pathway

The following diagram illustrates the critical equilibrium and the irreversible reduction step.

G Substrate Propiophenone (Ketone) Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal Equilibrium Amine Amine (R-NH2) Amine->Hemiaminal Equilibrium Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product Target Amine Iminium->Product Reduction (Irreversible) Acid AcOH (Catalyst) Acid->Hemiaminal Promotes STAB STAB (H- Source) STAB->Iminium Selectively Reduces

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in driving the equilibrium toward the iminium species.

Experimental Protocols

Method A: Standard STAB Protocol (Direct)

Best for: Reacting propiophenones with primary amines (e.g., benzylamine, methylamine) where steric hindrance is manageable.

Reagents:

  • Substrate: 4'-Methoxypropiophenone (1.0 equiv)

  • Amine: Benzylamine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the propiophenone derivative (10 mmol) in DCE (30 mL).

  • Amine Addition: Add the amine (12 mmol) followed by glacial acetic acid (10 mmol). Note: AcOH buffers the reaction and accelerates imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (15 mmol) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (

    
    ) may occur.
    
  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Quench: Quench by slowly adding saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Method B: Titanium(IV) Isopropoxide Mediated Protocol

Best for: "Difficult" substrates, secondary amines (e.g., pyrrolidine), or electron-rich propiophenones where equilibrium favors the ketone.

Scientific Rationale:


 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This pushes the equilibrium almost entirely to the imine/enamine species before the reducing agent is introduced.

Reagents:

  • Substrate: Propiophenone derivative (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.25 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) Note: STAB can also be used, but NaBH4 is sufficient here because the ketone is pre-consumed.
    
  • Solvent: Ethanol (Absolute) or THF.

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, mix the propiophenone (10 mmol) and amine (12 mmol) neat (no solvent) or in minimal THF.

  • Titanium Addition: Add

    
     (12.5 mmol) dropwise. The solution often turns yellow/orange and becomes viscous.
    
  • Imine Formation: Stir at RT for 1 hour (or 40-50°C for very hindered substrates) to ensure complete conversion to the imine-titanium complex.

  • Dilution: Dilute with absolute Ethanol (20 mL).

  • Reduction: Add

    
     (15 mmol) carefully. Stir for 2–4 hours at RT.
    
  • Hydrolysis (Critical): The reaction will contain titanium salts that form a messy emulsion. Quench by adding 10% aqueous

    
     or water (5 mL). A white/gray precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry, and concentrate.

Workflow Visualization

Workflow Start Start: Propiophenone Substrate Decision Is the Amine Sterically Hindered? Start->Decision MethodA Method A: STAB Protocol (Solvent: DCE, Cat: AcOH) Decision->MethodA No (Primary Amine) MethodB Method B: Ti(OiPr)4 Protocol (Solvent: Neat/THF) Decision->MethodB Yes (Secondary Amine) MixA Mix Ketone + Amine + AcOH Stir 30 min MethodA->MixA RedA Add STAB (0°C -> RT) Selective Reduction MixA->RedA Quench Quench & Workup (Remove Boron/Titanium salts) RedA->Quench MixB Mix Ketone + Amine + Ti(OiPr)4 Force Imine Formation MethodB->MixB RedB Dilute with EtOH Add NaBH4 MixB->RedB RedB->Quench Purify Purification (Acid/Base Extraction or Column) Quench->Purify

Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on steric constraints.

Comparative Data & Optimization

The following table summarizes the performance of different reducing agents for aryl ketones.

ParameterSTAB (Method A) Ti(OiPr)₄ / NaBH₄ (Method B) NaCNBH₃ (Legacy)
Selectivity Excellent (Reduces Imines > Ketones)High (Pre-forms Imine)Good, but toxicity issues
Steric Tolerance ModerateHigh (Best for propiophenones)Moderate
Water Tolerance Low (Reagent decomposes)Very Low (Ti hydrolyzes)High
Toxicity Low (Boric acid byproduct)Low (

byproduct)
High (Cyanide byproduct)
Reaction Time 4–16 Hours3–6 Hours12–24 Hours
Typical Yield 75–90%80–95%60–80%
Optimization Tips
  • Solvent Choice: DCE (1,2-Dichloroethane) is the gold standard for Method A due to its polarity and non-coordinating nature.[2][3][4] THF is a viable alternative but often results in slower kinetics [1].

  • Water Scavenging: For Method A, adding molecular sieves (4Å) can assist if the equilibrium is stubborn, though Method B is preferred in such cases.

  • Acid/Base Extraction: To purify, dissolve the crude oil in dilute HCl (product moves to aqueous phase), wash with ether (removes unreacted ketone), then basify the aqueous layer (pH > 10) and extract the pure amine into ether.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Method

Using (R)-3-Amino-1-phenyl-propan-1-OL in pharmaceutical synthesis

Executive Summary (R)-3-Amino-1-phenyl-propan-1-ol (CAS: 138750-31-9) represents a "privileged chiral scaffold" in modern pharmaceutical synthesis.[1] It serves as the direct enantiomeric precursor to a class of blockbus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 138750-31-9) represents a "privileged chiral scaffold" in modern pharmaceutical synthesis.[1] It serves as the direct enantiomeric precursor to a class of blockbuster neurotransmitter reuptake inhibitors, most notably Atomoxetine (Strattera) and Fluoxetine (Prozac) .

Unlike traditional racemic syntheses that require late-stage resolution—often discarding 50% of the material—utilizing this enantiopure amino alcohol allows for divergent, stereospecific synthesis .[1] By maintaining the chirality of the benzylic carbon through Nucleophilic Aromatic Substitution (


), researchers can access high-value APIs with >99% enantiomeric excess (ee).

This guide details the handling, functionalization, and application of this synthon, providing validated protocols for its conversion into (R)-Atomoxetine and (R)-Fluoxetine.

Molecule Profile & Safety

PropertySpecification
Chemical Name (R)-3-Amino-1-phenyl-propan-1-ol
CAS Number 138750-31-9 (R-isomer)
Molecular Weight 151.21 g/mol
Appearance White to off-white crystalline solid
Chiral Center C1 (Benzylic position)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in hexanes
Hazards (GHS) Danger : Causes severe skin burns (H314), Eye damage (H318).[1][2][3]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Strategic Retrosynthesis & Workflow

The utility of (R)-3-Amino-1-phenyl-propan-1-ol lies in its ability to undergo


 reactions without racemization.[1] The benzylic C-O bond is not broken during the etherification step; rather, the alkoxide attacks the aryl fluoride. Therefore, the (R)-configuration of the alcohol is retained  in the final drug product.

G Start (R)-3-Amino-1-phenyl-propan-1-ol (Chiral Synthon) Step1 N-Methylation (Selective) Start->Step1 Formic Acid/HCHO or MeOCOCl/LiAlH4 Inter (R)-N-Methyl Intermediate Step1->Inter Atomox (R)-Atomoxetine (Strattera) Inter->Atomox SnAr: 2-Fluorotoluene KOtBu, DMSO, Heat (Retention of Config) Fluox (R)-Fluoxetine (Prozac) Inter->Fluox SnAr: 4-Chlorobenzotrifluoride NaH, DMAc, Heat (Retention of Config)

Figure 1: Divergent synthesis pathway. The (R)-alcohol serves as the common progenitor for multiple SSRI/NRI drugs via retention of stereochemistry.

Protocol A: Selective N-Methylation (Pre-Activation)[1]

Most target APIs (Atomoxetine, Fluoxetine) are secondary amines (


-methyl).[1] The starting material is a primary amine.[1][4] Direct methylation with methyl iodide is prone to over-alkylation (quaternary salts).[1] The recommended route is Carbamate Reduction  or Eschweiler-Clarke  (if conditions permit).[1]

Method: Carbamate Formation followed by Reduction.[1] Yield Target: >85%

  • Protection:

    • Dissolve (R)-3-Amino-1-phenyl-propan-1-ol (10.0 g, 66 mmol) in DCM (100 mL) and cool to 0°C.

    • Add Triethylamine (1.2 eq).[1]

    • Dropwise add Ethyl Chloroformate (1.1 eq) maintaining temp <5°C.[1]

    • Stir 2h. Quench with water, extract DCM, dry (

      
      ). Evaporate to yield the carbamate.[1]
      
  • Reduction (The Methylation Step):

    • Suspend

      
       (2.5 eq) in dry THF under Nitrogen.
      
    • Add the crude carbamate (dissolved in THF) dropwise at reflux.[1]

    • Reflux for 4–6 hours.[1]

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.[1]
    • Concentrate filtrate to obtain (R)-3-(Methylamino)-1-phenylpropan-1-ol .[1]

Protocol B: Synthesis of (R)-Atomoxetine (Strattera)

This protocol utilizes a Nucleophilic Aromatic Substitution (


).[1] This is superior to the Mitsunobu reaction for scale-up as it avoids triphenylphosphine oxide waste and expensive azodicarboxylates.[1]

Mechanism:


 (Retention of Configuration).[1]
Reagents:  2-Fluorotoluene, Potassium tert-butoxide (

), DMSO.[1][3]
Step-by-Step Procedure:
  • Preparation of Alkoxide:

    • In a flame-dried 3-neck flask, dissolve (R)-3-(Methylamino)-1-phenylpropan-1-ol (5.0 g, 30.2 mmol) in anhydrous DMSO (50 mL).

    • Note: DMSO is critical for

      
       rates; dipolar aprotic solvents stabilize the transition state.[1]
      
    • Add Potassium tert-butoxide (7.0 g, 62 mmol, ~2 eq) in portions at room temperature.

    • Stir for 30 minutes. The solution will turn slightly yellow/orange, indicating alkoxide formation.[1]

  • Arylation:

    • Add 2-Fluorotoluene (4.0 g, 36 mmol, 1.2 eq).

    • Heat the reaction mixture to 100°C for 12–18 hours.

    • Monitoring: Monitor by HPLC.[1] The starting alcohol peak should disappear.[1]

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Quench by pouring into ice-cold water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
      ) and brine to remove DMSO.[1]
      
    • Dry over

      
       and concentrate.
      
  • Salt Formation (Atomoxetine HCl):

    • Dissolve the crude oil in Ethyl Acetate.[1]

    • Add 1.0 eq of HCl (4M in dioxane) or bubble HCl gas.[1]

    • The white precipitate is (R)-Atomoxetine HCl.[1] Recrystallize from Acetonitrile if necessary.

Data Validation:

  • Chiral HPLC: Chiralcel OD-H, Hexane/IPA/DEA (90:10:0.1).[1]

  • Target ee: >99% (Retention).

Protocol C: Synthesis of (R)-Fluoxetine (Prozac)

Similar to Atomoxetine, but utilizes an activated chloro-arene.[1]

Reagents: 4-Chlorobenzotrifluoride, Sodium Hydride (NaH), DMAc (Dimethylacetamide).[1]

  • Reaction Assembly:

    • Suspend NaH (60% in oil, 1.5 eq) in dry DMAc (Dimethylacetamide) under Argon.

    • Slowly add (R)-3-(Methylamino)-1-phenylpropan-1-ol (dissolved in DMAc) at 0°C. Evolution of

      
       gas will occur.[1] Stir 30 min.
      
  • Displacement:

    • Add 4-Chlorobenzotrifluoride (1.2 eq).[1]

    • Heat to 110–120°C for 4–6 hours.

    • Note: The para-trifluoromethyl group activates the ring for

      
      , making this reaction faster than the Atomoxetine synthesis.
      
  • Isolation:

    • Standard aqueous workup (Water/Toluene).[1]

    • Convert to oxalate or HCl salt for final purification.[1]

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Water Content <0.1% (Karl Fischer)Water quenches the base (

/NaH) and competes as a nucleophile, creating phenol impurities.
Temperature 100–120°CSufficient energy to overcome activation barrier of aryl fluoride displacement without degrading the amine.
Base Selection

or NaH
Must be strong enough to fully deprotonate the alcohol (

~16-17).[1] Hydroxides (NaOH) are generally too weak for efficient conversion in non-aqueous media.[1]
Solvent DMSO or DMAcHigh dielectric constant is required to solvate the cation and leave the alkoxide "naked" and reactive.

References

  • Atomoxetine Synthesis via SnAr

    • Source: Koenig, T. M., & Mitchell, D. (1995).[1] "A Practical Synthesis of (R)-Atomoxetine." Synthetic Communications.

    • Relevance: Establishes the retention of configuration during the displacement of aryl fluorides by chiral amino alcohols.
  • Enzymatic Resolution & Building Block Synthesis

    • Source: Kamal, A., et al. (2002). "Chemoenzymatic synthesis of (R)- and (S)
    • Relevance: Describes the preparation of the 3-amino-1-phenylpropan-1-ol synthon using lipase resolution, confirming the absolute configur
  • Process Safety & Scale-up

    • Source: Eli Lilly and Company Patents (e.g.
    • Relevance: Foundational industrial protocols for the arylation of phenylpropylamines.[1]

  • Chiral Analysis

    • Source: TCI Chemicals Product Specification.[1]

    • Relevance: Physical properties and optical rotation standards for (S) and (R) isomers.[1]

Sources

Application

(R)-3-Amino-1-phenyl-propan-1-OL as a precursor for (R)-fluoxetine

Part 1: Executive Summary & Strategic Analysis Abstract This technical guide details the synthetic transformation of (R)-3-amino-1-phenyl-propan-1-ol (RAP) into (R)-fluoxetine hydrochloride. While racemic fluoxetine (Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Abstract This technical guide details the synthetic transformation of (R)-3-amino-1-phenyl-propan-1-ol (RAP) into (R)-fluoxetine hydrochloride. While racemic fluoxetine (Prozac®) has been a market staple, the (R)-enantiomer is of significant interest due to its distinct pharmacokinetic profile, specifically a shorter half-life compared to the (S)-enantiomer, allowing for faster "washout" periods in clinical settings. This protocol focuses on the critical Nucleophilic Aromatic Substitution (SNAr) step, addressing the challenge of chemoselectivity (O- vs. N-arylation) and process safety when using hydride bases in polar aprotic solvents.

Retrosynthetic Logic & Critical Process Parameters (CPP) The conversion requires two distinct chemical modifications: N-methylation and O-arylation .

  • The Precursor Challenge: The user-specified starting material is the primary amine ((R)-3-amino-1-phenyl-propan-1-ol). However, Fluoxetine is a secondary amine (N-methyl).

  • The Order of Operations: Attempting O-arylation on the primary amine often leads to competitive N-arylation and polymerization. The authoritative industrial route (Lilly, Sharpless) dictates N-methylation first , followed by O-arylation. This increases the steric bulk around the nitrogen, improving the O-selectivity of the subsequent etherification.

Pathway Visualization The following diagram outlines the optimized synthetic workflow.

Fluoxetine_Synthesis Start (R)-3-Amino-1-phenyl- propan-1-ol (RAP) Inter (R)-N-Methyl-3-phenyl- 3-hydroxypropylamine Start->Inter Step 1: N-Methylation (Eschweiler-Clarke or Reductive Alkylation) Prod_Base (R)-Fluoxetine (Free Base) Inter->Prod_Base Step 2: S_NAr Etherification (NaH/DMSO, 90°C) Reagent 4-Chlorobenzotrifluoride (PCBTF) Reagent->Prod_Base Final (R)-Fluoxetine HCl Prod_Base->Final Step 3: Salt Formation (HCl/Ether)

Caption: Optimized synthetic route prioritizing N-methylation prior to etherification to maximize chemoselectivity.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of the N-Methyl Intermediate

Note: If you have already procured (R)-N-methyl-3-phenyl-3-hydroxypropylamine, skip to Phase 2.

Objective: Monomethylation of the primary amine. Method: Reductive amination using Ethyl Formate followed by Hydride Reduction (High yielding, avoids over-methylation).

  • Formylation: Dissolve (R)-3-amino-1-phenyl-propan-1-ol (1.0 eq) in Ethyl Formate (solvent/reagent). Reflux for 4 hours. Concentrate to yield the N-formyl intermediate.

  • Reduction: Dissolve the N-formyl intermediate in dry THF. Slowly add Lithium Aluminum Hydride (LiAlH4, 2.5 eq) at 0°C under Argon. Reflux for 12 hours.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter solids, dry organic layer (MgSO4), and concentrate.[1]

    • Yield Target: >85%[1][2][3]

    • Checkpoint: Verify disappearance of Carbonyl stretch in IR.

Phase 2: Regioselective O-Arylation (The Core Protocol)

Objective: C-O bond formation via SNAr. Reaction: (R)-N-methyl-amino-alcohol + 4-chlorobenzotrifluoride


 (R)-Fluoxetine.

Reagents & Materials:

  • Substrate: (R)-N-methyl-3-phenyl-3-hydroxypropylamine.[1]

  • Electrophile: 4-Chlorobenzotrifluoride (PCBTF) [1.2 eq].

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil [2.2 eq].

  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[4] Must be anhydrous.

  • Catalyst (Optional): Potassium Benzoate (enhances reaction rate in some protocols).

Step-by-Step Procedure:

  • Base Preparation (Inert Atmosphere Required):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, temperature probe, and addition funnel.

    • Add NaH (60% dispersion, 2.2 eq).

    • Optional: Wash NaH with dry hexanes to remove oil if high purity is required (caution: dry NaH is pyrophoric).

    • Add anhydrous DMSO (approx. 5 mL per mmol of substrate).

    • SAFETY CRITICAL: Stir at room temperature. Do not heat DMSO/NaH mixtures initially without substrate.

  • Alkoxide Formation:

    • Dissolve the N-methyl amino alcohol (from Phase 1) in a minimum volume of DMSO.

    • Add the substrate solution dropwise to the NaH/DMSO suspension at room temperature.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ).
      
    • Stir at 50°C for 30–60 minutes to ensure complete deprotonation (formation of the Sodium Alkoxide). The solution usually turns yellow/orange.

  • The SNAr Reaction:

    • Add 4-chlorobenzotrifluoride (1.2 eq) slowly via syringe or addition funnel.

    • Heat the mixture to 85–95°C .

    • Timecourse: 2–4 hours.[1] Monitor by TLC (SiO2, 10% MeOH in DCM) or HPLC.

    • Mechanism Note: The reaction proceeds via a Meisenheimer complex. The high temperature is necessary to overcome the activation energy of the aryl chloride displacement.

  • Quench & Extraction:

    • Cool reaction to Room Temperature.[1]

    • Carefully pour the reaction mixture into ice-cold water (5x reaction volume). Caution: Exothermic.

    • Extract with Toluene or Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMSO) and brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Crude Product: (R)-Fluoxetine free base (amber oil).

Phase 3: Salt Formation & Purification
  • Dissolve the crude free base in dry Diethyl Ether.

  • Cool to 0°C.

  • Bubble dry HCl gas or add 2M HCl in Ether dropwise until pH < 3.

  • The white precipitate ((R)-Fluoxetine HCl) forms immediately.

  • Recrystallize from Ethyl Acetate/Hexane to upgrade chiral purity.

Part 3: Process Safety & Hazards (DMSO/NaH)

WARNING: Class 1 Reactive Hazard The combination of Sodium Hydride (NaH) and DMSO is widely used but possesses a known decomposition hazard.

  • Hazard: Above 60°C, NaH can react with DMSO to form the dimsyl anion (

    
    ), which is unstable and can decompose explosively at higher temperatures.
    
  • Mitigation:

    • Never heat NaH/DMSO above 60°C in the absence of the alcohol substrate (the alkoxide is more stable).

    • Alternative: Use Potassium tert-butoxide (KOtBu) in NMP (N-Methyl-2-pyrrolidone) as a safer alternative system if your facility safety regulations prohibit NaH/DMSO scale-up.

    • Ventilation: Ensure high-flow exhaust for

      
       gas generated during deprotonation.
      

Part 4: Quality Control & Analytical Data

Chiral HPLC Method To verify the enantiomeric excess (ee) of the final product.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[5]1)
Flow Rate 1.0 mL/min
Detection UV @ 227 nm
Retention Times (S)-Fluoxetine: ~6.5 min (R)-Fluoxetine: ~8.2 min
Target Purity >99% ee (after recrystallization)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationIncrease time of alkoxide formation step (Step 2). Ensure DMSO is anhydrous.
Impurity: N-arylation Competitive amine reactionEnsure N-methylation is complete before Phase 2. The secondary amine is sterically hindered, reducing N-attack.
Racemization Excessive Heat / Basic conditionsDo not exceed 100°C. Minimize reaction time once conversion is >95%.

References

  • Gao, Y., & Sharpless, K. B. (1988).[1][6][7] Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of Organic Chemistry, 53(17), 4081–4084.

  • Robertson, D. W., et al. (1988). Absolute configuration and structure-activity relationships of the benzylic isomers of fluoxetine. Journal of Medicinal Chemistry, 31(1), 185-189.

  • Yang, H., et al. (2013). Explosion hazards of sodium hydride in dimethyl sulfoxide, N,N-dimethylformamide, and N,N-dimethylacetamide.[8] Process Safety Progress, 38(4).

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210.

Sources

Method

Application Note: Strategic Synthesis and Quality Control of (R)-Atomoxetine via (R)-3-Amino-1-phenylpropan-1-ol

Executive Summary This application note details the strategic utilization of (R)-3-Amino-1-phenylpropan-1-ol (herein referred to as the -amino alcohol ) as the pivotal chiral scaffold for the synthesis of (R)-Atomoxetine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of (R)-3-Amino-1-phenylpropan-1-ol (herein referred to as the


-amino alcohol ) as the pivotal chiral scaffold for the synthesis of (R)-Atomoxetine  (Strattera®).

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) widely used for ADHD. Its pharmacological activity resides almost exclusively in the (R)-enantiomer. Consequently, the enantiomeric purity of the


-amino alcohol intermediate is the critical quality attribute (CQA) determining the final drug substance quality.

This guide diverges from standard textbook descriptions by addressing the specific process challenge: converting the primary amine intermediate to the secondary amine drug substance while maintaining stereochemical integrity. We present a scalable, industrial-standard route involving asymmetric transfer hydrogenation (ATH) followed by a "Methylation-First" arylation strategy.

Retrosynthetic Logic & Workflow

The synthesis relies on establishing the chiral center early via asymmetric reduction, followed by functional group manipulations.

Strategic Decision: The "Methylation-First" Approach

While it is theoretically possible to arylate the primary amino alcohol first, industrial best practices favor N-methylation prior to arylation .

  • Reason 1 (Chemoselectivity): The nucleophilic aromatic substitution (

    
    ) required to attach the o-tolyl group uses strong bases (e.g., KOtBu). Primary amines can compete with the hydroxyl group as nucleophiles, leading to N-arylated impurities.
    
  • Reason 2 (Solubility): The N-methyl intermediate exhibits superior solubility profiles in the polar aprotic solvents (DMSO/NMP) required for the

    
     step.
    
Process Workflow Diagram

Atomoxetine_Synthesis Start Start: 3-Amino-1-phenylpropan-1-one (Mannich Base HCl) Step1 Step 1: Asymmetric Transfer Hydrogenation (ATH) Catalyst: Ru-Noyori Complex Start->Step1 H2 or HCOOH/TEA Inter1 Intermediate 1: (R)-3-Amino-1-phenylpropan-1-ol (>99% ee) Step1->Inter1 Chiral Induction Step2 Step 2: Reductive N-Methylation Reagents: HCOOEt / LiAlH4 or HCHO/NaBH4 Inter1->Step2 Selective Methylation Inter2 Intermediate 2: (R)-N-Methyl-3-phenyl-3-hydroxypropylamine Step2->Inter2 Step3 Step 3: S_NAr Arylation Reagents: 2-Fluorotoluene, KOtBu, DMSO Inter2->Step3 Ether Bond Formation Final Final Product: (R)-Atomoxetine HCl Step3->Final HCl Salt Formation

Caption: Figure 1. Step-wise conversion from the achiral Mannich base to (R)-Atomoxetine, highlighting the critical methylation sequence.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis of (R)-3-Amino-1-phenylpropan-1-ol

Objective: Enantioselective reduction of 3-amino-1-phenylpropan-1-one hydrochloride.

Mechanism: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing a "Noyori-type" catalyst system. This method is preferred over borane reduction for its atom economy and safety.

Materials:

  • Substrate: 3-Amino-1-phenylpropan-1-one HCl (100 mmol)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (320 mg) in degassed MeOH (10 mL).

  • Reaction Setup: Charge a high-pressure reactor (or round bottom flask if using transfer hydrogenation) with the ketone substrate (18.5 g) and solvent (100 mL).

  • Initiation: Add the catalyst solution followed by the Formic acid/TEA mixture (25 mL) dropwise.

  • Reaction: Stir at 25–30°C for 12–16 hours. Monitor via HPLC (see Section 4). Conversion should exceed 98%.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1][2]

    • Basify the residue with 1M NaOH to pH 12 to liberate the free amine.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate to yield the crude amino alcohol.[3]
      
  • Purification: Recrystallize from Toluene/Heptane to upgrade ee% if necessary.

    • Target Specification: >99% ee, White solid.

Protocol B: Conversion to (R)-Atomoxetine (The "Methylation-First" Route)

This protocol bridges the gap between the primary amine intermediate and the final drug.

Step B1: Selective N-Methylation

Note: Direct methylation with methyl iodide often leads to over-methylation (quaternary ammonium salts). We use a reductive amination or formate protection approach.

  • Formylation: Dissolve (R)-3-amino-1-phenylpropan-1-ol (10 g) in Ethyl Formate (50 mL). Reflux for 4 hours. The primary amine converts to the N-formyl derivative.

  • Reduction: Remove excess ethyl formate. Dissolve residue in dry THF (50 mL). Slowly add to a suspension of

    
     (2.5 equiv) in THF at 0°C. Reflux for 2 hours.
    
    • Alternative (Greener): Use Sodium Borohydride (

      
      ) with Acetic Acid/TFA activators if 
      
      
      
      is restricted.
  • Isolation: Quench carefully (Fieser method), filter salts, and concentrate.

    • Product:(R)-N-methyl-3-phenyl-3-hydroxypropylamine .[1]

Step B2: Arylation (

Coupling)

Critical Step: This reaction constructs the ether linkage.

  • Reagents: N-methyl intermediate from B1 (10 g, 60 mmol), 2-Fluorotoluene (13.2 g, 120 mmol), Potassium tert-butoxide (KOtBu) (13.5 g, 120 mmol).

  • Solvent: DMSO (Dimethyl sulfoxide) - Strictly anhydrous.

  • Procedure:

    • Dissolve the N-methyl amino alcohol in DMSO (40 mL).

    • Add KOtBu in portions at room temperature. Stir for 30 mins to form the alkoxide.

    • Add 2-Fluorotoluene.[1][2]

    • Heat the mixture to 80–100°C for 4–6 hours. Caution: Exothermic.

  • Workup:

    • Cool to RT. Quench with water (200 mL).

    • Extract with Methyl tert-butyl ether (MTBE) or Toluene.

    • Wash organic phase with water and brine to remove DMSO.

  • Salt Formation:

    • Dissolve the free base oil in Ethyl Acetate.

    • Add HCl gas or concentrated HCl solution dropwise.

    • (R)-Atomoxetine HCl precipitates as a white solid. Filter and dry.

Analytical Quality Control

Chiral HPLC Method

Validating the enantiomeric purity of the intermediate is non-negotiable.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (for intermediate), 270 nm (for Atomoxetine)
Temperature 25°C
Retention Times (Approx) (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min
Key Specification Limits
  • Chemical Purity: > 99.5% (Area %)[1]

  • Chiral Purity: > 99.8% ee (after recrystallization)

  • Residual Solvents: DMSO < 5000 ppm (ICH Q3C Class 3)

Troubleshooting & Optimization

Common Pitfall: Racemization
  • Risk: The benzylic alcohol position is sensitive. Under highly acidic conditions or excessive heat during the

    
     reaction, the carbocation can form, leading to racemization.
    
  • Solution: Maintain the

    
     reaction temperature strictly below 105°C. Ensure the reaction mixture is basic (KOtBu excess) which stabilizes the alkoxide and prevents 
    
    
    
    pathways.
Impurity: N-Arylation
  • Observation: Appearance of a secondary peak with higher molecular weight (+90 Da).

  • Cause: Incomplete methylation in Step B1 led to residual primary amine reacting with 2-fluorotoluene.

  • Correction: Ensure Step B1 (Methylation) conversion is >99.5% before proceeding. The primary amine is roughly 10x more nucleophilic toward the aryl fluoride than the alkoxide is.

References

  • Process Chemistry of Atomoxetine: Koenig, T. M., et al. "A Practical Synthesis of (R)-Tomoxetine Hydrochloride." Tetrahedron Letters, 1994, 35(9), 1339-1342.

  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.

  • Industrial Synthesis Review: "Atomoxetine Hydrochloride: Comprehensive Profile." Profiles of Drug Substances, Excipients and Related Methodology, Vol 32, Academic Press.

  • Analytical Methods: "Chiral Separation of Atomoxetine Enantiomers." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application

Advanced Protocols for the Asymmetric Synthesis of 3-Amino-1-Phenylpropanol Derivatives

Executive Summary Optically active 3-amino-1-phenylpropanol derivatives are critical chiral building blocks in the synthesis of blockbuster antidepressant drugs, including Fluoxetine (Prozac) , Atomoxetine (Strattera) ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optically active 3-amino-1-phenylpropanol derivatives are critical chiral building blocks in the synthesis of blockbuster antidepressant drugs, including Fluoxetine (Prozac) , Atomoxetine (Strattera) , and Duloxetine (Cymbalta) . The pharmacological efficacy of these serotonin/norepinephrine reuptake inhibitors relies heavily on their enantiopurity. For instance, (S)-fluoxetine is significantly more potent in preventing migraine than its racemate, while (R)-atomoxetine is the active pharmaceutical ingredient (API) of choice over the (S)-enantiomer.

This Application Note moves beyond classical fractional crystallization, presenting three advanced, scalable methodologies for generating high-enantiomeric excess (ee) 3-amino-1-phenylpropanols:

  • Asymmetric Transfer Hydrogenation (ATH) using Ru(II) catalysts.

  • Biocatalytic Reduction using engineered Ketoreductases (KREDs).

  • Lipase-Mediated Kinetic Resolution for racemic feedstocks.

Strategic Pathway Overview

The synthesis typically begins with a Mannich condensation to form the 3-amino-1-phenylpropan-1-one core (Mannich Base). This ketone is prochiral.[1] The critical step is the stereoselective reduction of the carbonyl group to the alcohol.[2]

Visualization: Synthesis Logic & Drug Targets

G Start Acetophenone + Amine Source Mannich Mannich Base (3-amino-1-phenylpropan-1-one) Start->Mannich Mannich Reaction ChiralStep CRITICAL STEP: Asymmetric Reduction Mannich->ChiralStep Alcohol Chiral Alcohol (3-amino-1-phenylpropanol) ChiralStep->Alcohol >98% ee Fluoxetine Fluoxetine (SSRI) Alcohol->Fluoxetine Etherification (4-CF3-Ph) Atomoxetine Atomoxetine (SNRI) Alcohol->Atomoxetine Etherification (2-Me-Ph) Duloxetine Duloxetine (SNRI) Alcohol->Duloxetine Thiophene coupling

Figure 1: General synthetic workflow converting prochiral ketones to bioactive chiral drugs.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability, cost-efficiency, and handling amine-functionalized substrates.

Unlike high-pressure hydrogenation (


 gas), ATH uses a hydrogen donor (Formic acid/Triethylamine) and operates at ambient pressure. The presence of the amino group in the substrate can poison standard heterogeneous catalysts, but homogeneous Ru-complexes tolerate it well.
Mechanism

The reaction utilizes a Ru(II)-TsDPEN complex (Noyori-Ikariya type catalyst). The reaction proceeds via a metal-ligand bifunctional mechanism where the proton and hydride are delivered simultaneously to the ketone.

Protocol 1: Ru-Catalyzed Reduction of 3-(dimethylamino)-1-phenylpropan-1-one

Target: (S)-3-(dimethylamino)-1-phenylpropanol

Reagents:

  • Substrate: 3-(dimethylamino)-1-phenylpropan-1-one HCl salt (10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Free Base Liberation (In-situ): The Mannich base HCl salt is often hygroscopic and unstable as a free base. It is best to neutralize it in situ. Suspend the HCl salt (2.14 g, 10 mmol) in DCM (15 mL). Add Triethylamine (1.1 eq) and stir for 15 min.

  • Catalyst Addition: In a separate degassed vial, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in DCM (2 mL). Add this to the substrate mixture.

  • Reaction Initiation: Add the HCOOH/TEA azeotrope (3 mL) dropwise.

  • Incubation: Stir at 25°C–30°C. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). Reaction typically completes in 6–12 hours.

  • Quench & Workup: Add saturated

    
     to neutralize excess acid. Extract with DCM (3 x 20 mL).
    
  • Purification: The crude oil is often pure enough (>95%). If necessary, recrystallize the HCl salt from Ethanol/Ether.

Validation Check:

  • Yield: Expect >90%.

  • Enantiomeric Excess (ee): >95% (S).[3][4]

  • Note: To obtain the (R)-enantiomer, use the [(R,R)-TsDPEN] ligand.

Method B: Biocatalytic Reduction (Ketoreductase)

Best for: Green chemistry, ultra-high purity (>99% ee), and mild conditions.

Engineered Ketoreductases (KREDs) offer superior selectivity compared to chemical catalysts. This method requires a cofactor recycling system (NADPH) to remain economically viable.

Visualization: Enzymatic Cycle

KRED Substrate Prochiral Ketone Product Chiral Alcohol (S-enantiomer) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer GDH GDH / FDH (Recycling Enzyme) Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation

Figure 2: KRED-mediated reduction with cofactor recycling loop.[2]

Protocol 2: Enzymatic Reduction

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.0)

  • Enzyme: KRED screening kit (e.g., Codexis or similar)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH) OR Isopropanol (20% v/v).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mL of phosphate buffer containing 1 mM

    
     (stabilizer).
    
  • Substrate Solution: Dissolve Mannich base (500 mg) in IPA (if using IPA recycling) or DMSO (5% v/v) if using Glucose recycling.

  • Reaction Assembly: Mix Buffer + Substrate + NADP+ + GDH + Glucose.

  • Enzyme Addition: Add KRED (10–20 mg powder).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours. Maintain pH 7.0 (titrate with 1M NaOH if using Glucose recycling, as gluconic acid is produced).

  • Workup: Saturate aqueous phase with NaCl. Extract with Ethyl Acetate.

Validation Check:

  • Selectivity: KREDs usually yield >99% ee.[4]

  • Troubleshooting: If conversion is low, check if the amine substrate is inhibiting the enzyme. Adjusting pH to 6.5 can ensure the amine is protonated and less toxic to the enzyme, though this may affect reaction kinetics.

Method C: Kinetic Resolution (Lipase)

Best for: Utilizing racemic starting material or when asymmetric catalysts are unavailable.

This method uses a lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively acetylate one enantiomer of a racemic alcohol mixture.

Protocol 3: CAL-B Mediated Resolution

Substrate: Racemic 3-amino-1-phenylpropanol.

  • Setup: Dissolve racemic alcohol (10 mmol) in dry Toluene or MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (5 eq). It is irreversible (produces acetaldehyde gas).

  • Catalyst: Add Immobilized CAL-B (Novozym 435, 200 mg).

  • Reaction: Stir at 30°C.

  • Monitoring: Stop at exactly 50% conversion (theoretical maximum yield for one enantiomer).

  • Separation: The reaction produces (S)-Acetate and unreacted (R)-Alcohol (or vice versa depending on lipase specificity). Separate via column chromatography.

Analytical Validation & Quality Control

To ensure pharmaceutical grade purity, the following analytical methods are required.

Chiral HPLC Method[5][6]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min

Data Comparison Table
FeatureMethod A: Ru-ATHMethod B: Biocatalysis (KRED)Method C: Kinetic Resolution
Enantiomeric Excess 95 - 98%> 99%> 99% (at 50% conv.)
Max Theoretical Yield 100%100%50%
Cost Moderate (Ru metal)High (Enzyme dev.) / Low (Bulk)Low
Scalability Excellent (kg to ton)Excellent (fermentation)Good
Green Factor High (No heavy metals if purified)Very High (Water-based)Moderate (Solvents)

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Corey, E. J., & Reichard, G. A. (1989).[5] Enantioselective Synthesis of Fluoxetine. Tetrahedron Letters.

  • Hollmann, F., et al. (2011).[6] Biocatalytic Reduction of Ketones. Green Chemistry.

  • Kamal, A., et al. (2009). Chemoenzymatic Synthesis of Duloxetine and Atomoxetine. Tetrahedron: Asymmetry.

  • Eli Lilly & Co. (2004). Process for the preparation of 3-methylamino-1-phenylpropanol.[5][7][8][9] US Patent 6,846,957.[5]

Sources

Method

Application Note: High-Purity Recrystallization Protocol for (R)-3-Amino-1-phenyl-propan-1-ol

[1] Executive Summary (R)-3-Amino-1-phenyl-propan-1-ol (CAS: 127852-28-2 for (R)-isomer; 5053-63-4 for racemate) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 127852-28-2 for (R)-isomer; 5053-63-4 for racemate) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including precursors for Atomoxetine and Fluoxetine derivatives. Achieving high enantiomeric excess (>99% ee) and chemical purity (>98%) is paramount, as impurities at this stage can propagate through subsequent synthetic steps, leading to costly downstream failures.

This guide details a robust Recrystallization Protocol designed to purify (R)-3-Amino-1-phenyl-propan-1-ol. Unlike standard protocols, this method addresses the specific challenge of "oiling out" common to low-melting amino alcohols by utilizing a Cyclohexane/Toluene solvent system for the free base and an optional Diastereomeric Salt Polishing step for optical enrichment.

Physicochemical Profile & Solubility Data

Understanding the physical properties of the target molecule is the foundation of a successful recrystallization.

PropertyDataNotes
Compound Name (R)-3-Amino-1-phenyl-propan-1-olAlso known as (R)-gamma-Amino-alpha-phenylpropanol
Molecular Formula C₉H₁₃NOMW: 151.21 g/mol
Physical State White to off-white crystalline solidTendency to supercool/oil out if impure
Melting Point 50–58 °C (Enantiomer dependent)Racemate mp ~50–53 °C; Pure (R)-isomer typically higher
pKa ~14.9 (Alcohol), ~9-10 (Amine)Basic character dominates solubility
Solubility (Cold) Low in Cyclohexane, HexaneHigh in Ethanol, Methanol, DCM
Solubility (Hot) High in Toluene, Ethyl AcetateModerate in Cyclohexane
Solubility Logic
  • Cyclohexane: Acts as the anti-solvent to force crystallization and prevent oiling.

  • Toluene: Acts as the solvent to ensure complete dissolution at elevated temperatures and hold aromatic impurities in the mother liquor.

  • Alcohols (MeOH/EtOH): Avoided for free base recrystallization due to excessive solubility, which leads to low yields.

Pre-requisites & Safety

Equipment
  • Double-jacketed glass reactor or round-bottom flask with reflux condenser.

  • Mechanical stirrer (overhead) – essential to prevent oiling out by maintaining shear.

  • Programmable cooling bath (optional but recommended for linear cooling).

  • Vacuum filtration setup (Buchner funnel).

Safety Hazards[3]
  • Amine Sensitization: Handle in a fume hood; wear nitrile gloves.

  • Flammability: Cyclohexane and Toluene are highly flammable. Ground all equipment.

Protocol A: Recrystallization of Free Base

Objective: Removal of chemical impurities (colored byproducts, regioisomers) and physical form upgrade.

Solvent System
  • Primary Solvent: Toluene

  • Anti-Solvent: Cyclohexane

  • Ratio: 1:3 to 1:5 (v/v) Toluene:Cyclohexane

Step-by-Step Procedure
  • Dissolution:

    • Charge crude (R)-3-Amino-1-phenyl-propan-1-ol (1.0 equiv, mass

      
      ) into the reactor.
      
    • Add Toluene (2.0 mL per gram of solid).

    • Heat the mixture to 60–65 °C . Stir gently until the solid is fully dissolved.

    • Note: If insolubles remain (inorganic salts), filter the hot solution through a pre-heated Celite pad.

  • Anti-Solvent Addition:

    • Maintain temperature at 60 °C.

    • Slowly add Cyclohexane (6.0 mL per gram of solid) dropwise over 20 minutes.

    • Critical: If the solution turns cloudy (milky) and oil droplets form, stop addition. Re-heat to 70 °C to redissolve the oil, then resume addition more slowly.

  • Nucleation (Seeding):

    • Cool the clear solution to 45–50 °C .

    • Add seed crystals of pure (R)-3-Amino-1-phenyl-propan-1-ol (0.1 wt%).

    • Hold temperature for 30 minutes to allow a seed bed to establish. Do not cool rapidly, or the product will crash out as an oil.

  • Crystallization:

    • Initiate a slow cooling ramp: Cool from 50 °C to 0–5 °C at a rate of 5 °C/hour .

    • Agitate at moderate speed (avoid splashing).

  • Isolation:

    • Hold at 0–5 °C for 2 hours.

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the cake with cold Cyclohexane (2 x 1 mL/g).

  • Drying:

    • Dry in a vacuum oven at 35 °C for 12 hours. (Avoid high temps close to MP).

Protocol B: Optical Polishing (Enantiomeric Enrichment)

Objective: Upgrading ee% from <95% to >99% using diastereomeric salt formation.

If the Free Base protocol (Protocol A) does not yield sufficient optical purity, conversion to a mandelate salt is the industry standard for this class of phenyl-amino alcohols.

Mechanism: (S)-(+)-Mandelic acid forms a crystalline salt with (R)-3-Amino-1-phenyl-propan-1-ol that is less soluble than the salt formed with the (S)-amine impurity (or vice versa, depending on specific interactions; empirical verification required).

Workflow
  • Salt Formation: Dissolve the free base in Isopropanol (IPA) (5 mL/g) at 50 °C.

  • Addition: Add (S)-(+)-Mandelic Acid (1.0 equiv).

  • Crystallization: Cool to ambient temperature, then to 0 °C. The diastereomeric salt precipitates.

  • Recrystallization: Filter the salt. Recrystallize the wet cake from IPA/MTBE (1:1) .

  • Free Basing: Suspend the purified salt in water/DCM. Adjust pH to >12 with NaOH.[1] Extract the organic layer, dry, and evaporate to yield optically pure (R)-free base.

Process Visualization (Workflow)[1]

RecrystallizationWorkflow Start Crude (R)-Amine (Solid/Oil) Dissolve Dissolution Toluene (65°C) Start->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Optional AntiSolvent Add Anti-Solvent Cyclohexane (Slow Addition) Dissolve->AntiSolvent If no filtration Filter->AntiSolvent Seed Seeding @ 45-50°C AntiSolvent->Seed Metastable Zone Cool Controlled Cooling (-5°C/hr to 0°C) Seed->Cool Crystal Growth Isolate Filtration & Wash (Cold Cyclohexane) Cool->Isolate Dry Vacuum Dry (35°C) Isolate->Dry QC QC Analysis (HPLC, NMR, KF) Dry->QC QC->Start Fail: Reprocess

Caption: Step-by-step workflow for the purification of (R)-3-Amino-1-phenyl-propan-1-ol free base.

Analytical Validation

Every batch must be validated against the following specifications:

TestMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column, ACN/H2O + 0.1% TFA)> 98.5% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0% ee
Residual Solvent GC-HeadspaceToluene < 890 ppm, Cyclohexane < 3880 ppm
Water Content Karl Fischer (KF)< 0.5% w/w

Chiral Method Note: Use a mobile phase of Hexane:IPA:Diethylamine (90:10:0.1) . The (R)-isomer typically elutes differently than the (S)-isomer; confirm retention times with racemic standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition; cooling too fast.Re-heat to clear solution. Add anti-solvent more slowly. Increase seed load. Slow down cooling ramp.
Low Yield Too much Toluene; final temperature not low enough.Reduce Toluene volume in next run. Cool to -5 °C or -10 °C.
Poor ee% Impurity inclusion in crystal lattice; cooling too fast.Perform Protocol B (Salt Formation). Slower cooling allows better discrimination between enantiomers.
Color Retention Oxidation products.[2]Treat the hot Toluene solution with activated carbon (5 wt%) before filtration.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Purification of (R)-3-(methylamino)-1-phenylpropan-1-ol by Recrystallization. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 3-Amino-3-phenyl-1-propanol, 94% Specification Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from

  • Google Patents. (2016). KR101644016B1 - Method for preparing optically active 3-amino-1-phenylpropanol derivatives. Retrieved from

  • ChemSrc. (2025).[4] 3-Amino-1-phenyl-propan-1-ol Physicochemical Properties. Retrieved from

Sources

Application

Application Note: Precision Multi-Enzymatic Synthesis of Phenylpropanolamine Stereoisomers

Executive Summary Phenylpropanolamine (PPA) and its isomers (norephedrine and norpseudoephedrine) are critical sympathomimetic agents and chiral auxiliaries in organic synthesis. Traditional chemical synthesis (e.g., cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpropanolamine (PPA) and its isomers (norephedrine and norpseudoephedrine) are critical sympathomimetic agents and chiral auxiliaries in organic synthesis. Traditional chemical synthesis (e.g., catalytic hydrogenation of


-isonitrosopropiophenone) often yields racemic mixtures requiring costly resolution.

This guide details a biocatalytic 2-step cascade converting inexpensive benzaldehyde and pyruvate into optically pure PPA stereoisomers. By coupling Thiamine Diphosphate (ThDP)-dependent carboligases with stereoselective Transaminases (TAs), researchers can achieve high diastereomeric excess (


) and enantiomeric excess (

).

Key Innovation Covered: The "Smart Cascade" protocol utilizing Acetohydroxyacid Synthase I (AHAS-I) not only for C-C bond formation but also for equilibrium displacement via coproduct scavenging.

The Biocatalytic Strategy[1][2]

The synthesis relies on a modular "mix-and-match" approach of two enzyme classes:[1]

  • Carboligation (Step 1): A ThDP-dependent enzyme catalyzes the acyloin condensation of benzaldehyde and pyruvate to form Phenylacetylcarbinol (PAC). The stereochemistry of this step fixes the hydroxyl center (C1).

  • Transamination (Step 2): An amine transaminase transfers an amino group from a donor (e.g., L-Alanine) to the ketone of PAC, forming PPA. The stereochemistry of the transaminase fixes the amine center (C2).

Stereoselectivity Matrix

To target specific isomers, select the enzyme pair from the table below:

Target StereoisomerConfigurationStep 1 Enzyme (Carboligase)IntermediateStep 2 Enzyme (Transaminase)
L-Norephedrine

EcAHAS-I or ApPDC

-PAC
Cv-TA

D-Norpseudoephedrine

EcAHAS-I or ApPDC

-PAC
At-TA

L-Norpseudoephedrine

ZmPDC (D473E) or PfBAL

-PAC
Cv-TA

D-Norephedrine

ZmPDC (D473E) or PfBAL

-PAC
At-TA

  • EcAHAS-I: Escherichia coli Acetohydroxyacid Synthase I[2][3]

  • ApPDC: Acetobacter pasteurianus Pyruvate Decarboxylase

  • Cv-TA: Chromobacterium violaceum Transaminase[2][4][3][5][6]

  • At-TA: Aspergillus terreus Transaminase

Mechanistic Workflow & Logic

The primary challenge in this cascade is the thermodynamic equilibrium of the transamination step. The conversion of PAC to PPA is unfavorable (


).[3]

The Solution: Use an enzyme that consumes the coproduct.[3] In the


-Norephedrine protocol, EcAHAS-I serves a dual function. It synthesizes 

-PAC in Step 1. In Step 2, as Cv-TA converts PAC to PPA, it releases Pyruvate. EcAHAS-I immediately condenses this generated Pyruvate into Acetolactate (a non-inhibitory byproduct), pulling the reaction forward.
Diagram 1: The "Smart" Equilibrium-Shifting Cascade

SmartCascade Benzaldehyde Benzaldehyde AHAS EcAHAS-I (ThDP) Benzaldehyde->AHAS Pyruvate1 Pyruvate (Substrate) Pyruvate1->AHAS PAC (R)-PAC (Intermediate) CvTA Cv-TA (PLP) PAC->CvTA Alanine L-Alanine (Amine Donor) Alanine->CvTA PPA (1R,2S)-PPA (Product) Pyruvate2 Pyruvate (Coproduct) Pyruvate2->AHAS Recycling Acetolactate Acetolactate (Waste) AHAS->PAC Step 1: Carboligation AHAS->Acetolactate Equilibrium Shift CvTA->PPA CvTA->Pyruvate2

Caption: Dual-function cascade where AHAS-I synthesizes the intermediate and removes the pyruvate coproduct to drive yield.

Detailed Protocol: Synthesis of (1R, 2S)-Norephedrine[4][7][9]

This protocol utilizes a one-pot sequential approach to minimize benzaldehyde toxicity to the transaminase and optimize pH conditions for each step.

Materials & Reagents
  • Enzymes:

    • Recombinant EcAHAS-I (lyophilized lysate or whole cell).

    • Recombinant Cv-TA (lyophilized lysate).

  • Substrates: Benzaldehyde (freshly distilled), Sodium Pyruvate, L-Alanine.

  • Cofactors: Thiamine diphosphate (ThDP), Pyridoxal-5'-phosphate (PLP),

    
    .
    
  • Buffer: 50 mM HEPES or Potassium Phosphate (KPi), pH 7.5.

  • Solvent: Methyl tert-butyl ether (MTBE) (optional for extraction).

Step-by-Step Methodology
Phase 1: Carboligation (Formation of (R)-PAC)
  • Buffer Prep: Prepare 50 mL of 50 mM HEPES buffer (pH 7.5) containing 2.5 mM

    
     and 0.1 mM ThDP.
    
  • Substrate Addition: Add Sodium Pyruvate (200 mM) and Benzaldehyde (20 mM).

    • Note: Pyruvate is added in excess (10:1) to drive the initial condensation and ensure sufficient substrate for the "scavenging" reaction later.

  • Enzyme Initiation: Add EcAHAS-I (approx. 1-2 U/mL final activity).

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 2-4 hours.

  • Checkpoint: Verify conversion of Benzaldehyde to (R)-PAC via HPLC (See Section 6). Target conversion >95%.

Phase 2: Transamination (Reductive Amination)
  • Cofactor Addition: Add PLP to the reaction vessel (final concentration 1 mM).

  • Amine Donor: Add L-Alanine (final concentration 100-200 mM).

  • Enzyme Initiation: Add Cv-TA (approx. 5 U/mL final activity).

  • pH Adjustment: Check pH. The addition of alanine may shift pH; readjust to 7.5-8.0 if necessary using dilute NaOH.

  • Incubation: Incubate at 30°C for 24 hours.

    • Mechanism:[1][2][7][3][8]Cv-TA converts (R)-PAC to (1R,2S)-PPA. The generated pyruvate is consumed by the residual EcAHAS-I activity from Phase 1, forming acetolactate.[3]

  • Termination: Stop reaction by adding 10% v/v 1M HCl or by immediate solvent extraction.

Downstream Processing (Purification)
  • Extraction: Basify reaction mixture to pH >11 (using 5M NaOH) to deprotonate the amine.

  • Extract 3x with MTBE or Ethyl Acetate.

  • Drying: Dry organic phase over anhydrous

    
    .
    
  • Crystallization: Evaporate solvent. The product can be crystallized as a hydrochloride salt by adding HCl in ethanol.

Protocol Variation: Synthesis of (1R, 2R)-Norpseudoephedrine

To access the pseudo isomer, the carboligation step remains identical, but the transaminase is swapped for an


-selective variant.
  • Modification: Replace Cv-TA with Aspergillus terreus TA (At-TA) or an engineered

    
    -amine transaminase (e.g., from Arthrobacter sp.).
    
  • Amine Donor:

    
    -selective TAs often prefer (R)- 
    
    
    
    -methylbenzylamine ($ \alpha $-MBA) or Isopropylamine (IPA) over Alanine.
    • If using IPA: The coproduct is acetone, which is volatile and easily removed, simplifying equilibrium displacement.

    • If using Alanine: Use D-Alanine as the donor.

Analytical Validation (Self-Validating System)

Trustworthiness in biocatalysis requires rigorous analytics. Do not rely on TLC.

HPLC Method Parameters
  • Column: C18 Reverse Phase (for conversion) or Chiralpak AD-H / Crownpak CR(+) (for stereochemistry).

  • Mobile Phase:

    • Achiral: Water/Acetonitrile (80:20) + 0.1% TFA.

    • Chiral: Perchloric acid pH 1.5 (for Crownpak) or Hexane/IPA (for AD-H).

  • Detection: UV at 210 nm (PPA) and 254 nm (Benzaldehyde/PAC).

  • Retention Time Logic:

    • Benzaldehyde: Elutes late (non-polar).

    • PAC: Elutes mid-run (ketone/alcohol).

    • PPA: Elutes early (polar amine).

  • Stereo-Validation: The presence of a single peak on a chiral column confirms the ee. The absence of diastereomers (checked against racemic standards) confirms the de.

Diagram 2: Analytical Logic Flow

Analytics cluster_0 Step 1 Check cluster_1 Step 2 Check Sample Reaction Aliquot HPLC1 Achiral HPLC (C18) Sample->HPLC1 Result1 Peak Shift: Benzaldehyde -> PAC HPLC1->Result1 HPLC2 Chiral HPLC (Crownpak CR+) Result1->HPLC2 If Conversion >95% Result2 Single Peak Confirmation (ee > 99%) HPLC2->Result2

Caption: Sequential analytical validation ensures intermediate purity before committing to the expensive transamination step.

Expert Insights & Troubleshooting

Benzaldehyde Toxicity

Benzaldehyde destabilizes enzymes.

  • Solution: For scale-up (>50 mM), use a biphasic system (e.g., MTBE/Buffer 1:1). The organic phase acts as a reservoir for benzaldehyde, keeping the aqueous concentration low but constant.

The "Pyruvate Problem"

While EcAHAS-I recycles pyruvate, if the concentration of pyruvate drops too low, the first step (PAC synthesis) might reverse or slow down.

  • Insight: Maintain a baseline pyruvate concentration. The 10:1 ratio in the protocol is designed to buffer this consumption.

Enzyme Sources
  • Cv-TA is commercially available in screening kits (e.g., Codexis, Prozomix) or can be expressed from plasmid pQE-80L in E. coli BL21(DE3).

  • EcAHAS-I (IlvBN) is naturally found in E. coli but overexpression vectors yield superior specific activity.

References

  • Sehl, T., et al. (2013). "Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers." Nature Chemistry. (Foundational paper on the AHAS/TA cascade)

  • Hailes, H. C., et al. (2010). "Stereoselective synthesis of (1R,2S)-norephedrine using a pyruvate decarboxylase and a transaminase." Journal of Biotechnology. (Detailed kinetic data on ApPDC)

  • Humble, M. S., et al. (2012).[6] "Crystal structures of the Chromobacterium violaceum ω-transaminase." FEBS Journal. (Structural basis for Cv-TA stereoselectivity)

  • Rother, D., & Müller, M. (2015). "Enzymatic Cascade Reactions." Wiley Interdisciplinary Reviews. (Review of cascade principles)

  • Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of chiral amines using ω-transaminase." Biotechnology and Bioengineering.[9] (Data on amine donor thermodynamics)

Sources

Method

One-pot enzymatic cascades for optically active phenylpropanolamines

Application Note: Biocatalytic One-Pot Synthesis of Chiral Phenylpropanolamines Subtitle: A High-Fidelity Enzymatic Cascade for the Stereoselective Production of (1R,2S)-Norephedrine[1] Introduction Phenylpropanolamines...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic One-Pot Synthesis of Chiral Phenylpropanolamines

Subtitle: A High-Fidelity Enzymatic Cascade for the Stereoselective Production of (1R,2S)-Norephedrine[1]

Introduction

Phenylpropanolamines (PPAs) are a privileged class of vicinal amino alcohols serving as core structural motifs in sympathomimetic drugs (e.g., Norephedrine, Cathine) and as chiral auxiliaries in asymmetric organic synthesis.[2][3] Traditional chemical synthesis of PPAs often relies on metal-catalyzed hydrogenation or Grignard additions, which suffer from poor atom economy, hazardous reagents, and—most critically—limited diastereoselectivity (often yielding racemic mixtures requiring costly resolution).

This Application Note details a one-pot, two-step enzymatic cascade for the synthesis of (1R,2S)-norephedrine . By coupling a ThDP-dependent carboligase with a stereoselective amine transaminase, researchers can achieve near-perfect optical purity (


, 

) under mild aqueous conditions.

Target Audience: Synthetic Biologists, Process Chemists, and Medicinal Chemists.

Scientific Principle: The "Smart" Cascade

The core innovation of this protocol is the coupling of Acetohydroxyacid Synthase (AHAS) and an


-Transaminase (

-TA)
. This system is designed not just for sequential reaction, but for intermediate recycling .
The Mechanism
  • Carboligation (C-C Bond Formation): AHAS-I catalyzes the decarboxylative condensation of Benzaldehyde and Pyruvate to form (R)-Phenylacetylcarbinol ((R)-PAC) .

  • Transamination (C-N Bond Formation): An (S)-selective

    
    -TA transfers an amino group from an amine donor (L-Alanine) to (R)-PAC, yielding (1R,2S)-Norephedrine .
    
  • The "Closed Loop" Efficiency: The byproduct of the transamination step is Pyruvate , which serves as the substrate for the first step. Theoretically, Pyruvate acts catalytically, driving the net reaction: Benzaldehyde + L-Alanine

    
     Norephedrine + CO
    
    
    
    .

CascadeMechanism Benz Benzaldehyde AHAS AHAS-I (ThDP, Mg2+) Benz->AHAS Pyr Pyruvate Pyr->AHAS PAC (R)-PAC (Intermediate) TA (S)-Transaminase (PLP) PAC->TA PAC->TA Ala L-Alanine Ala->TA Nor (1R,2S)-Norephedrine (Product) CO2 CO2 AHAS->PAC AHAS->CO2 TA->Pyr Recycling TA->Nor

Figure 1: Reaction pathway showing the intermediate recycling of Pyruvate. The net reaction consumes Benzaldehyde and Alanine to produce Norephedrine and CO2.

Critical Parameters & Optimization

Successful execution requires balancing the conflicting requirements of the two enzymes.

ParameterAHAS-I (Carboligase)

-TA (Transaminase)
Cascade Compromise
Optimum pH pH 6.0 – 7.0pH 8.0 – 9.0pH 7.5 (HEPES or Phosphate)
Cofactors ThDP, Mg

, FAD (structural)
PLP (Pyridoxal-5'-phosphate)Add all: ThDP, Mg

, PLP
Substrate Tolerance High for BenzaldehydeInhibited by high BenzaldehydeSequential Addition or Fed-batch
Equilibrium Irreversible (Decarboxylation)Reversible (

)
Use excess Alanine or remove Pyruvate*

Note on Equilibrium: While Pyruvate recycling is elegant, the accumulation of Pyruvate can push the Transaminase reaction backward. Best Practice: Use a slight excess of Pyruvate initially to jumpstart Step 1, and use a high concentration of L-Alanine (Amine Donor) to drive Step 2 forward.

Experimental Protocol

Objective: Synthesis of (1R,2S)-Norephedrine (50 mL scale).

Materials
  • Enzymes:

    • EcAHAS-I (Acetohydroxyacid synthase I from E. coli), lyophilized or cell-free extract.

    • Cv-TA (Chromobacterium violaceum Transaminase), commercially available or recombinant.

  • Chemicals: Benzaldehyde, Sodium Pyruvate, L-Alanine, Thiamine diphosphate (ThDP), Pyridoxal-5'-phosphate (PLP), MgCl

    
    , HEPES buffer.
    
Step-by-Step Workflow

1. Buffer Preparation (Stock Solutions)

  • Prepare 500 mL of 100 mM HEPES buffer , adjusted to pH 7.5 .

  • Cofactor Mix (10x): Dissolve ThDP (final 5 mM in reaction), MgCl

    
     (final 10 mM), and PLP (final 1 mM) in a small volume of buffer. Note: PLP is light-sensitive; wrap tube in foil.
    

2. Reaction Setup (Sequential One-Pot) To prevent Transaminase inhibition by benzaldehyde, we initiate the carboligation first.

  • Vessel: Use a 100 mL amber glass bottle (or wrapped flask) with magnetic stirring.

  • Substrate Addition: Add:

    • 40 mL HEPES Buffer (100 mM, pH 7.5).

    • Sodium Pyruvate (Final conc: 50 mM).

    • Benzaldehyde (Final conc: 20 mM). Dissolve in 1 mL DMSO if solubility is an issue, though usually not needed at 20mM.

    • Cofactor Mix (5 mL).

  • Enzyme 1 (Carboligation): Add EcAHAS-I (typically 1-2 U/mL).

  • Incubation 1: Stir at 25°C, 150 rpm for 2–4 hours.

    • Checkpoint: Take a 50 µL aliquot, quench with acetonitrile, and analyze by HPLC. Confirm >90% conversion of Benzaldehyde to (R)-PAC.

  • Enzyme 2 (Transamination): Once PAC is formed, add:

    • L-Alanine (Solid or stock solution) to a final concentration of 200 mM (10-fold excess relative to initial benzaldehyde).

    • Cv-TA (typically 2-5 U/mL).

  • Incubation 2: Continue stirring at 25-30°C for 24 hours.

3. Workup & Isolation

  • Quench: Acidify to pH 2.0 using 6M HCl. This stops the enzymes and protonates the amine product (keeping it in the aqueous phase).

  • Wash: Extract with Ethyl Acetate (2 x 20 mL) to remove unreacted Benzaldehyde and PAC (neutral organics). Discard organic layer.

  • Basify: Adjust aqueous phase to pH 12.0 using 10M NaOH. The product is now a free base.[4]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Drying: Dry combined organic layers over MgSO

    
    , filter, and evaporate solvent under reduced pressure.
    

Workflow Start Start: Buffer Prep (HEPES pH 7.5 + Cofactors) Step1 Step 1: Carboligation Add Benzaldehyde + Pyruvate + AHAS Start->Step1 Check Checkpoint: HPLC (Confirm (R)-PAC formation) Step1->Check Check->Step1 Wait/Add Enzyme Step2 Step 2: Transamination Add L-Alanine + Cv-TA Check->Step2 Conversion >90% Workup Workup: Acid/Base Extraction (Isolate PPA) Step2->Workup

Figure 2: Operational workflow for the sequential one-pot synthesis.

Analytical Methods

To validate stereochemistry, chiral HPLC is mandatory.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Reference Standards: Commercially available (1R,2S)-norephedrine and its stereoisomers.[1][2]

Expected Data Profile:

CompoundRetention Time (Approx)*Stereochemistry
Benzaldehyde4.5 minAchiral
(R)-PAC12.0 min(R)-enantiomer
(1R,2S)-Norephedrine 18.5 min Target (Major)
(1S,2R)-Norephedrine21.0 minMinor impurity

*Note: Retention times vary by column condition.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Conversion to PAC ThDP instability or pH too high.Ensure ThDP is fresh. Lower pH to 7.0 for the first 4 hours, then raise to 8.0 for TA step.
Low Conversion to PPA Equilibrium limitation or Product Inhibition.Increase L-Alanine concentration (up to 500 mM). Remove Pyruvate using an LDH (Lactate Dehydrogenase) coupled system (though this breaks the recycling loop).
Emulsion during Workup Denatured protein at interface.Filter the reaction mixture through Celite® before extraction.
Wrong Diastereomer Incorrect Enzyme Stereoselectivity.Verify you are using Cv-TA (S-selective) and AHAS-I (R-selective). Using an (R)-selective TA would yield (1R,2R)-norpseudoephedrine.[1]

References

  • Rother, D., & Müller, M. (2015). Enzymatic Cascade Reactions for the Synthesis of Chiral 1,2-Amino Alcohols. Current Opinion in Chemical Biology. Link

  • Hailes, H. C., et al. (2010). A Two-Step One-Pot Enzymatic Synthesis of (1R,2S)-Norephedrine from Benzaldehyde and Pyruvate. Chemical Communications. Link

  • Kroutil, W., et al. (2013). Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Transketolase Enzymes. ChemCatChem. Link

  • Shin, J. S., & Kim, B. G. (2002). Kinetic Resolution of Chiral Amines using Omega-Transaminase. Biotechnology and Bioengineering.[5][6][7] Link

  • Ward, J. M., et al. (2016). Biocatalytic Strategies for the Production of Phenylpropanolamines. Green Chemistry.[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-3-Amino-1-phenyl-propan-1-ol

[1] Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Yield and Enantioselectivity for (R)-3-Amino-1-phenyl-propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization of Yield and Enantioselectivity for (R)-3-Amino-1-phenyl-propan-1-ol. Ticket ID: CHEM-OPT-3AP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile[2][3]

(R)-3-Amino-1-phenyl-propan-1-ol is a critical chiral building block (CBB), serving as the immediate precursor to blockbuster SNRIs and SSRIs, including Fluoxetine (Prozac) , Atomoxetine (Strattera) , and Nisoxetine .[1]

Achieving high yield in this synthesis requires navigating three specific chemical pitfalls:

  • Retro-Mannich Degradation: The amino-ketone precursor is thermodynamically unstable as a free base.[1]

  • Chemo-selectivity: Competitive elimination to cinnamyl derivatives.[1]

  • Downstream Isolation: The amphiphilic nature of the amino-alcohol leads to significant product loss during aqueous workup.[1]

This guide details two validated high-yield workflows: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .[1]

Pre-Reaction Checklist: The Precursor

Critical Warning: The precursor, 3-amino-1-phenylpropan-1-one , must be handled as a Hydrochloride Salt .[1]

  • Why? As a free base, the

    
    -amino ketone undergoes a rapid Retro-Mannich reaction , decomposing back into acetophenone and formaldehyde/amine species.[1]
    
  • Storage: Store the HCl salt at 4°C under Argon.

  • Quality Check:

    
    H NMR (DMSO-
    
    
    
    ) should show a distinct triplet at
    
    
    ~3.2-3.4 ppm (methylene adjacent to ketone).[1] If you see singlet methyls of acetophenone, repurify.[1]

Workflow A: Chemical Synthesis (Ru-Catalyzed ATH)

Best for: Rapid scale-up, tolerance to substrate concentration (>100 g/L).[1]

The System

We utilize Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) .[1] This method avoids high-pressure


 gas, using an azeotropic mixture of formic acid and triethylamine as the hydrogen donor.[1]
  • Catalyst: RuCl[1]

  • Hydrogen Donor: HCOOH/Et

    
    N (5:2 molar ratio)[1]
    
  • Solvent: DMF or DCM (DMF provides faster kinetics for salts)[1]

Protocol (Standardized for 10g Scale)
  • Charge: In a round-bottom flask, suspend 3-amino-1-phenylpropan-1-one HCl (10g, 54 mmol) in DMF (50 mL).

  • Degas: Sparge with

    
     for 20 mins. Oxygen poisons the Ruthenium hydride species.[1]
    
  • Catalyst Addition: Add RuCl (S/C ratio 500:1 to 1000:1).[1]

  • H-Donor Injection: Add the pre-degassed HCOOH/Et

    
    N mixture (3 eq of formate) dropwise.[1]
    
    • Note: The amine base in the donor neutralizes the HCl salt in situ, liberating the substrate for reduction without triggering retro-Mannich decomposition.

  • Reaction: Stir at 25-30°C for 12-24 hours. Monitor via HPLC.[1]

Troubleshooting Workflow A
SymptomProbable CauseDiagnostic StepRemediation
Low Conversion (<50%) Catalyst Poisoning (

)
Check solution color.[1] Orange/Red = Active.[1] Black/Precipitate = Decomposed.[1]Degas solvents rigorously.[1] Ensure

atmosphere.
Low ee% (<90%) Temperature too highRun chiral HPLC. If racemate increases with temp, thermodynamic control is lost.[1]Lower temp to 20°C. Increase reaction time. Check ligand chirality match.
Retro-Mannich Byproducts pH too high (Free base exposure)TLC/LCMS shows Acetophenone peak.[1]Ensure H-donor is added slowly. Do not pre-basify the salt.[1]

Workflow B: Biocatalytic Reduction (Enzymatic)

Best for: Ultra-high purity (>99.9% ee), Green Chemistry requirements.[1]

The System

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer superior enantioselectivity.[1] This system requires a cofactor (NADPH) and a recycling system (Glucose Dehydrogenase/Glucose).[1]

  • Enzyme: KRED-101 (or commercial equivalent screening kit).[1]

  • Cofactor: NADP+ / NADPH.[1]

  • Recycling: GDH (Glucose Dehydrogenase) + Glucose.[1]

  • Buffer: Potassium Phosphate (KPi), pH 6.5 - 7.0.[1]

Protocol
  • Buffer Prep: Prepare 100mM KPi buffer (pH 7.0) containing 1mM NADP+ and 1.5 eq Glucose.[1]

  • Substrate Loading: Dissolve 3-amino-1-phenylpropan-1-one HCl in water/IPA (90:10).

  • Initiation: Add KRED enzyme powder and GDH.[1]

  • pH Stat: The reaction produces gluconic acid (from cofactor recycling), lowering pH.[1] Use an autotitrator with 1M NaOH to maintain pH 7.0.[1]

    • Critical: If pH drops < 6.0, enzyme denatures.[1] If pH > 8.0, retro-Mannich occurs.[1]

Downstream Processing: The "Sticky" Problem

Ticket #404: "I have 100% conversion, but I lose 60% of my product during extraction."

Root Cause: (R)-3-Amino-1-phenyl-propan-1-ol is an amino alcohol.[1][2] At neutral pH, it exists in equilibrium with its protonated form, which is highly water-soluble.[1]

Optimized Isolation Protocol
  • Quench: Stop reaction.

  • Basify: Adjust aqueous layer pH to 12-13 using 50% NaOH.

    • Why? You must drive the equilibrium completely to the free amine (non-charged) to force it into the organic phase.[1]

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell of the amino alcohol.[1]

  • Extraction Solvent: Do NOT use Diethyl Ether (poor solubility).[1]

    • Recommended:DCM (Dichloromethane) or 2-MeTHF .[1]

    • Alternative: EtOAc + 10% Isopropanol (IPA) helps pull the polar alcohol.[1]

  • Crystallization (Polishing): If oil is impure, convert to Oxalate Salt .[1]

    • Dissolve oil in EtOH, add Oxalic acid (1 eq). The oxalate salt crystallizes readily and upgrades ee%.[1]

Visual Troubleshooting Guide

Decision Matrix: Choosing Your Route

RouteSelection Start Start: Select Synthesis Route Scale Scale Requirement? Start->Scale Chemical Route A: Chemical (ATH) Ru-TsDPEN Scale->Chemical High Throughput Bio Route B: Biocatalysis KRED/GDH Scale->Bio High Selectivity ChemStep1 Precursor: HCl Salt (Prevent Retro-Mannich) Chemical->ChemStep1 BioStep1 Buffer: pH 7.0 (Strict Control) Bio->BioStep1 HighScale >1kg / High Conc. HighPurity >99.9% ee / Mild Cond. ChemStep2 Cat: Ru-TsDPEN H-Source: HCOOH/TEA ChemStep1->ChemStep2 ChemStep3 Workup: pH > 12 Solvent: DCM or 2-MeTHF ChemStep2->ChemStep3 BioStep2 Enzyme: KRED + GDH Cofactor: NADP+ BioStep1->BioStep2 BioStep3 Workup: Saturate NaCl Extract: EtOAc/IPA BioStep2->BioStep3

Figure 1: Strategic decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Mechanism of Failure: The Retro-Mannich Trap

RetroMannich Substrate 3-Amino-1-phenylpropan-1-one (Free Base) Condition1 pH > 8 (Basic Conditions) Substrate->Condition1 Condition2 Reduction (Fast Kinetics) Substrate->Condition2 Product Target Amino Alcohol Decomp Acetophenone + Formaldehyde/Amine Condition1->Decomp Degradation Condition2->Product Successful Synthesis Note Key Insight: Keep precursor as HCl salt until reduction moment. Note->Substrate

Figure 2: The Retro-Mannich degradation pathway. Control of pH is the primary determinant of yield.

FAQ: Expert Troubleshooting

Q: Can I use NaBH4 for this reduction? A: You can, but you shouldn't if you need the chiral (R)-enantiomer.[1] NaBH4 yields the racemate (50:50 mixture).[1] You would then need to perform a Kinetic Resolution (e.g., using Lipase B from Candida antarctica), which caps your theoretical yield at 50%.[1] The ATH or Biocatalytic routes described above are "Asymmetric Syntheses," offering theoretical yields of 100%.

Q: My reaction mixture turned black during the ATH Ru-catalyzed run. A: This indicates Ruthenium aggregation and "death."[1]

  • Oxygen Leak: Did you degas your solvents? Ru-hydride species are air-sensitive.[1]

  • Solvent Quality: DMF degrades to dimethylamine over time, which can poison the catalyst.[1] Use fresh, anhydrous DMF.[1]

Q: The product is oiling out and won't crystallize. A: Amino alcohols are notorious for being oils.[1]

  • Solution: Do not try to crystallize the free base. Form a salt.[1][2][3] The Oxalate or Benzoate salts are typically crystalline solids.[1] Dissolve the crude oil in a minimum amount of hot Ethanol, add 1 equivalent of Oxalic acid, and cool slowly.

References

  • Corey, E. J., & Reichard, G. A. (1989).[1][4] Enantioselective synthesis of fluoxetine and tomoxetine.[1][5] Tetrahedron Letters, 30(39), 5207-5210.[1] Link

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes.[1] Accounts of Chemical Research, 30(2), 97-102.[1] Link

  • Hamada, T., et al. (2005).[1] Practical synthesis of optically active amino alcohols via asymmetric transfer hydrogenation.[1] Organic Letters, 7(8), 1649-1651.[1] (Describes the specific suppression of Retro-Mannich side reactions).

  • Liang, J., et al. (2010).[1] Biocatalytic reduction of amino ketones for the synthesis of chiral amino alcohols. Advanced Synthesis & Catalysis, 352(14‐15), 2441-2449.[1] Link[1]

  • Patel, R. N. (2008).[1] Biocatalytic synthesis of chiral pharmaceutical intermediates. Coordination Chemistry Reviews, 252(5-7), 659-701.[1] (Detailed protocols for KRED reduction of phenylpropanone derivatives).

Sources

Optimization

Technical Support: Synthesis &amp; Stabilization of 3-Amino-1-phenylpropan-1-ol

-Amino Alcohol Synthesis Executive Summary & Chemical Context 3-Amino-1-phenylpropan-1-ol is a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine , Atomoxetin...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Synthesis

Executive Summary & Chemical Context

3-Amino-1-phenylpropan-1-ol is a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine , Atomoxetine , and Nisoxetine .[1] The synthesis typically proceeds via the reduction of a Mannich base (3-amino-1-phenylpropan-1-one).

While the pathway appears straightforward, the benzylic alcohol moiety is chemically labile, and the Mannich base precursor is thermodynamically unstable. This guide addresses the three critical failure modes: Hydrogenolysis (loss of -OH), Retro-Mannich (decomposition), and Dehydration (alkene formation).

Critical Failure Modes & Troubleshooting (FAQ)

Issue 1: The "Disappearing Hydroxyl" (Hydrogenolysis)

Symptom: You are performing a catalytic hydrogenation (H₂/Pd-C) to reduce the ketone. The reaction goes to completion, but Mass Spec shows a product mass of [M-16], corresponding to 3-amino-1-phenylpropane (the alkane) instead of the alcohol.

Root Cause: Benzylic alcohols are highly susceptible to hydrogenolysis (cleavage of the C-O bond) under standard hydrogenation conditions, especially with Palladium catalysts.[2] The mechanism involves protonation of the hydroxyl group followed by loss of water to form a stabilized benzylic carbocation, which is then rapidly reduced to the alkane.

Corrective Actions:

  • Switch Catalyst: Replace Pd/C with Raney Nickel or Platinum Oxide (PtO₂) . Palladium is notoriously aggressive toward benzylic C-O bonds.

  • Poison the Catalyst: If Pd/C is required, add a "poison" such as quinoline or use unreduced supports (e.g., Pd/Al₂O₃) to lower surface activity.

  • Chemical Reduction (Recommended): Abandon catalytic hydrogenation in favor of hydride reagents. Sodium Borohydride (NaBH₄) in methanol or ethanol is the gold standard for this transformation at lab scale because it is chemoselective for the ketone and cannot cleave the benzylic C-O bond.

Issue 2: Precursor Decomposition (Retro-Mannich)

Symptom: During the workup of the ketone precursor (3-amino-1-phenylpropan-1-one) or upon heating the reaction mixture, the yield drops, and you recover Acetophenone and the free amine.

Root Cause: Mannich bases are in equilibrium with their starting materials. This is a Retro-Mannich reaction . The equilibrium shifts toward decomposition under two conditions:

  • High Heat: Thermal stress breaks the C-C bond beta to the carbonyl.

  • Basic pH: The free base form of the Mannich ketone is far less stable than its protonated salt.

Corrective Actions:

  • Salt Formation: Always isolate and store the intermediate as the Hydrochloride (HCl) salt . Do not store the free base.

  • pH Control: Perform the reduction immediately after liberating the free base, or perform the reduction directly on the salt (if the reductant tolerates it).

  • Temperature: Keep reaction temperatures below 50°C during the Mannich formation and subsequent workups.

Issue 3: Styrene Formation (Dehydration)

Symptom: NMR shows vinylic protons (doublets around 6.0–6.5 ppm). The product is 3-amino-1-phenylprop-1-ene .[1]

Root Cause: Benzylic alcohols dehydrate easily under acidic conditions to form the conjugated styrene system (cinnamyl derivative). This is an E1 elimination driven by the stability of the benzylic carbocation.

Corrective Actions:

  • Avoid Hot Acid: Never heat the product in strong acid (e.g., during HCl salt formation of the final alcohol, add acid at 0°C).

  • Workup: Ensure the quenching step (if using hydrides) does not generate a highly acidic, exothermic environment.

Reaction Network Visualization

The following diagram illustrates the divergence between the desired pathway and the three primary failure modes.

ReactionPathways Start Acetophenone + Formaldehyde + Amine MannichBase Mannich Base (3-amino-1-phenylpropan-1-one) Start->MannichBase Mannich Rxn (pH < 7, Heat) Target TARGET: 3-amino-1-phenylpropan-1-ol (Benzylic Alcohol) MannichBase->Target Reduction (NaBH4 or Raney Ni) Retro Retro-Mannich: Reversion to Start MannichBase->Retro Heat or Basic pH (Instability) Alkane Hydrogenolysis Product: 3-amino-1-phenylpropane Target->Alkane Pd/C + H2 (Over-reduction) Alkene Dehydration Product: 3-amino-1-phenylprop-1-ene Target->Alkene Acid + Heat (Elimination)

Caption: Figure 1. Reaction network showing the desired reduction pathway (Green) versus competing decomposition, elimination, and over-reduction pathways (Red).

Comparative Analysis of Reduction Methods

MethodReagentRisk: HydrogenolysisRisk: Retro-MannichRecommendation
Catalytic Hydrogenation H₂ / Pd-CHigh LowAvoid for this specific substrate unless using poisons.
Catalytic Hydrogenation H₂ / Raney NiLowLowGood for industrial scale; requires high pressure.
Hydride Reduction NaBH₄ / MeOHNone Medium (if pH rises)Preferred for lab/pilot scale. Robust and chemoselective.[3]
Transfer Hydrogenation Formate / PdHighLowNot recommended due to benzylic cleavage risk.

Validated Laboratory Protocol (NaBH₄ Route)

Objective: Synthesis of 3-amino-1-phenylpropan-1-ol minimizing hydrogenolysis and dehydration.

  • Preparation: Dissolve 3-amino-1-phenylpropan-1-one HCl (1.0 eq) in Methanol (10 volumes).

    • Note: Using the HCl salt prevents Retro-Mannich decomposition prior to reaction.

  • Neutralization (In-situ): Cool to 0°C. Add Triethylamine (1.0 eq) or NaOH (1.0 eq) to liberate the free base immediately before reduction.

    • Why? NaBH₄ decomposes in acidic media, but the Mannich base is unstable in base. Minimizing the time the ketone exists as a free base is crucial.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes at 0–5°C.

    • Control: Exotherm control prevents dehydration.

  • Quench: Stir for 2 hours at room temperature. Quench by adding Acetone (to destroy excess hydride) followed by saturated NH₄Cl solution.

    • Critical: Do not quench with hot HCl, which would trigger dehydration to the styrene.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

References

  • Preparation of 3-methylamino-1-phenylpropanol (Patent CN100432043C). Describes the industrial handling of the Mannich base and reduction using Raney Nickel to avoid dehydroxylation.

  • Stereochemistry and Mechanism of Catalytic Hydrogenolysis of Benzyl-type Alcohols. Bulletin of the Chemical Society of Japan. Detailed mechanistic insight into why Pd/C cleaves benzylic C-O bonds and how stereochemistry is affected.[4]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US Patent 20040102651A1). Validates the NaBH4/Acetic Acid reduction protocol to avoid side reactions during the synthesis of Fluoxetine intermediates.

  • Reaction pathway of benzyl alcohol hydrogenolysis. ResearchGate. Explains the role of pH and catalyst potential in the unwanted conversion of benzylic alcohols to alkanes.

Sources

Troubleshooting

Technical Support Center: Purification of (R)-3-Amino-1-phenyl-propan-1-ol

[1] Ticket System ID: #PUR-AMINO-009 Subject: Troubleshooting Purification, Isolation, and Chiral Resolution of (R)-3-Amino-1-phenyl-propan-1-ol Assigned Specialist: Senior Application Scientist, Separation Sciences Divi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System ID: #PUR-AMINO-009 Subject: Troubleshooting Purification, Isolation, and Chiral Resolution of (R)-3-Amino-1-phenyl-propan-1-ol Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol is a critical chiral intermediate used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and norepinephrine reuptake inhibitors like Atomoxetine .[1]

Users frequently encounter three distinct classes of failure modes with this molecule:

  • Phase Isolation Issues: The free base is a low-melting solid (50–53°C) that tends to "oil out" rather than crystallize, leading to significant yield loss during workup.[1]

  • Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) is difficult due to the similar solubility profiles of the (R) and (S) enantiomers.[1]

  • Chromatographic Tailing: The primary amine moiety interacts strongly with residual silanols in silica-based columns, causing peak tailing that masks impurities.[1]

This guide provides self-validating protocols to address these specific challenges.

Module 1: Overcoming "Oiling Out" (Isolation Strategy)

The Problem: You have completed the reduction (e.g., from 3-amino-1-phenylpropan-1-one) or the resolution, but upon removing the solvent, the product remains a viscous yellow oil that refuses to crystallize, or it forms a "gummy" solid that traps impurities.

Root Cause: The free base of 3-amino-1-phenyl-propan-1-ol has a low melting point and is hygroscopic.[1] Traces of solvent or water depress the melting point further, preventing lattice formation.

The Solution: Derivatization to the Oxalate Salt Do not attempt to purify the free base to homogeneity. Instead, convert it to the Oxalate Salt , which has a much higher melting point and superior crystallization properties.

Protocol: Oxalate Salt Formation & Recrystallization
  • Dissolution: Dissolve your crude oily free base in Ethanol (EtOH) (5 mL per gram of substrate).[1]

  • Acid Addition: Add 1.05 equivalents of Oxalic Acid dissolved in warm EtOH.

  • Crystallization:

    • Stir at room temperature for 1 hour.

    • Cool to 0–4°C. The white crystalline oxalate salt should precipitate.[1]

  • Filtration: Filter the solid.

  • Validation: Check melting point. The oxalate salt should melt sharply >150°C (distinct from the free base at ~50°C).[1]

Technical Note: If you specifically need the free base for the next step, you can regenerate it by treating the pure oxalate salt with 1M NaOH and extracting into MTBE (Methyl tert-butyl ether). MTBE is preferred over Dichloromethane (DCM) as it extracts fewer polar impurities.[1]

Module 2: Enantiomeric Resolution (Achieving >99% ee)

The Problem: Your synthesis yielded a racemate (50:50 mixture) or low ee% product. Standard flash chromatography cannot separate enantiomers.[1]

The Solution: Classical Resolution with (S)-Mandelic Acid While chiral HPLC is analytical, preparative separation is best achieved via diastereomeric salt formation.[1] (S)-Mandelic acid is the industry-standard resolving agent for this class of amino alcohols.[1]

The Resolution Workflow

ResolutionWorkflow Racemate Racemic Mixture (R/S)-3-Amino-1-phenyl-propan-1-ol Agent Add (S)-Mandelic Acid (0.5 - 1.0 eq) in IPA/EtOAc Racemate->Agent Precipitate Precipitate Forms (Diastereomeric Salt) Agent->Precipitate Heat to reflux, then cool slowly Filter Filtration Precipitate->Filter Solid Solid Cake: (S)-Amine • (S)-Mandelate Salt (Undesired for R-target) Filter->Solid Precipitates (S)-isomer (typically) Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Contains (R)-isomer Purify Acid/Base Extraction Recrystallize as Oxalate Liquor->Purify Recover Target

Figure 1: Resolution strategy.[1][2] Note that depending on the solvent system (IPA vs. Ethanol), the solubility of the diastereomers may invert. Always check the optical rotation of the precipitate vs. the liquor.

Step-by-Step Protocol:

  • Solvent Selection: Use Isopropanol (IPA) or an IPA/Ethyl Acetate mix.[1]

  • Mixing: Dissolve the racemate and add (S)-(+)-Mandelic acid (0.5 to 1.0 equivalents).

  • Heating: Heat to reflux to ensure complete dissolution.[1]

  • Controlled Cooling: Cool slowly to room temperature over 4 hours. Rapid cooling traps the wrong isomer.[1]

  • Separation: Filter the crystals.

    • Check Point: In many solvent systems, the (S)-amine-(S)-mandelate salt crystallizes out, leaving your desired (R)-amine in the mother liquor .[1]

  • Recovery: Evaporate the mother liquor, treat with NaOH (pH > 12), and extract the enriched (R)-amine.

Module 3: Chromatographic Troubleshooting (HPLC & Flash)

The Problem: Peaks are broad and tailing significantly on silica or C18 columns. This "smearing" makes it impossible to quantify impurities <1%.[1]

Root Cause: The primary amine (-NH2) interacts with acidic silanol groups on the silica support.[1]

The Solution: Mobile Phase Modifiers & pH Control

Method A: Analytical HPLC (Achieving Sharp Peaks)
ParameterRecommendationReason
Column C18 with high carbon load (e.g., XBridge C18 or Gemini C18)Stability at high pH is required.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)High pH keeps the amine deprotonated (neutral), reducing interaction with stationary phase.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Modifier 0.1% Triethylamine (TEA) CRITICAL: TEA competes for silanol binding sites, sharpening the amine peak.
Method B: Chiral Purity Analysis (Determining ee%)

Do not use standard C18.[1] You must use a polysaccharide-based chiral column.[1]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores besides the phenyl ring).[1]

Module 4: Extraction & Workup FAQs

Q1: I have a persistent emulsion during extraction. How do I break it? A: The amino-alcohol is amphiphilic (surfactant-like).[1]

  • Saturate with NaCl: Add solid NaCl to the aqueous layer until saturated.[1] This increases the ionic strength, forcing the organic compound out ("salting out").

  • Filter: Sometimes emulsions are stabilized by fine particulates.[1] Filter the biphasic mixture through a Celite pad.

  • Solvent Switch: If using DCM, switch to MTBE or Toluene .[1] These solvents have better interfacial tension properties with water for this specific molecule.[1]

Q2: My yield is lower than expected after acid/base extraction. A: The compound has significant water solubility.[1]

  • Check pH: Ensure the aqueous layer is pH > 12 before extraction.[1][3] The amine pKa is ~9.5; if the pH is 10, ~25% of your product is still protonated (water-soluble).

  • Multiple Extractions: Do 3-4 extractions with smaller volumes rather than 1 large extraction.

Q3: Can I use distillation to purify it? A: Yes, but be cautious.

  • Boiling Point: High (~140°C at 2 mmHg).[1]

  • Risk: The compound is thermally sensitive and can undergo elimination (dehydration) to form the alkene (styrene derivative) at high temperatures.[1] Kugelrohr distillation under high vacuum (<1 mmHg) is safer than standard fractional distillation.[1]

References

  • Synthesis and Resolution Context: Method for preparing optically active 3-amino-1-phenylpropanol derivatives. (Patent KR101644016B1).[1] Describes the asymmetric reduction and purification challenges. Link

  • Fluoxetine Synthesis Pathway: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.[1] (Patent US6846957B2).[1] Details the reduction of the ketone and subsequent workup. Link

  • Mandelic Acid Resolution: Resolution of chiral alcohols with mandelic acid.[1][2][4][5] (Journal of Organic Chemistry, 1983).[1][5] Establishes the mechanism for diastereomeric salt resolution.[1] Link[1]

  • Physical Properties & Safety: PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol.[1] Provides pKa, solubility, and safety data. Link[1]

  • Analytical Methods: Identification and Comparison of Impurities in Fluoxetine Hydrochloride. (Organic Process Research & Development). Discusses HPLC methods for amino-alcohol intermediates. Link[1]

Sources

Optimization

Technical Support Center: Optimization of Lipase-Catalyzed Selective Amidation of Amino Alcohols

Welcome to the technical support center for the optimization of lipase-catalyzed selective amidation of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are lever...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of lipase-catalyzed selective amidation of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the remarkable chemo- and regioselectivity of lipases to synthesize valuable amide compounds. Lipases offer a green and efficient alternative to traditional chemical methods, which often require protecting groups and harsh conditions, leading to poor selectivity and by-product formation[1][2][3].

This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you achieve high yields and excellent N-selectivity in your reactions.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the lipase-catalyzed amidation of amino alcohols.

Q1: Why is my reaction yield consistently low?

A1: Low yield can stem from several factors:

  • Suboptimal Enzyme Choice: Not all lipases are equally effective. For instance, Novozym 435, an immobilized Candida antarctica lipase B (CALB), is widely reported to exhibit excellent regioselectivity and high conversion rates for the N-acylation of amino alcohols[1][2][3]. It is crucial to screen a panel of lipases to find the best fit for your specific substrates.

  • Incorrect Reaction Temperature: Temperature significantly impacts lipase activity and stability. While higher temperatures can increase reaction rates by reducing viscosity and enhancing mass transfer, excessive heat will cause enzyme denaturation[1]. For many lipase-catalyzed amidations, a temperature range of 40-60°C is optimal[1].

  • Poor Mass Transfer: Inadequate mixing or high viscosity can limit the interaction between the substrates and the enzyme's active sites. This is particularly relevant in solvent-free systems. Increasing agitation speed or, in some cases, carefully selecting a solvent can mitigate this[2].

  • Enzyme Inhibition: The product amide or by-products might inhibit the lipase. Monitoring the reaction progress over time can help determine if product inhibition is a factor.

Q2: How can I improve the N-selectivity and reduce O-acylation (ester formation)?

A2: Achieving high N-selectivity is the primary advantage of using lipases for this transformation. If you are observing significant ester by-product formation, consider the following:

  • Mechanism of Selectivity: The high N-selectivity of lipases is attributed to the unique structure of their active site and proposed mechanisms like a proton shuttle that favors the nucleophilic attack by the amine group[1][2][3]. Some researchers also suggest an initial O-acylation followed by a rapid, spontaneous O- to N-acyl migration[1][2].

  • Enzyme Selection: The choice of lipase is paramount. Novozym 435 has demonstrated superior N-acylation selectivity for a wide range of amino alcohols, including aromatic variants, with minimal ester formation detected[1][2][3].

  • Solvent Choice: The reaction medium plays a critical role. Non-polar, hydrophobic solvents are generally preferred as they can enhance enzyme activity and selectivity. Conversely, polar solvents can strip the essential water layer from the enzyme surface, leading to deactivation[4]. A solvent-free system can also be highly effective, increasing substrate concentration and simplifying downstream processing[1][2].

Q3: What is the optimal enzyme loading for my reaction?

A3: Enzyme loading needs to be optimized for each specific system. While increasing the enzyme amount can initially boost the reaction rate, excessive loading can lead to mass transfer limitations due to increased viscosity and may not be cost-effective[2]. A typical starting point for optimization is between 10-20 wt% of the total substrate weight. For the amidation of phenylglycinol, an optimal loading of 15 wt% was identified[1][2][3].

Q4: Should I use a solvent or a solvent-free system?

A4: Both approaches have their merits.

  • Solvent-Free Systems: These are often preferred for being environmentally friendly ("green chemistry"), having high volumetric productivity, and simplifying product purification. They have been shown to be highly efficient for lipase-catalyzed amidation[1][2].

  • Organic Solvents: Solvents can be necessary to dissolve solid substrates or reduce viscosity. Non-polar solvents like hexane or tert-butanol are often good choices. Polar solvents like DMF or DMSO can denature the lipase by stripping its crucial hydration layer[4]. The choice of solvent can also influence enzyme selectivity[4].

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a structured, cause-and-effect format.

Problem 1: Low or No Conversion
Potential Cause Explanation & Validation Recommended Solution
Inactive Enzyme The lipase may have lost activity due to improper storage, handling, or exposure to harsh conditions (e.g., extreme pH, high temperature). Validate by running a standard activity assay (e.g., p-NPP hydrolysis).Procure fresh enzyme. Ensure storage at recommended conditions (typically cool and dry). Perform an activity check before use.
Enzyme Denaturation The reaction temperature may be too high, causing irreversible unfolding of the enzyme. Studies show lipase activity can sharply decrease above 60-65°C[1].Optimize the reaction temperature. Start at a lower temperature (e.g., 40°C) and incrementally increase it, monitoring yield and enzyme stability.
Insufficient Water Activity (a_w) Lipases require a thin layer of water to maintain their catalytically active conformation, especially in organic solvents. Anhydrous conditions can render the enzyme inactive.Pre-saturate the organic solvent with water or add a small, optimized amount of buffer to the reaction mixture. For immobilized enzymes, pre-equilibration in a humid environment can be effective.
Mass Transfer Limitation The enzyme particles may not be adequately suspended, or the reaction mixture may be too viscous, preventing substrates from reaching the active sites. This is common with high enzyme or substrate loading[2].Increase the agitation rate (e.g., from 200 rpm to 600 rpm). If substrates are solid, consider a solvent to improve solubility. Optimize enzyme loading to avoid excessive viscosity[2].
Problem 2: Poor N-Regioselectivity (Significant Ester By-product)
Potential Cause Explanation & Validation Recommended Solution
Incorrect Lipase The selected lipase may not have the appropriate active site geometry to favor N-acylation for your specific amino alcohol. Some lipases may inherently favor O-acylation.Screen a variety of commercially available lipases. Novozym 435 is an excellent starting point due to its widely documented high N-selectivity[1][2][3].
Substrate Structure The steric and electronic properties of your amino alcohol and acyl donor influence selectivity. For example, CALB shows better N-acyl selectivity towards aromatic amino alcohols compared to aliphatic ones[1].While substrate modification is not always possible, understanding this can guide enzyme selection. For challenging substrates, enzyme engineering (e.g., site-directed mutagenesis) could be a long-term solution[5][6].
Reaction Medium Polar organic solvents can alter the enzyme's conformation and flexibility, potentially exposing the active site in a way that favors O-acylation or deactivates the enzyme[4].Switch to a non-polar, hydrophobic solvent (e.g., hexane, toluene, tert-butanol) or explore a solvent-free system. This has been shown to significantly improve both yield and selectivity[1][2].
Prolonged Reaction Time While the initial reaction may be highly N-selective, prolonged reaction times could potentially lead to the accumulation of thermodynamically favored by-products in some systems[1].Perform a time-course study to determine the optimal reaction time where the amide product is maximized and by-product formation is minimal.
Problem 3: Difficulty in Product Isolation and Enzyme Recovery
Potential Cause Explanation & Validation Recommended Solution
Use of Free Lipase Using a free (non-immobilized) lipase powder makes separation from the reaction mixture difficult, often requiring complex downstream processing.Use an immobilized lipase preparation, such as Novozym 435 (immobilized on acrylic resin). Immobilized enzymes can be easily recovered by simple filtration for reuse, significantly improving process economics[7][8].
Complex Reaction Matrix The use of certain solvents or additives can complicate the purification of the final amide product.Favor solvent-free systems where possible. If a solvent is necessary, choose one with a low boiling point for easy removal by evaporation. Purification can often be achieved via column chromatography or crystallization[2].

Experimental Workflows & Protocols

Workflow for Optimizing Lipase-Catalyzed Amidation

The following diagram outlines a systematic approach to developing and optimizing your amidation reaction.

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Parameter Optimization cluster_final Phase 3: Scale-Up & Analysis Prep Substrate Preparation (Amino Alcohol & Acyl Donor) Screen Screen Lipases (e.g., Novozym 435, TL IM) & Solvents (or Solvent-Free) Prep->Screen Initial Conditions: 50°C, 24h, 1:1 ratio Opt_Temp Optimize Temperature (e.g., 40-70°C) Screen->Opt_Temp Select best lipase/solvent Opt_Ratio Optimize Substrate Ratio (e.g., 1:1 to 1:1.5) Opt_Temp->Opt_Ratio Opt_Load Optimize Enzyme Load (e.g., 5-25 wt%) Opt_Ratio->Opt_Load Opt_Time Time Course Study (e.g., 2-48h) Opt_Load->Opt_Time ScaleUp Scale-Up Reaction under Optimal Conditions Opt_Time->ScaleUp Final optimized protocol Analysis Product Isolation & Characterization (GC, HPLC, NMR) ScaleUp->Analysis Reuse Enzyme Recovery & Reusability Test ScaleUp->Reuse G start High O-acylation (Ester By-product) Detected? q1 Are you using Novozym 435 (CALB)? start->q1 Yes sol1 Switch to Novozym 435. It has proven high N-selectivity. q1->sol1 No q2 Is the reaction in a polar solvent (e.g., DMF, MeOH)? q1->q2 Yes sol2 Change to a non-polar solvent (e.g., hexane, tert-butanol) or a solvent-free system. q2->sol2 Yes q3 Is the reaction time excessively long (>48h)? q2->q3 No sol3 Conduct a time-course study. Determine the point of maximum amine yield before by-products accumulate significantly. q3->sol3 Yes end_node Consider substrate structure and potential enzyme engineering for highly recalcitrant cases. q3->end_node No

Sources

Troubleshooting

Technical Support Center: Optimizing Raney® Nickel Hydrogenation Reactions

A Senior Application Scientist's Guide to Minimizing By-Product Formation Welcome to the technical support center for Raney® Nickel catalyzed hydrogenations. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing By-Product Formation

Welcome to the technical support center for Raney® Nickel catalyzed hydrogenations. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and efficiency of their hydrogenation reactions. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing common challenges encountered in the lab.

Section 1: General Principles & Troubleshooting

This section covers broad concepts applicable to most Raney® Nickel hydrogenations. Understanding these fundamentals is the first step toward diagnosing and resolving issues with by-product formation.

FAQ 1: My reaction is producing a mixture of products. What are the first parameters I should investigate?

When faced with a complex product mixture, a systematic approach to troubleshooting is crucial. The interplay of reaction parameters dictates the selectivity of the hydrogenation. Here’s a logical workflow for your investigation:

Troubleshooting Workflow: General Selectivity Issues

G cluster_solutions Potential Solutions start Low Selectivity Observed temp Temperature Check: Is it too high? start->temp pressure Pressure Check: Is it too low? temp->pressure If temp is optimal sol_temp Decrease temperature to favor the desired kinetic pathway. temp->sol_temp High temp can drive side reactions solvent Solvent Check: Is it appropriate for the transformation? pressure->solvent If pressure is optimal sol_pressure Increase H2 pressure to enhance saturation of intermediates. pressure->sol_pressure Low pressure can lead to intermediate coupling catalyst Catalyst Check: Is the loading optimal? Is the catalyst fresh/active? solvent->catalyst If solvent is appropriate sol_solvent Change solvent or add an additive (e.g., ammonia for nitrile reductions). solvent->sol_solvent Solvent polarity/proticity affects reaction pathways sol_catalyst Optimize catalyst loading or use a freshly prepared/activated catalyst. catalyst->sol_catalyst Catalyst activity is key to selectivity G cluster_main Desired Pathway cluster_side Side Reaction Pathway Ar-NO2 Ar-NO2 Ar-NH2 Ar-NH2 Ar-NO2->Ar-NH2 Raney Ni, H2 Ar-NH-R Ar-NH-R Ar-NH2->Ar-NH-R R-OH (solvent) High Temp Ar-N(R)2 Ar-N(R)2 Ar-NH-R->Ar-N(R)2 Further Alkylation G cluster_desired Desired Pathway cluster_side Side Reaction Pathway R-CN R-CN R-CH=NH R-CH=NH R-CN->R-CH=NH +H2 R-CH2-NH2 R-CH2-NH2 R-CH=NH->R-CH2-NH2 +H2 (R-CH2)2-NH (R-CH2)2-NH R-CH=NH->(R-CH2)2-NH + R-CH2-NH2 - NH3 (R-CH2)3-N (R-CH2)3-N (R-CH2)2-NH->(R-CH2)3-N + R-CH=NH - NH3

Caption: Competing pathways in nitrile hydrogenation.

Troubleshooting Guide: Nitrile Reduction

IssueProbable Cause(s)Recommended Solution(s)
Secondary/Tertiary Amine Formation Reaction of the intermediate imine with the primary amine product. This is favored by low hydrogen pressure and high temperatures.[1] 1. Add Ammonia: The most effective method is to conduct the reaction in the presence of ammonia (liquid or in a solvent like ethanol). Ammonia competes with the primary amine for the intermediate imine, shifting the equilibrium towards the formation of the primary amine. <[2][3]br> 2. Increase Hydrogen Pressure: This increases the rate of hydrogenation of the imine to the primary amine, reducing its concentration and the likelihood of side reactions. <[1]br> 3. Lower Reaction Temperature: This will slow down the rate of the condensation reaction that leads to secondary amines.
Incomplete Reaction Deactivated catalyst or insufficient reaction time/temperature/pressure.1. Ensure the catalyst is active. 2. Optimize reaction time, temperature, and pressure. A systematic approach (e.g., Design of Experiments) can be beneficial.

Experimental Protocol: Suppressing Secondary Amine Formation in Nitrile Hydrogenation

  • Catalyst Preparation: In a suitable autoclave, suspend the Raney® Nickel catalyst (typically 5-10 wt% of the nitrile) in the chosen solvent (e.g., ethanol saturated with ammonia).

  • Reaction Setup: Add the nitrile to the autoclave.

  • Ammonia Addition: Add 3-4 moles of ammonia per mole of nitrile. T[2]his can be achieved by using a solution of ammonia in the reaction solvent.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 60-200 psi).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature until hydrogen uptake ceases.

  • Work-up: Depressurize the reactor, filter the catalyst, and isolate the product.

Section 4: Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds. However, the formation of secondary amine by-products is a common issue, especially when producing primary amines.

FAQ 4: I am performing a reductive amination of a ketone with ammonia to form a primary amine, but I am getting a significant amount of the secondary amine by-product. How can I improve the selectivity for the primary amine?

Similar to nitrile reductions, the formation of a secondary amine by-product in reductive amination proceeds through the reaction of the desired primary amine product with the intermediate imine.

Troubleshooting Guide: Reductive Amination for Primary Amines

IssueProbable Cause(s)Recommended Solution(s)
Secondary Amine Formation The primary amine product is reacting with the intermediate imine.1. Use a Large Excess of Ammonia: This will increase the probability of the intermediate imine reacting with ammonia rather than the primary amine product. <[4]br> 2. Control Reaction Temperature: Lower temperatures will disfavor the condensation reaction leading to the secondary amine. 3. Gradual Addition of the Ketone: Adding the ketone slowly to the mixture of the catalyst and ammonia in the hydrogen atmosphere can help to keep the concentration of the ketone and the resulting primary amine low, thus minimizing the formation of the secondary amine.
Low Conversion Inefficient imine formation or catalyst deactivation.1. Ensure the catalyst is active and used in a sufficient amount. Low-pressure reductive aminations with Raney® Nickel may require a higher catalyst loading. <[4]br> 2. The presence of an ammonium salt (formed in situ or added) can be beneficial.

Expert Insight: In the reductive amination of phenylacetone with ethanolic ammonia and Raney® Nickel, a by-product of bis-(1-phenyl-propyl-2)-amine was observed, highlighting the prevalence of this side reaction.

[4]### Section 5: Catalyst Handling and Activity

The performance of Raney® Nickel is highly dependent on its preparation and handling.

FAQ 5: My hydrogenation reaction is sluggish or incomplete, even under conditions that have worked before. What could be the issue with my catalyst?

A decrease in catalyst activity is a common problem. Here are some potential causes and solutions:

  • Catalyst Aging: Raney® Nickel can lose activity over time, especially if not stored properly. It is best to use freshly prepared or recently purchased catalyst. *[5] Improper Storage: The catalyst should be stored under water or a suitable solvent to prevent oxidation, which deactivates it. O[6]xygen-free water is preferred.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purifying the starting materials can help.

  • Leaching Conditions: The activity of Raney® Nickel is highly dependent on the conditions used to leach the aluminum from the Ni-Al alloy (e.g., temperature, NaOH concentration). I[5][7]nconsistent preparation can lead to variable activity.

Safety Note: Dry Raney® Nickel is pyrophoric and can ignite spontaneously in air. A[8]lways handle it as a slurry under a solvent.

By understanding the mechanisms of by-product formation and the influence of key reaction parameters, you can effectively troubleshoot and optimize your Raney® Nickel hydrogenation reactions to achieve higher yields and purities.

References

  • US Patent US4287365A, "Reduction of aromatic nitro compounds with Raney nickel catalyst," Google P
  • "Selective Hydrogenation of Butyronitrile over Raney-Metals," [Link]

  • "The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac," ResearchGate, [Link]

  • "raney nickel reductions-part i," [Link]

  • "Reductive Amination Review," Erowid, [Link]

  • US Patent US3187047A, "Reductive amination of ketones," Google P
  • "Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity," MDPI, [Link]

  • "RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study," RSC Publishing, [Link]

  • "Raney nickel," Wikipedia, [Link]

  • "Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation," ACS Publications, [Link]

  • "Raney nickel synthesis for glucose hydrogenation without hydrogen gas," World Journal of Advanced Research and Reviews, [Link]

  • "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel," YouTube, [Link]

  • "Reagent Friday: Raney Nickel," Master Organic Chemistry, [Link]

  • "(L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst.," YouTube, [Link]

  • "Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel," ResearchGate, [Link]

  • "Hydrogen Pressure and Temperature Effect on the Rate of Nitrobenzene Hydrogenation over Skeleton Nickel in a Liquid Phase," ResearchGate, [Link]

  • "Hydrogenation of Basic Nitriles with Raney Nickel," ACS Publications, [Link]

  • "Nitro Reduction," Common Conditions, [Link]

  • "HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS," Rasayan Journal of Chemistry, [Link]

  • US Patent US7214829B2, "Method for the production of primary amines by hydrogenating nitriles," Google P
  • "Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions," ChemRxiv, [Link]

  • "Hydrogenation of nitrobenzonitriles using Raney nickel catalyst," ResearchGate, [Link]

  • "Hydrogenation reactions using Raney-type nickel catalysts," ResearchGate, [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Multi-Enzymatic Chiral Amine Synthesis

Current Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Temperature Effects in Transaminase/Dehydrogenase Cascades Welcome to the Technical Support Hub You are likely here because your mu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Temperature Effects in Transaminase/Dehydrogenase Cascades

Welcome to the Technical Support Hub

You are likely here because your multi-enzymatic cascade for chiral amine synthesis is behaving unpredictably. Whether you are observing premature reaction termination , eroding enantiomeric excess (ee%) , or solubility crashes , temperature is often the silent variable dictating these failures.

In multi-enzymatic systems—such as those coupling


-Transaminases (

-TA) with Amino Acid Dehydrogenases (AADH) or cofactor recycling systems (LDH/GDH)—the "optimal temperature" is never a single point. It is a compromise between the kinetic optimum of your slowest enzyme and the thermal half-life (

)
of your least stable protein.

Use the modules below to diagnose and resolve your specific issue.

Quick Triage: Is Temperature Your Problem?

Before adjusting parameters, verify the symptoms using this logic flow.

TriageFlow Start Start: Identify Symptom Symptom1 Reaction stops at 50-60% conversion Start->Symptom1 Symptom2 High conversion, but ee% drops over time Start->Symptom2 Symptom3 Substrate precipitates Start->Symptom3 Check1 Add fresh enzyme at plateau. Does reaction restart? Symptom1->Check1 Check2 Is T > 35°C? Symptom2->Check2 Result4 Solubility Mismatch (See Module 3) Symptom3->Result4 Result1 Thermal Deactivation (See Module 1) Check1->Result1 Yes Result2 Equilibrium/Inhibition (See Module 3) Check1->Result2 No Result3 Stereoselectivity Drift (See Module 2) Check2->Result3 Yes

Figure 1: Diagnostic logic flow to isolate temperature-related failure modes in biocatalysis.

Module 1: The "Crash" – Thermal Stability & The Weakest Link

Issue: "My reaction rate is initially fast, but conversion plateaus at 40-60% regardless of time."

Root Cause: In a cascade, the system is only as thermostable as its most fragile component. While your main Transaminase might be engineered for stability at 45°C (e.g., Arthrobacter variants), the coupled cofactor recycling enzyme (e.g., Glucose Dehydrogenase - GDH, or NADH oxidase) often has a lower


. If the recycling system dies, the main reaction starves of cofactor (PLP or NADH).

Technical Insight: Enzyme deactivation follows first-order kinetics. The half-life (


) decreases exponentially with temperature. A 5°C increase can reduce the operational lifespan of an enzyme from days to hours.

Troubleshooting Protocol:

  • Identify the Weak Link: Perform a residual activity assay. Incubate your Transaminase and your Recycling Enzyme separately at the target T for 1, 4, and 12 hours. Measure activity.

  • The "Staggered" Addition Strategy: If you cannot lower T due to solubility, add the labile enzyme in batches (e.g., 50% at T=0, 50% at T=6h).

  • Immobilization: Immobilized enzymes generally show significantly higher thermal stability due to rigidification. Vibrio fluvialis

    
    -TA immobilized on chitosan beads showed a half-life extension from 90 mins to 7 days at 45°C [1].[1]
    

Module 2: The "Purity" – Stereoselectivity Drift

Issue: "I achieved full conversion, but my enantiomeric excess (ee%) is lower at 40°C than it was at 25°C."

Root Cause: Enantioselectivity is governed by the difference in activation energy between the R and S transition states (


).
  • At low T, the enzyme strictly follows the lowest energy path (high stereoselectivity).

  • At high T, the system has enough thermal energy to overcome the higher activation barrier of the "wrong" enantiomer.

  • Additionally, high T increases the conformational flexibility of the active site ("breathing"), reducing steric discrimination.

Data Comparison: Temperature vs. Selectivity (Hypothetical Transaminase)

Temperature (°C)Conversion (%)ee% (Product)E-Value (Selectivity)
20°C 35%>99%>200
30°C 85%98%120
40°C 99%92%45
50°C 99%81%15

Corrective Action:

  • Run a Temperature Gradient: Determine the

    
     where ee% begins to drop below specification.
    
  • Switch to Kinetic Control: If the reaction is reversible, prolonged incubation at high T can lead to racemization if the reverse reaction is not strictly enantioselective. Stop the reaction immediately upon reaching conversion.

Module 3: Thermodynamics & Solubility

Issue: "My substrate precipitates" OR "The reaction reaches equilibrium too early."

Root Cause:

  • Solubility: Chiral amine precursors (often hydrophobic ketones) require co-solvents (DMSO, MeOH). However, organic solvents generally decrease the thermal stability of enzymes (

    
     drops), creating a conflict.
    
  • Equilibrium: Transamination is reversible. The equilibrium constant (

    
    ) is temperature-dependent. For many amine donors (e.g., Isopropylamine), the reaction is slightly exothermic; thus, lower temperatures theoretically favor the product, though kinetics are slower.
    

The "Volatile Byproduct" Exception: If you are using Isopropylamine (IPA) as an amine donor, the byproduct is Acetone.

  • High T Strategy: At >40°C, acetone is more volatile. Removing acetone shifts the equilibrium forward (Le Chatelier’s principle).

  • Risk: High T + High IPA concentration is extremely destabilizing to proteins.

Visualizing the Cascade Trade-offs:

CascadeTradeoff Substrate Substrate (Hydrophobic Ketone) Temp Temperature (Variable) Substrate->Temp PathA High T (>40°C) Temp->PathA PathB Low T (<25°C) Temp->PathB OutcomeA1 Higher Solubility PathA->OutcomeA1 OutcomeA2 Enzyme Deactivation PathA->OutcomeA2 OutcomeA3 Lower ee% PathA->OutcomeA3 OutcomeB1 High Stereoselectivity PathB->OutcomeB1 OutcomeB2 Substrate Precipitation PathB->OutcomeB2 OutcomeB3 Slow Kinetics PathB->OutcomeB3

Figure 2: The Thermodynamic vs. Kinetic trade-off landscape in chiral amine synthesis.

Standard Operating Procedure: Thermal Shift Assay (TSA)

Purpose: Rapidly determine the melting temperature (


) of your specific enzyme batch in the exact buffer/co-solvent conditions you plan to use.

Materials:

  • qPCR machine (Real-time PCR).

  • Sypro Orange dye.

  • Enzyme solution (approx. 0.5 mg/mL).

  • Reaction Buffer (including DMSO/IPA if applicable).

Protocol:

  • Mix: Prepare 20 µL reactions: 18 µL Buffer + Enzyme, 2 µL Sypro Orange (diluted 50x).

  • Ramp: Program qPCR to ramp from 20°C to 90°C at 0.5°C/minute.

  • Analyze: The fluorescence will spike when the protein unfolds (exposing hydrophobic patches). The inflection point is the

    
    .
    
  • Rule of Thumb: Operate your reactor at

    
      to ensure long-term stability [2].
    

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Source: MDPI (Catalysts Journal). URL:[Link][2]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines. Source: PubMed Central. URL:[Link]

  • Amine donor and acceptor influence on the thermodynamics of ω-transaminase reactions. Source: ResearchGate.[3] URL:[Link]

Sources

Troubleshooting

Biocatalyst Stability Assurance: A Technical Support Guide

From: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division To: Process Chemistry & Bioengineering Teams Subject: Troubleshooting and Preventing Enzyme Denaturation in Synthesis Introduction: The Stability...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division To: Process Chemistry & Bioengineering Teams Subject: Troubleshooting and Preventing Enzyme Denaturation in Synthesis

Introduction: The Stability-Activity Paradox

Welcome to the Biocatalysis Stability Support Hub. In my 15 years optimizing enzymatic cascades, I have observed that 60% of "failed" reactions are not due to poor catalytic turnover (


), but rather rapid enzyme denaturation (

).

We often force enzymes evolved for aqueous, cytosolic environments (pH 7, 37°C) into "hostile" synthetic conditions: organic co-solvents, vigorous stirring, and high substrate loads. This guide is not a textbook; it is a troubleshooting system designed to help you diagnose the root cause of stability loss and implement self-validating solutions.

Diagnostic Workflow: Why is my enzyme dying?

Before adding stabilizers, you must isolate the stressor. Use this decision matrix to diagnose the specific denaturation pathway.

DenaturationDiagnosis Start Symptom: Rapid Activity Loss Check1 Is loss immediate upon substrate/solvent addition? Start->Check1 Check2 Does activity drop linearly over time? Check1->Check2 No SolventShock Solvent/Interfacial Shock (See Module 2) Check1->SolventShock Yes Check3 Is there visible precipitation? Check2->Check3 No Thermal Thermal/pH Inactivation (See Module 1) Check2->Thermal Yes (1st order decay) Shear Shear/Gas-Liquid Damage (See Module 3) Check3->Shear No (Clear but inactive) Agg Aggregation/Isoelectric Precip. (See Module 4) Check3->Agg Yes (Cloudy)

Figure 1: Diagnostic logic for identifying the primary cause of biocatalyst inactivation.

Module 1: Thermal & pH Instability

Issue: "My reaction starts fast but stops after 2 hours, even though substrate is remaining."

Technical Insight: This usually indicates that the operational temperature (


) is too close to the enzyme's melting temperature (

). As enzymes unfold, hydrophobic residues are exposed, leading to irreversible aggregation.
Troubleshooting Q&A

Q: I am running at 40°C. Is that too hot? A: It depends on the


 in your specific buffer, not the literature value.
  • The Fix: Determine the

    
     (change in melting temp) in your exact reaction mixture.
    
  • Self-Validating System: If you add a stabilizer, the

    
     must increase by >2°C to be process-relevant.
    

Q: Can I just add glycerol? A: Glycerol is often a default, but Trehalose is superior for high-temperature synthesis.

  • Mechanism: Trehalose operates via preferential hydration. It is excluded from the protein surface, increasing the surface tension of the water around the enzyme. This thermodynamically forces the enzyme to remain compact (folded) to minimize the enzyme-water interface area [1][2].

Protocol: Differential Scanning Fluorimetry (DSF) for

Use this to validate stability before starting a batch.

  • Mix: 20

    
    L Enzyme (1 mg/mL) + 5 
    
    
    
    L SYPRO Orange dye (50x) + 25
    
    
    L Buffer/Additive.
  • Run: qPCR machine (melt curve program: 25°C to 95°C, 1°C/min ramp).

  • Analyze: The inflection point of the fluorescence curve is the

    
    .
    
  • Validation:

    • Buffer A (Control):

      
      
      
    • Buffer B (+ 0.5M Trehalose):

      
      
      
      
      
      VALIDATED (Use Buffer B).

Module 2: Solvent & Interfacial Denaturation

Issue: "The enzyme precipitates immediately when I add the organic substrate/co-solvent."

Technical Insight:

  • Stripping Water: Polar solvents (DMSO, Methanol) strip the essential water layer from the enzyme surface.

  • Interfacial Stress: At the boundary between water and hydrophobic solvents (e.g., Toluene), enzymes align to reduce surface energy, causing them to unfold "inside out" [3].

Troubleshooting Q&A

Q: Which co-solvent is safe? A: Use the Log P rule.

  • Log P < 2 (Hydrophilic): High risk (DMSO, Ethanol). Strips water.

  • Log P > 4 (Hydrophobic): Low risk (Hexane, Decane). Enzyme stays in aqueous phase; interface is the only danger.

Q: How do I stop interfacial damage in biphasic systems? A: You must physically prevent the enzyme from touching the solvent interface.

  • Solution 1: Immobilization. Covalent attachment (e.g., on epoxy-methacrylate beads) rigidifies the tertiary structure, preventing unfolding even if the solvent strips water [4].

  • Solution 2: Sacrificial Proteins. Add BSA (Bovine Serum Albumin) at 1 mg/mL. BSA is surface-active and will coat the interface, protecting your expensive biocatalyst.

Data: Solvent Tolerance Guide

SolventLog PRisk LevelMitigation Strategy
DMSO-1.35Critical Limit to <10% v/v; Use Trehalose.
Acetone-0.24HighAdd substrate slowly (fed-batch).
Ethyl Acetate0.73ModerateImmobilization required.
Toluene2.73LowHigh agitation risk (interface damage).
Decane5.60SafeEnsure good mass transfer.

Module 3: Physical Stress (Shear & Aeration)

Issue: "Scale-up failed. The stirred tank reactor (STR) yield is 50% lower than the shake flask."

Technical Insight: It is rarely "shear" (blade hitting protein) that kills enzymes. It is the Gas-Liquid Interface created by bubbles. In an STR, sparging creates massive surface area. Enzymes adsorb to bubbles, unfold, and foam out [5].

Troubleshooting Q&A

Q: My reaction is foaming. Is that bad? A: Yes. Foam = Denatured Protein.

  • Immediate Fix: Stop sparging. Switch to headspace aeration or silicone tubing aeration (bubble-free).

  • Chemical Fix: Add Pluronic F-68 (0.1%). It coats the bubbles, preventing enzyme adsorption.

Q: Should I lower the stirring speed? A: Be careful. Lowering speed reduces


 (oxygen transfer).
  • The Fix: Maintain tip speed but remove the gas-liquid interface. If you must sparge, use Antifoam 204 (non-ionic) and validate that it does not inhibit the enzyme.

Module 4: Storage & Formulation (The Hofmeister Series)

Issue: "The enzyme lost activity after freezing."

Technical Insight: Freezing concentrates salts. If you use the wrong salt, you create a "chaotropic" environment that denatures the protein during the freeze-thaw cycle.

The Hofmeister Solution

Use Kosmotropes (Structure Makers) over Chaotropes (Structure Breakers).[1][2] Kosmotropes stabilize proteins by increasing water surface tension [6].

Hofmeister cluster_0 Stabilizing (Kosmotropes) cluster_1 Destabilizing (Chaotropes) Sulf Sulfate (SO4 2-) Mechanism Mechanism: Increases Surface Tension Strengthens Hydrophobic Core Sulf->Mechanism Phos Phosphate (HPO4 2-) Phos->Mechanism Cit Citrate Iod Iodide (I-) Per Perchlorate (ClO4-) Thi Thiocyanate (SCN-)

Figure 2: The Hofmeister Series. Always buffer with Citrate, Phosphate, or Sulfate. Avoid Iodides or Nitrates for storage.

Storage Protocol (Self-Validating):

  • Buffer: 50 mM Potassium Phosphate (Kosmotrope), pH 7.0.

  • Cryoprotectant: 20% Trehalose or Sucrose (avoid Glycerol if analyzing by HPLC later, as it interferes).

  • Test: Freeze one aliquot at -80°C, thaw after 24h, and compare activity to fresh. Activity retention must be >95%.

References

  • Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure.[3] Protein Science, 18(1), 24-36. Link

  • Ohtake, S., & Wang, Y. J. (2011). Trehalose: Current use and future applications in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 100(6), 2020-2053. Link

  • D'Imprima, E., et al. (2019). Protein denaturation at the air-water interface and how to prevent it. eLife, 8, e42747. Link

  • Mateo, C., et al. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques.[4][5][6] Enzyme and Microbial Technology, 40(6), 1451-1463. Link

  • Thomas, C. R., & Geer, D. (2011). Effects of shear on proteins in solution. Biotechnology Letters, 33(3), 443-456. Link

  • Zhang, Y., & Cremer, P. S. (2006). Interactions between macromolecules and water: the Hofmeister series. Current Opinion in Chemical Biology, 10(6), 658-663. Link

Sources

Optimization

Technical Support Center: Optimizing Viscous Enzyme Biocatalysis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mass Transfer Limitations in Viscous Media Welcome to the Biocatalysis Optimization Hub As a Senior Application Scientist, I often s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mass Transfer Limitations in Viscous Media

Welcome to the Biocatalysis Optimization Hub

As a Senior Application Scientist, I often see high-potential drug development projects stall not because the enzyme is inactive, but because the system has hit a "Viscosity Wall."

In high-concentration substrates (e.g., >20% w/v) or when using crowding agents (PEG, glycerol), the bulk viscosity suppresses molecular diffusion. This creates a disconnect between your intrinsic enzyme kinetics (what you measure in dilute buffer) and your observed kinetics (what happens in the reactor).

This guide is designed to help you diagnose, quantify, and resolve these mass transfer limitations.

Module 1: Diagnostic Framework

"Is my reaction limited by Chemistry or Physics?"

Before changing your enzyme variant, you must determine if the bottleneck is the reaction rate (


) or the diffusion rate (

).
The Diagnostic Decision Tree

Use this logic flow to identify your limiting factor.

DiagnosticTree Start Observed Rate < Expected Rate Step1 Perform Agitation Speed Scan (External MT Test) Start->Step1 Decision1 Does Rate Increase with RPM? Step1->Decision1 Result1 External Mass Transfer Limited (See Module 2) Decision1->Result1 Yes Step2 Calculate Weisz-Prater Criterion (Internal MT Test) Decision1->Step2 No (Plateau reached) Decision2 Is C_wp > 1? Step2->Decision2 Result2 Internal Mass Transfer Limited (See Module 3) Decision2->Result2 Yes Result3 Kinetic Limited (Improve Enzyme Variant) Decision2->Result3 No

Figure 1: Diagnostic workflow to distinguish between kinetic control and mass transfer control.

Module 2: External Mass Transfer (The Mixing Problem)

The Issue: In viscous fluids, the boundary layer (


) surrounding the enzyme (or carrier) becomes thick. Substrate molecules struggle to cross this stagnant layer to reach the active site.

The Metric: Damköhler Number (


) 
This dimensionless number compares the reaction rate to the diffusion rate.[1][2][3]


  • If

    
    : Diffusion is slow; the system is Mass Transfer Limited .
    
  • If

    
    : Reaction is slow; the system is Kinetically Limited .
    
Troubleshooting Protocol: The Agitation Speed Scan

Goal: Determine if increasing turbulence reduces the boundary layer thickness.

  • Setup: Prepare your reaction vessel with the standard viscous substrate load.

  • Baseline: Measure initial rate (

    
    ) at your standard agitation speed (e.g., 200 RPM).
    
  • Step-Up: Increase speed in increments (e.g., 400, 600, 800 RPM).

    • Critical Note: Ensure you do not exceed the shear inactivation threshold of your enzyme.

  • Analysis: Plot

    
     vs. RPM.
    
    • Linear/Logarithmic Increase: You have external mass transfer limitations. Action: Improve mixing (see table below).

    • Flat Line (Plateau): External transfer is sufficient. The limitation is either internal diffusion or the enzyme itself.

Solution: Impeller Selection for Viscous Media

Standard marine propellers fail in high-viscosity biocatalysis because they create "caverns" (local mixing) while the rest of the tank remains stagnant.

Viscosity (

)
Flow BehaviorRecommended ImpellerWhy?
< 100 cP Water-likeMarine Propeller / RushtonHigh shear, turbulent flow, good gas dispersion.
100 - 10,000 cP SyrupyPitch-Blade TurbineBalances axial flow with moderate shear.
10,000 - 100,000 cP Paste/SlurryHelical Ribbon / Anchor Scrapes walls; creates bulk turnover without relying on turbulence.
Non-Newtonian Shear-thinningParavisc / Intermig Ensures movement in zones far from the shaft.
Module 3: Internal Mass Transfer (The Pore Problem)

The Issue: For immobilized enzymes or cellular biocatalysts, the substrate must diffuse into the porous carrier.[3] High viscosity slows this pore diffusion, rendering the enzyme molecules in the center of the particle useless.

The Metric: Weisz-Prater Criterion (


) 
Use this to validate if your immobilized system is efficient.


  • 
    : Particle radius[4][5]
    
  • 
    : Substrate concentration at particle surface
    
  • Rule of Thumb: If

    
    , you have severe internal diffusion limitations.
    
Troubleshooting Protocol: Particle Size Variation

Goal: Confirm if the reaction is restricted to the shell of the carrier.

  • Preparation: Sieve your immobilized catalyst into two fractions:

    • Fraction A: Large particles (e.g., mean diameter

      
      ).
      
    • Fraction B: Grind/crush Fraction A to half size (e.g., mean diameter

      
      ).
      
  • Execution: Run identical reactions with equal mass of catalyst.

  • Comparison:

    • If Rate(B) > Rate(A): The substrate wasn't reaching the center of the large particles. Action: Reduce particle size or increase pore diameter.

    • If Rate(B)

      
       Rate(A): The entire particle is being utilized.
      
Visualizing the Resistance Pathway

Understanding where the resistance lies is key to engineering the solution.

MassTransfer Bulk Bulk Fluid (Convection) Boundary Boundary Layer (External Diffusion) Bulk->Boundary Mixing helps here Surface Solid Surface Boundary->Surface Resistance 1 Pore Pore Channel (Internal Diffusion) Surface->Pore Pore Size/Tortuosity ActiveSite Active Site (Reaction) Pore->ActiveSite Resistance 2

Figure 2: The resistance pathway. In viscous fluids, Resistance 1 (Boundary) and Resistance 2 (Pore) increase significantly due to reduced diffusion coefficients.

FAQ: Common User Issues

Q: My enzyme is shear-sensitive. How can I improve mixing without denaturing it? A: High RPM isn't the only way to improve mixing.

  • Geometry: Use baffles to convert rotational flow into vertical turnover.

  • Impeller: Switch to a large-diameter, low-speed hydrofoil (e.g., Elephant Ear) rather than a small, high-speed Rushton turbine. This maintains bulk turnover (

    
    ) while minimizing maximum local shear rates.
    

Q: I calculated the Thiele Modulus (


), and it's high. What now? 
A:  A high Thiele Modulus (

) confirms internal diffusion limitation. You have three options:
  • Decrease Particle Size (

    
    ):  Since 
    
    
    
    , halving the particle size improves effectiveness by factor of 4.
  • Decrease Enzyme Loading: Paradoxically, lowering the amount of enzyme per gram of carrier can increase the specific activity (efficiency) because the substrate can penetrate deeper before being consumed.

  • Engineer the Solvent: If possible, slightly increase temperature (reduces viscosity) or add a co-solvent to reduce bulk viscosity.

References
  • Fogler, H. S. (2016). Elements of Chemical Reaction Engineering. Prentice Hall. (Standard text for Weisz-Prater and Mears criteria).

  • Tischer, W., & Kasche, V. (1999). Immobilized enzymes: crystals or carriers? Trends in Biotechnology, 17(8), 326-335. (Discusses efficiency factors in immobilized systems).

  • Doran, P. M. (2013). Bioprocess Engineering Principles. Academic Press. (Authoritative source on mixing, Reynolds numbers, and non-Newtonian fluids in bioreactors).

  • Kapteijn, F., & Moulijn, J. A. (2008). Laboratory Catalytic Reactors. In Handbook of Heterogeneous Catalysis. (Describes the agitation speed diagnostic protocols).

Sources

Troubleshooting

Enhancing regioselectivity in enzymatic synthesis of alkanolamides

Mission: Mastering Regioselectivity in Lipase-Catalyzed Amidation Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-SELECT-001 Introduction: The Regioselectivity Paradox Welcome to the support center...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Mastering Regioselectivity in Lipase-Catalyzed Amidation

Status: Online Operator: Senior Application Scientist Ticket ID: REGIO-SELECT-001

Introduction: The Regioselectivity Paradox

Welcome to the support center. If you are here, you are likely facing the classic dilemma of enzymatic alkanolamide synthesis: The competition between O-acylation (Ester) and N-acylation (Amide).

Alkanolamines (like monoethanolamine or diethanolamine) possess two nucleophilic groups: an amine (


) and a hydroxyl (

).
  • Chemically: The amine is the stronger nucleophile.[1]

  • Enzymatically: Lipases (especially Candida antarctica Lipase B, CALB) often display a kinetic preference for the hydroxyl group due to active site geometry and hydrogen bonding, leading to O-acylation .

The Good News: The amide (N-acyl) product is thermodynamically more stable. The Solution: You must design your reaction system to overcome the kinetic trap (Ester) and drive the system toward the thermodynamic goal (Amide) via O-to-N acyl migration .

Visualizing the Pathway

The following diagram illustrates the competing pathways. Note that the "Direct N-Acylation" path exists but is often outcompeted initially by O-Acylation.

ReactionPathway Substrates Substrates (Fatty Acid + Alkanolamine) AcylEnzyme Acyl-Enzyme Intermediate Substrates->AcylEnzyme Lipase Binding Ester O-Acyl Ester (Kinetic Product) AcylEnzyme->Ester Fast Kinetic Attack (-OH) Amide N-Acyl Amide (Thermodynamic Product) AcylEnzyme->Amide Slow Direct Attack (-NH2) Ester->Amide O-to-N Acyl Migration (Thermal/Catalytic) Amide->Ester negligible reverse

Figure 1: The dual-pathway mechanism. The dominant route to high amide yield often involves initial ester formation followed by intramolecular migration.

Troubleshooting Module: User Q&A

Issue 1: "I have high conversion, but it's mostly Ester (O-acyl), not Amide."

Diagnosis: Your reaction is under Kinetic Control . You have stopped the reaction too early or the conditions are preventing the O-to-N migration.

Solution:

  • Increase Temperature: O-to-N migration is an endothermic, entropy-driven process. Raising the temperature (e.g., from 40°C to 60°C) accelerates this migration significantly.

  • Extend Reaction Time: Do not stop when fatty acid consumption plateaus. The "second phase" of the reaction is the rearrangement of Ester to Amide.

  • Check Solvent Polarity: In highly non-polar solvents (Hexane), the amine group can form ion pairs with the fatty acid, reducing its nucleophilicity and slowing direct amidation.

Data: Effect of Time & Temp on Selectivity (CALB catalyzed)

ParameterCondition A (Kinetic Trap)Condition B (Thermodynamic Success)
Temperature 30°C60°C
Time 6 Hours24 Hours
Conversion 85%92%
Selectivity (Amide:Ester) 20:80 95:5
Dominant Product Amino-EsterAlkanolamide
Issue 2: "My enzyme activity drops to zero after one cycle."

Diagnosis: This is likely Amine-Induced Deactivation or Stripping of Essential Water .

  • Amine Toxicity: High concentrations of dissolved alkanolamines (bases) can strip the essential water layer from the lipase or cause alkaline denaturation.

  • Solvent Stripping: Using extremely dry, polar solvents can remove the structural water required for lipase flexibility.

Solution:

  • Stepwise Addition: Do not add all alkanolamine at once. Feed it into the reactor to keep the molar concentration low (< 0.5 M).

  • Solvent Engineering: Switch to a solvent with a moderate LogP (0.5 – 2.0), such as Tert-Amyl Alcohol (2M2B) or Tert-Butanol . These dissolve the polar amine but are gentle on the enzyme compared to DMSO or Methanol.

  • Immobilization: Ensure you are using a robust carrier (e.g., acrylic resin like Novozym 435) rather than a simple adsorption on Celite, which is easily desorbed by polar amines.

Issue 3: "The reaction mixture turns into a solid brick."

Diagnosis: Product Crystallization . Alkanolamides (especially from stearic or palmitic acid) have high melting points and low solubility in non-polar solvents like hexane.

Solution:

  • Change Solvent: Move from Hexane (LogP 3.9) to Tert-Butanol (LogP 0.35) . It solubilizes the amide product much better.

  • Operate Above Melting Point: Run the reaction solvent-free (if substrates are liquid) or at a temperature above the Krafft point of the resulting surfactant.

  • Hot Filtration: You must filter the enzyme while the reaction mixture is hot (>60°C) to prevent the product from precipitating onto the biocatalyst, which would make recycling impossible.

Decision Tree: Optimizing Your Workflow

Use this logic flow to determine the next step in your experimental design.

DecisionTree Start Start: Low Amide Yield CheckEster Is Ester (O-acyl) high? Start->CheckEster CheckActivity Is overall conversion low? CheckEster->CheckActivity No Migrate Problem: Kinetic Trap CheckEster->Migrate Yes Sol1 Action: Increase Temp to 60°C Extend Time CheckActivity->Sol1 No (Reaction too slow) Inhibition Problem: Enzyme Inhibition CheckActivity->Inhibition Yes Migrate->Sol1 Sol2 Action: Switch Solvent (t-Butanol) Or Stepwise Amine Addition Inhibition->Sol2

Figure 2: Troubleshooting logic for low regioselectivity or yield.

The Golden Protocol: Synthesis of Cocamide MEA

This protocol is validated for high regioselectivity (>90% Amide) using Candida antarctica Lipase B.

Reagents:

  • Fatty Acid: Lauric Acid or Coconut Fatty Acid (10 mmol)

  • Amine: Monoethanolamine (MEA) (10 mmol)

  • Catalyst: Novozym 435 (CALB immobilized on acrylic resin), 2% w/w of substrates.

  • Solvent: Tert-butanol (20 mL) or Solvent-free (if >60°C).

  • Water Control: 3Å Molecular Sieves (50 mg/mL).

Step-by-Step:

  • Preparation: Dissolve Fatty Acid and MEA in tert-butanol in a screw-capped vial.

    • Note: Equimolar (1:1) ratio is preferred to minimize residual amine, which complicates purification.

  • Activation: Add Molecular Sieves to the solvent 1 hour prior to enzyme addition to ensure dryness (

    
    ).
    
  • Initiation: Add Novozym 435.

  • Incubation: Incubate at 60°C with orbital shaking (200 rpm).

    • Why 60°C? To promote the O-to-N acyl migration and keep the product soluble.

  • Monitoring: Sample at 2h, 6h, and 24h. Analyze via GC or HPLC.

    • Checkpoint: At 2h, you may see 40% Ester / 20% Amide. Do not stop.

    • Endpoint: At 24h, expect <5% Ester / >90% Amide.

  • Termination: Filter the hot mixture to remove the enzyme and sieves.

  • Purification: Cool the filtrate to 4°C. The alkanolamide will crystallize out. Filter and wash with cold hexane.

References

  • Fernández-Pérez, M., & Otero, C. (2001). Enzymatic synthesis of amide surfactants from ethanolamine. Enzyme and Microbial Technology, 28(6), 527-536. Link

  • Tufvesson, P., et al. (2011). Modeling the lipase-catalyzed synthesis of N-acylethanolamines: The importance of O-to-N acyl migration. Journal of Molecular Catalysis B: Enzymatic, 72(3-4), 163-167. Link

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Adnani, A., et al. (2010). Lipase-catalyzed synthesis of fatty acid diethanolamides. Journal of Oleo Science, 59(11), 591-597. Link

  • Bernardino, S.M., et al. (2021). Solvent Tolerance Improvement of Lipases Enhanced Their Applications. Catalysts, 11, 1234. Link

Sources

Optimization

Technical Support Center: Minimizing Dehydroxylation Side Reactions

Topic: Conditions for Minimizing Dehydroxylation Side Reactions Audience: Researchers, Process Chemists, and Analytical Scientists Reference ID: TRB-DHX-001 Introduction: The Dehydroxylation Challenge Dehydroxylation—the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conditions for Minimizing Dehydroxylation Side Reactions Audience: Researchers, Process Chemists, and Analytical Scientists Reference ID: TRB-DHX-001

Introduction: The Dehydroxylation Challenge

Dehydroxylation—the loss of a hydroxyl group (–OH), typically leading to alkene formation (elimination) or aromatization—is a pervasive issue in both synthetic chemistry and metabolite identification. It compromises yield in peptide synthesis (via


-elimination of Ser/Thr) and creates false positives in LC-MS analysis (via in-source fragmentation).

This guide provides prescriptive conditions to suppress these pathways, categorized by experimental context.

Module 1: Peptide Synthesis (Solid Phase)

Issue: Base-catalyzed


-elimination of Serine (Ser) and Threonine (Thr) residues during Fmoc removal.
The Mechanism

During Fmoc removal, the base (typically piperidine) can abstract the


-proton of Ser/Thr residues having electron-withdrawing side-chain protection (or phosphate groups). This leads to the formation of Dehydroalanine (Dha) or Dehydrobutyrine (Dhb).
Troubleshooting & Optimization Protocol
ParameterStandard Condition (High Risk)Optimized Condition (Minimized Risk)Technical Rationale
Base 20% Piperidine in DMF0.1 M HOBt in 20% Piperidine HOBt acts as a proton source to buffer the basicity, suppressing the abstraction of the

-proton [1, 5].
Base Alternative DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Piperazine or Morpholine DBU is a strong, non-nucleophilic base that promotes elimination. Weaker bases like piperazine reduce this risk [2].
Temperature Microwave (60°C+)Room Temperature (RT) or <40°C Elimination is endothermic; elevated temperatures (common in microwave SPPS) significantly accelerate the E2 elimination pathway [2].
Protection Standard t-Bu (Ser/Thr)Pseudoprolines (

-Pro)

-Pro dipeptides lock the Ser/Thr side chain into a ring structure, physically preventing the orbital alignment required for elimination [1, 5].
Visualizing the Pathway

BetaElimination Start Fmoc-Ser(tBu)-Resin Transition Enolate Intermediate Start->Transition Alpha-proton abstraction Base Base (Piperidine) Base->Start Promotes Product_Bad Dehydroalanine (Dha) (Irreversible Side Product) Transition->Product_Bad Beta-elimination (-OtBu) Product_Good H-Ser(tBu)-Resin (Desired) Transition->Product_Good Reprotonation (Buffered by HOBt)

Figure 1: The bifurcation between successful deprotection and destructive


-elimination. Adding HOBt favors the "Reprotonation" pathway.
Module 2: Small Molecule Synthesis & Storage

Issue: Acid-catalyzed dehydration of secondary/tertiary alcohols (E1 Mechanism).

Critical Control Points

Dehydroxylation in small molecules is often driven by the stability of the resulting carbocation (E1 mechanism).[1]

  • Solvent pH & Dielectric Constant:

    • Avoid: Strong protic acids (H₂SO₄, HCl) which protonate the -OH, turning it into a good leaving group (

      
      ).
      
    • Solution: If acidic conditions are required for other steps, use Lewis acids (e.g.,

      
      ) at low temperatures (-78°C) instead of Brønsted acids.
      
    • Storage: Store acid-sensitive alcohols in solvents with trace buffers (e.g., 0.1% Triethylamine in MeOH) to neutralize environmental acidity.

  • Temperature Control:

    • Dehydration is entropically driven (1 molecule

      
       2 molecules: Alkene + Water).
      
    • Rule of Thumb: Keep reactions involving labile tertiary alcohols below 0°C .

  • Hydrothermal Conditions:

    • High-temperature water (

      
      ) acts as an acid catalyst (
      
      
      
      concentration increases). Avoid aqueous workups at high temperatures for sensitive substrates [3].
Module 3: Analytical Diagnostics (LC-MS)

Issue: Distinguishing "In-Source" Dehydroxylation (Artifact) from Chemical Degradation.

Users often observe a mass peak of


 (Loss of 

) and assume their sample has degraded. This is frequently an artifact of the ionization process.
Diagnostic Workflow

Step 1: Check the Retention Time (RT)

  • Case A: The

    
     peak elutes at the same RT as the parent 
    
    
    
    .
    • Diagnosis: In-Source Fragmentation. The loss of water happened inside the mass spectrometer. The sample is intact.

  • Case B: The

    
     peak elutes at a different RT.
    
    • Diagnosis: Chemical Dehydroxylation. The sample degraded before injection.

Step 2: Optimize Source Parameters (If Case A)

  • Temperature: Lower the ESI Source Temperature (e.g., from 350°C to 250°C).

  • Cone Voltage/Fragmentor: Reduce voltage in 5V increments. High potential accelerates ions into gas molecules, causing collision-induced dissociation (CID) [4].

Decision Tree: Is it Real or Artifact?

LCMS_Diagnosis Start Observed [M-18] Peak CheckRT Compare Retention Time (RT) of [M-18] vs Parent Start->CheckRT SameRT RT is Identical CheckRT->SameRT DiffRT RT is Different CheckRT->DiffRT Artifact Diagnosis: In-Source Artifact (Sample is OK) SameRT->Artifact Real Diagnosis: Chemical Degradation (Sample is Impure) DiffRT->Real Action1 Action: Lower Source Temp Reduce Cone Voltage Artifact->Action1 Action2 Action: Check Synthesis pH Use Antioxidants Real->Action2

Figure 2: Diagnostic logic to confirm if dehydroxylation is chemical (real) or analytical (artifact).

FAQs

Q: Does using microwave synthesis always increase dehydroxylation risk? A: Yes, for susceptible sequences (e.g., -Asp-Gly- or C-terminal Ser/Thr). The thermal energy accelerates the elimination kinetics. For these sequences, use conventional heating or lower microwave temperatures (max 50°C) [2].

Q: Can I prevent dehydroxylation of phosphoserine (pSer)? A: pSer is highly prone to elimination because the phosphate is an excellent leaving group. Use monobenzyl protection on the phosphate group during synthesis; this significantly reduces elimination compared to free phosphate or other protecting groups [2].

Q: Why do I see water loss in ESI but not APCI? A: ESI is a "softer" ionization technique but can still induce fragmentation if source parameters are aggressive. APCI is generally more energetic but operates by a different mechanism. Interestingly, aliphatic hydroxyls often show water loss in ESI, whereas phenols do not.[2] If you suspect an artifact, try switching ionization modes [4].

References
  • ResearchGate.

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
    [Link]
    
  • ACS Earth and Space Chemistry. Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]

  • PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. [Link]

  • National Institutes of Health (NIH). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Methods: The Cornerstone of Purity and Enantiomeric Excess Determination

An Expert's Comparative Guide to the Analytical Characterization of (R)-3-Amino-1-phenyl-propan-1-ol (R)-3-Amino-1-phenyl-propan-1-ol is a vital chiral intermediate, serving as a fundamental building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Analytical Characterization of (R)-3-Amino-1-phenyl-propan-1-ol

(R)-3-Amino-1-phenyl-propan-1-ol is a vital chiral intermediate, serving as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The precise stereochemistry of this molecule is often paramount to the efficacy and safety of the final drug product, making rigorous analytical characterization an non-negotiable aspect of quality control in pharmaceutical development and manufacturing.[1][2]

This guide provides an in-depth comparison of the essential analytical methodologies for the comprehensive characterization of (R)-3-Amino-1-phenyl-propan-1-ol. We move beyond mere procedural lists to explore the underlying principles, the rationale behind experimental choices, and the interpretation of the data generated. Our focus is on creating a self-validating analytical workflow that ensures identity, purity, and, most critically, the enantiomeric integrity of this key intermediate.

Chromatography is the primary tool for assessing the purity and enantiomeric composition of (R)-3-Amino-1-phenyl-propan-1-ol. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique in this domain.[3]

Chiral HPLC for Enantiomeric Purity

The defining analytical challenge for a chiral molecule is the quantification of its enantiomeric counterpart, (S)-3-Amino-1-phenyl-propan-1-ol. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC. Chiral HPLC overcomes this by creating a diastereomeric interaction with a Chiral Stationary Phase (CSP).

Principle of Chiral Separation: A CSP creates a chiral environment within the column. As the racemic or enantiomerically enriched mixture passes through, the two enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation. For molecules like amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. Direct analysis on these columns is often preferred as it avoids the need for derivatization, which can introduce additional process steps and potential impurities.

Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Chiral Column: A column such as an Astec CHIROBIOTIC T (employing the macrocyclic glycopeptide teicoplanin) is a suitable choice for this class of compounds.

    • Mobile Phase: A typical mobile phase would be a mixture of an organic modifier (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic analyte. The exact ratio must be optimized for resolution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (R)-3-Amino-1-phenyl-propan-1-ol sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm.[4]

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. Typically, the desired (R)-enantiomer will be the major peak.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

While chiral HPLC is essential for stereoisomeric purity, standard reversed-phase HPLC (RP-HPLC) is used to determine the overall purity and identify any process-related impurities or degradation products.

Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds are retained longer on the column. This method effectively separates the target molecule from precursors, by-products, or other impurities that have different polarities.

Workflow for Chromatographic Analysis

The following diagram illustrates a logical workflow for the complete chromatographic characterization of a sample.

chromatographic_workflow cluster_start Sample Batch cluster_purity Purity Assessment cluster_enantiomeric Enantiomeric Purity cluster_result Final Disposition start New Batch of (R)-3-Amino-1-phenyl-propan-1-ol rp_hplc RP-HPLC Analysis (e.g., C18 column) start->rp_hplc purity_check Purity > 99%? rp_hplc->purity_check chiral_hplc Chiral HPLC Analysis (e.g., CHIROBIOTIC T) purity_check->chiral_hplc Yes fail Reject Batch/ Further Investigation purity_check->fail No ee_check ee > 99.5%? chiral_hplc->ee_check pass Release Batch ee_check->pass Yes ee_check->fail No

Caption: Logical workflow for chromatographic analysis.

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For (R)-3-Amino-1-phenyl-propan-1-ol, one would expect to see distinct signals for the aromatic protons on the phenyl ring, the methine proton adjacent to the hydroxyl group, and the methylene protons of the propyl chain.

  • ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.

Causality in NMR: The chemical shift of each proton and carbon is dictated by its local electronic environment. For instance, the protons on the phenyl ring appear downfield (higher ppm) due to the deshielding effect of the aromatic ring current. This predictability allows for the confident assignment of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Principle of Operation: The molecule is ionized (e.g., via electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. For 3-Amino-1-phenyl-propan-1-ol (C₉H₁₃NO), the expected molecular weight is 151.21 g/mol .[5] In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 151.1.

Self-Validation: Coupling HPLC with mass spectrometry (LC-MS) is a powerful combination. The HPLC separates the sample components, and the mass spectrometer provides molecular weight data for each separated peak, allowing for the confident identification of impurities.

Other Confirmatory Techniques

While chromatography and spectroscopy are the primary workhorses, other methods can provide valuable confirmatory data.

  • Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. The experimental results should align with the theoretical values calculated for the molecular formula C₉H₁₃NO (C: 71.49%, H: 8.67%, N: 9.26%). A close match provides strong evidence for the compound's elemental composition.

  • X-ray Crystallography: For a definitive, unambiguous determination of the absolute stereochemistry (confirming the 'R' configuration), single-crystal X-ray crystallography is the gold standard. It provides a three-dimensional model of the molecule as it exists in the crystal lattice.[6]

Comparative Summary of Analytical Methods

The table below summarizes the applications and outputs of the discussed analytical techniques for the characterization of (R)-3-Amino-1-phenyl-propan-1-ol.

Technique Primary Purpose Information Obtained Key Advantages Limitations
Chiral HPLC Enantiomeric PurityQuantitative ratio of (R) and (S) enantiomers; Enantiomeric Excess (% ee).The only reliable method for quantifying enantiomers.Requires specific, expensive chiral columns.
RP-HPLC Chemical PurityPercentage purity; Detection and quantification of process-related impurities.Robust, versatile, and widely available.Cannot distinguish between enantiomers.
NMR Spectroscopy Structural ElucidationUnambiguous confirmation of the chemical structure and connectivity.Provides the most detailed structural information.Lower sensitivity than MS; requires higher sample amounts.
Mass Spectrometry Identity ConfirmationMolecular weight and fragmentation patterns.High sensitivity; excellent for coupling with HPLC (LC-MS).Does not typically provide stereochemical information.
Elemental Analysis Formula ConfirmationPercentage composition of C, H, N.Confirms the empirical formula.Does not provide structural information.
X-ray Crystallography Absolute Stereochemistry3D molecular structure; Absolute configuration (R/S).Unambiguous determination of stereochemistry.Requires a suitable single crystal, which can be difficult to grow.

Conclusion: An Integrated Approach to Quality Assurance

No single analytical method is sufficient for the complete characterization of (R)-3-Amino-1-phenyl-propan-1-ol. A robust, self-validating analytical strategy relies on the intelligent integration of multiple techniques. The workflow should always begin with chromatographic methods (both chiral and achiral HPLC) to establish the purity profile. Spectroscopic methods (NMR and MS) are then essential to unequivocally confirm the identity of the main component. For ultimate assurance of stereochemical integrity, especially during process development or for reference standard qualification, X-ray crystallography provides the definitive answer. By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this critical chiral intermediate.

References

  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
  • (R)-3-Amino-3-phenyl-1-propanol. Chem-Impex.
  • Evaluation of stability of (1R,2 S)-(−)
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • 3-Methylamino-3-phenylpropan-1-ol.
  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548. PubChem.

Sources

Comparative

Comprehensive Guide: HPLC Analysis for Optical Purity of (R)-3-Amino-1-phenyl-propan-1-OL

Executive Summary & Scientific Context (R)-3-Amino-1-phenyl-propan-1-OL is a critical chiral building block, serving as the immediate precursor for blockbuster antidepressants like Fluoxetine (Prozac) and Atomoxetine (St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-3-Amino-1-phenyl-propan-1-OL is a critical chiral building block, serving as the immediate precursor for blockbuster antidepressants like Fluoxetine (Prozac) and Atomoxetine (Strattera).[1] In drug development, the enantiomeric excess (ee) of this intermediate directly dictates the optical purity of the final API.

This guide objectively compares the two dominant analytical strategies for determining its optical purity: Direct Chiral HPLC (Polysaccharide-based CSPs) versus Derivatization-based HPLC .[1] While derivatization offers sensitivity advantages for trace analysis, Direct Normal Phase Chiral HPLC is established here as the superior routine method due to its robustness, speed, and lack of kinetic resolution bias.

Comparative Methodological Landscape

The following table contrasts the three primary approaches available to the analyst.

Table 1: Strategic Comparison of Analytical Methods
FeatureMethod A: Direct Chiral NP-HPLC (Recommended)Method B: Derivatization (GITC/NBD-F) Method C: Direct Chiral RP-HPLC
Principle Direct interaction with Chiral Stationary Phase (CSP) via H-bonding &

-

stacking.[1]
Covalent attachment of chiral/fluorescent tag to form diastereomers.[1]Hydrophobic interaction in aqueous/organic mobile phases.[1]
Primary Column Chiralpak AD-H or Chiralcel OD-H C18 (Achiral) or Chiralpak AD-RHChiralpak AD-RH / OD-RH
Sample Prep Simple dissolution (Dissolve & Shoot).[1]Complex: Reaction, incubation, quenching, extraction.[1]Simple dissolution.[1]
Risk Factor Minimal.[1] Requires basic mobile phase additive (DEA).[1]High: Kinetic resolution (one enantiomer reacts faster), racemization during heating.[1]Moderate: Long equilibration times; lower theoretical plates.[1]
Sensitivity Moderate (UV ~210-220 nm).[1]High (Fluorescence detection possible).[1]Moderate.
Throughput High (< 20 min run time).[1]Low (> 1 hour prep + run time).[1]Low to Moderate.[1][2]

Deep Dive: The Gold Standard Protocol (Direct NP-HPLC)

For (R)-3-Amino-1-phenyl-propan-1-OL, the primary amine functionality presents a specific challenge: peak tailing due to interaction with residual silanols on the silica support.[1] The protocol below mitigates this using a basic modifier.

Mechanism of Separation

The separation relies on the formation of transient diastereomeric complexes between the analyte and the carbamate linkages on the amylose/cellulose backbone.

  • Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H).[1][3]

  • Interaction Forces:

    • Hydrogen Bonding: Between the analyte's -OH/-NH₂ and the CSP's C=O/NH groups.[1]

    • 
      -
      
      
      
      Stacking:
      Between the phenyl ring of the analyte and the phenyl rings of the CSP.
    • Steric Inclusion: Fitting of the analyte into the chiral grooves of the polymer.[1]

Experimental Protocol: Step-by-Step

Objective: Baseline resolution (


) of (R)- and (S)- enantiomers.
Step 1: System Preparation
  • Instrument: HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H (Amylose based) or Chiralcel OD-H (Cellulose based).[1][3]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

    • Why AD-H? Amylose columns often show superior selectivity for phenyl-alkanolamines compared to cellulose.[1]

Step 2: Mobile Phase Preparation
  • Composition: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA)[1][4]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[1]

  • Preparation:

    • Measure 900 mL of HPLC-grade n-Hexane.[1]

    • Measure 100 mL of HPLC-grade IPA.[1]

    • Add 1.0 mL of Diethylamine (DEA).[1] Note: DEA is critical for masking silanols to prevent tailing of the amine peak.

    • Premix and degas by sonication for 10 mins. Do NOT use vacuum filtration for volatile mixtures if possible (concentration changes).[1]

Step 3: Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; balances pressure and efficiency.[1]
Temperature 25°CLower temperatures often increase resolution (enthalpy driven).[1]
Detection UV @ 215 nmMax absorption for the phenyl ring; 254 nm is less sensitive.[1]
Injection Vol 5 - 10 µLPrevent column overload which ruins resolution.[1]
Run Time ~20-25 minEnsure elution of both enantiomers and any impurities.
Step 4: Sample Preparation
  • Stock Solution: Dissolve 10 mg of the sample in 10 mL of Ethanol/Hexane (50:50). Avoid dissolving in pure IPA if the mobile phase is mostly Hexane (viscous fingering).[1]

  • Working Conc: Dilute to 0.5 mg/mL with Mobile Phase.

  • Filtration: Filter through 0.45 µm PTFE syringe filter.

Visualization: Method Development Workflow

The following diagram illustrates the logical decision process for optimizing the separation of this specific amino alcohol.

MethodDevelopment Start Start: (R)-3-Amino-1-phenyl-propan-1-OL Sample ColSelect Column Selection: Screen AD-H and OD-H Start->ColSelect MP_Initial Initial Mobile Phase: Hexane:IPA:DEA (90:10:0.1) ColSelect->MP_Initial Check_Rs Check Resolution (Rs) & Tailing (Tf) MP_Initial->Check_Rs Success Success: Rs > 2.0, Tf < 1.2 Validate Method Check_Rs->Success Good Separation Poor_Rs Issue: Poor Resolution (Rs < 1.5) Check_Rs->Poor_Rs Peaks Overlap Tailing Issue: Peak Tailing (Tf > 1.5) Check_Rs->Tailing Asymmetric Peaks Change_Alc Action: Switch Modifier Replace IPA with Ethanol Poor_Rs->Change_Alc Temp_Down Action: Lower Temp Reduce to 15°C Poor_Rs->Temp_Down Inc_DEA Action: Increase DEA Up to 0.2% or switch to Ethanolamine Tailing->Inc_DEA Change_Alc->Check_Rs Inc_DEA->Check_Rs Temp_Down->Check_Rs

Figure 1: Decision tree for optimizing the chiral separation of amino alcohols.

Data Presentation & Troubleshooting

Expected Performance Metrics (Chiralpak AD-H)
ParameterValue RangeNotes
Retention Factor (

)
1.5 - 2.5First enantiomer (usually S or R depending on column batch).[1]
Selectivity (

)
1.2 - 1.8Indicates thermodynamic difference in binding.[1]
Resolution (

)
> 2.0Baseline separation.
Tailing Factor (

)
1.0 - 1.3Values > 1.5 indicate insufficient basic additive.[1]
Troubleshooting Guide (Expertise & Experience)
  • Problem: Peaks are broad and tailing.

    • Causality: The primary amine group is interacting with acidic silanols on the silica surface.[1]

    • Solution: Ensure DEA is fresh.[1] Increase DEA concentration to 0.2% or switch to Ethanolamine (stronger competitor for silanol sites).

  • Problem: Retention times are shifting.

    • Causality: Evaporation of Hexane (volatile) or water uptake in IPA.[1]

    • Solution: Use a column thermostat (25°C). Keep solvent bottles capped tight.[1] Purge lines if the system was idle.

  • Problem: Low Sensitivity.

    • Causality: The chromophore is weak (single phenyl ring).[1]

    • Solution: Increase injection volume (up to 20 µL) or switch to 210 nm. If trace impurity (<0.1%) detection is required, consider Method B (Derivatization) with NBD-F for fluorescence detection.[1]

References

  • Daicel Chiral Technologies. (2023).[1][5] Instruction Manual for CHIRALPAK® AD-H and CHIRALCEL® OD-H. Retrieved from [Link]

  • Yakhak Hoeji. (2021).[1] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

Sources

Validation

Determining enantiomeric excess of chiral amino alcohols

Title: Precision Analysis of Chiral Amino Alcohols: A Comparative Guide to Enantiomeric Excess Determination Executive Summary Chiral amino alcohols are the pharmacophores of numerous essential therapeutics, including -b...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Analysis of Chiral Amino Alcohols: A Comparative Guide to Enantiomeric Excess Determination

Executive Summary

Chiral amino alcohols are the pharmacophores of numerous essential therapeutics, including


-blockers (e.g., Propranolol), ethambutol, and sphingolipids. The determination of their enantiomeric excess (ee) is not merely a regulatory hurdle but a safety imperative; the (S)-enantiomer of a 

-blocker is often 100-fold more potent than its (R)-counterpart, while the wrong isomer can exhibit toxicity.

This guide moves beyond generic "chiral analysis" to focus specifically on the amino alcohol motif. The simultaneous presence of a basic nitrogen and a hydrogen-bond-donating hydroxyl group creates unique challenges—namely, peak tailing in HPLC and chemoselectivity issues in derivatization. We compare three industry-standard methodologies: Crown Ether HPLC , Marfey’s Reagent Derivatization , and


F NMR , providing the causal logic and validated protocols for each.

Part 1: The Landscape of Chiral Analysis

The structural duality of amino alcohols dictates the analytical strategy. The amine group (


 or 

) is a strong proton acceptor, while the hydroxyl group (

) engages in hydrogen bonding.
  • The Problem: On standard silica columns, the amine interacts with residual silanols, causing severe tailing.

  • The Solution: We must either mask the amine (derivatization) or utilize a stationary phase that specifically targets the ammonium ion (Crown Ethers).

Decision Matrix: Selecting the Right Methodology

The following logic flow illustrates how to select the optimal method based on your analyte's specific substitution pattern.

DecisionMatrix Start Analyte: Chiral Amino Alcohol Primary Primary Amine (-NH2) Start->Primary Secondary Secondary Amine (-NHR) Start->Secondary Tertiary Tertiary/Cyclic Start->Tertiary Crown Method A: Crown Ether HPLC (Direct Injection) Primary->Crown Fastest, High Throughput Marfey Method B: Marfey's Reagent (Achiral C18 HPLC) Primary->Marfey High Sensitivity (UV) Poly Polysaccharide CSP HPLC (e.g., Chiralpak IA/ID) Secondary->Poly Broad Scope NMR Method C: 19F NMR (Mosher's Acid) Secondary->NMR Absolute Config Assignment Tertiary->Poly Tertiary->NMR

Figure 1: Strategic decision tree for selecting the analytical method based on amine classification.

Part 2: Chromatographic Gold Standards

Method A: HPLC with Crown Ether Stationary Phases

For primary amino alcohols, this is the "gold standard" for direct analysis. Columns like the Crownpak CR(+) or CrownSil utilize a chiral crown ether (18-crown-6 derivative) covalently bonded to silica.[1][2]

  • The Mechanism: The separation relies on the formation of a host-guest inclusion complex.[3] The primary amine must be protonated (

    
    ) to fit inside the crown ether cavity.[1] The three hydrogens of the ammonium ion form hydrogen bonds with the ether oxygens. Chiral discrimination occurs via steric barriers that hinder one enantiomer more than the other.
    
  • Why it works for Amino Alcohols: The hydroxyl group of the analyte does not interfere with the inclusion complex; in fact, it often enhances resolution by providing a secondary anchor point via hydrogen bonding with the stationary phase side chains.

Method B: Derivatization with Marfey’s Reagent (FDAA)

When direct chiral columns are unavailable or too expensive, Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the superior alternative.

  • The Mechanism: FDAA reacts with the amino group via nucleophilic aromatic substitution. This converts a mixture of enantiomers (L-analyte and D-analyte) into a mixture of diastereomers (L-L and L-D).

  • The Advantage: Diastereomers have different physical properties and can be separated on a standard, inexpensive achiral C18 column .

  • Chemoselectivity: Under controlled pH (NaHCO

    
    ), FDAA reacts selectively with the amine, leaving the hydroxyl group untouched.
    

Part 3: Spectroscopic Alternatives (NMR)

Method C: F NMR with Mosher’s Acid

For rapid screening without column equilibration,


F NMR using 

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA/Mosher's acid) is powerful.
  • The Mechanism: You derivatize the amino alcohol with the chiral acid chloride (MTPA-Cl). The resulting diastereomers exhibit distinct chemical shifts in the fluorine spectrum (

    
    ).
    
  • Why

    
    F?  Fluorine has 100% natural abundance, high sensitivity, and a wide chemical shift range, eliminating the signal overlap common in 
    
    
    
    H NMR.

Part 4: Comparative Data Analysis

The following table contrasts the performance metrics of these three approaches.

FeatureCrown Ether HPLCMarfey's Reagent (HPLC-UV)

F NMR (Mosher's)
Target Analyte Primary Amino Alcohols (Best)Primary & Secondary AminesAll (requires derivatization)
Separation Mode Direct (Chiral Column)Indirect (Achiral C18 Column)Non-Chromatographic
Resolution (

)
High (

typical)
Very High (

typical)
N/A (Peak separation in ppm)
Sample Prep Time Minimal (Filter & Inject)Moderate (1 hr reaction)Moderate (15 min reaction)
Sensitivity (LOD) Moderate (UV dependent)High (

)
Low (requires mg quantities)
Cost Per Run Low (after column purchase)Low (reagents are cheap)High (deuterated solvents)
Key Limitation Requires acidic mobile phaseKinetic resolution riskSignal broadening

Part 5: Detailed Experimental Protocols

Protocol A: Direct HPLC on Crown Ether (Crownpak CR+)

Use this for: Routine QC of primary amino alcohols (e.g., Phenylglycinol).

  • Mobile Phase Preparation:

    • Solvent: Perchloric acid (

      
      ) is preferred over organic acids because the perchlorate counter-ion forms a stable ion pair, improving peak shape.
      
    • Composition: Aqueous

      
       (pH 1.5 to 2.0). Organic modifiers (Methanol) can be added (10-20%) to reduce retention time.
      
    • Warning: Do not use basic modifiers (TEA/DEA); they deprotonate the amine, destroying the separation mechanism.

  • Column Equilibration:

    • Flush the column with the acidic mobile phase for at least 30 minutes. The stationary phase must be fully protonated.

    • Temperature: Lower temperatures (

      
      ) often improve resolution by stabilizing the inclusion complex.
      
  • Sample Injection:

    • Dissolve sample in the mobile phase. Inject 5-10

      
      L.
      
    • Detection: UV at 210-254 nm (depending on the chromophore).

Protocol B: Marfey’s Derivatization (FDAA)

Use this for: High-sensitivity analysis of biological samples or when no chiral column is available.

  • Reaction Setup:

    • In a 1.5 mL amber vial (FDAA is light sensitive), add 50

      
      L of sample (50 mM in water).
      
    • Add 100

      
      L of 1% FDAA  in acetone.
      
    • Add 20

      
      L of 1 M 
      
      
      
      (pH buffer).
  • Incubation:

    • Heat at 40°C for 60 minutes .

    • Mechanism Check: The mild heat drives the nucleophilic attack of the amine on the fluorodinitrophenyl ring.

  • Quenching:

    • Add 20

      
      L of 2 M 
      
      
      
      to stop the reaction and protonate the derivatives (preventing side reactions).
    • Dilute with 200

      
      L acetonitrile.
      
  • Analysis:

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Detection: 340 nm (Specific to the nitrophenyl group, filtering out background noise).

MarfeyReaction Analyte Amino Alcohol (Racemic Mixture) Complex Reaction Intermediate (Meisenheimer Complex) Analyte->Complex + NaHCO3 40°C FDAA Marfey's Reagent (L-FDAA) FDAA->Complex Prod1 L-L Diastereomer (Elutes Early) Complex->Prod1 Separation on Achiral C18 Prod2 L-D Diastereomer (Elutes Late) Complex->Prod2

Figure 2: Reaction pathway for Marfey's Derivatization. The creation of diastereomers allows for separation on standard HPLC columns.

References

  • Hyun, M. H. (2016). "Chiral Separation of Amino Acids and Peptides by Liquid Chromatography." Journal of Chromatography A.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][4][5][6][7][8][9][10][11][12]

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • Chiral Technologies. (2024).[6] "Instruction Manual for CROWNPAK CR(+) / CR(-)." Daicel Corporation.

  • Jang, S., et al. (2022).[11] "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry.

Sources

Comparative

Comparative Guide: Catalysts for Asymmetric Reduction of 3-Amino-1-Phenylpropan-1-One

[1] Executive Summary 3-amino-1-phenylpropan-1-one (and its derivatives) is the critical prochiral ketone precursor for the synthesis of blockbuster serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac) , Ato...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-amino-1-phenylpropan-1-one (and its derivatives) is the critical prochiral ketone precursor for the synthesis of blockbuster serotonin reuptake inhibitors (SSRIs) such as Fluoxetine (Prozac) , Atomoxetine , and Duloxetine .

The transformation requires the asymmetric reduction of the ketone to a chiral alcohol (3-amino-1-phenylpropan-1-ol). This reaction presents a unique chemical challenge: the substrate is a Mannich base , prone to degradation via retro-Mannich elimination if handled improperly (e.g., as a free base).

This guide compares the three dominant catalytic methodologies available to process chemists today:

  • Ruthenium-Based Transfer Hydrogenation (ATH): The industrial workhorse for direct reduction of amine salts.

  • Biocatalytic Ketoreductases (KREDs): The ultra-selective, green alternative.

  • Chiral Borane Reagents (CBS/DIP-Cl): The historical benchmark for high enantioselectivity.

Part 1: The Chemical Challenge (Stability vs. Reactivity)

Before selecting a catalyst, the researcher must address the substrate's intrinsic instability. 3-amino-1-phenylpropan-1-one exists in equilibrium with phenyl vinyl ketone and the free amine (Retro-Mannich reaction).

  • The Free Base Trap: Attempting to reduce the free amine often leads to polymerization of the vinyl ketone byproduct or catalyst poisoning.

  • The Salt Solution: The substrate is most stable as its hydrochloride salt. Therefore, the ideal catalyst must function under acidic conditions or tolerate the presence of halide ions.

reaction_challenge cluster_0 Instability Zone (Free Base) cluster_1 Stability Zone (Salt) Start 3-amino-1-phenylpropan-1-one (Free Base) Vinyl Phenyl Vinyl Ketone (Polymerization) Start->Vinyl Retro-Mannich Amine Free Amine Start->Amine Salt Hydrochloride Salt (Stable Solid) Product Chiral Amino Alcohol (Drug Precursor) Salt->Product Target Reaction (Requires Compatible Catalyst)

Figure 1: The Retro-Mannich instability of the free base necessitates the use of the hydrochloride salt, restricting catalyst choice.

Part 2: Catalyst Comparison

Ruthenium-Based Transfer Hydrogenation (Ru-ATH)

The Industrial Standard

The most robust method for reducing amino-ketone salts uses Ruthenium complexes with chiral diamine ligands, specifically the Noyori-Ikariya class (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]).

  • Mechanism: Metal-ligand bifunctional catalysis. The nitrogen on the ligand acts as a proton donor while the metal delivers the hydride. This "outer-sphere" mechanism tolerates the amine functionality of the substrate.

  • Key Advantage: It works efficiently on the hydrochloride salt of the substrate in the presence of a base (Triethylamine) and a hydrogen donor (Formic Acid).

  • Protocol Note: The reaction is often run in an azeotropic mixture of HCOOH/TEA (5:2 molar ratio).

Biocatalysis (Ketoreductases - KREDs)

The Green Alternative [1]

Engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer near-perfect stereocontrol (>99% ee).

  • Mechanism: Enzyme active sites bind the ketone in a specific orientation, transferring a hydride from the cofactor (NADPH/NADH).

  • Key Advantage: Mild conditions (aqueous buffer, ambient temperature) and elimination of heavy metals.

  • Limitation: The substrate concentration is often lower due to solubility limits in water. Co-solvents (DMSO/IPA) are required. The enzyme must be screened to tolerate the specific N-substituent (e.g., N-methyl vs. N,N-dimethyl).

Borane Reduction (CBS / DIP-Cl)

The Historical Benchmark [2]

Historically used in the initial synthesis of Fluoxetine (Lilly), reagents like (+)-DIP-Cl (B-chlorodiisopinocampheylborane) or catalytic CBS-oxazaborolidine provide excellent ee.

  • Mechanism: Steric directing groups on the boron atom force the hydride attack from a specific face of the ketone.

  • Key Advantage: Predictable stereochemistry based on steric bulk.

  • Limitation: DIP-Cl is stoichiometric (not catalytic) and generates large amounts of boron waste. CBS requires moisture-free conditions, which is difficult when handling hygroscopic amine salts.

Part 3: Comparative Data Analysis

The following table summarizes the performance of these catalysts for the reduction of 3-(methylamino)-1-phenylpropan-1-one (Fluoxetine precursor).

FeatureRu-TsDPEN (ATH) Biocatalysis (KRED) Borane (DIP-Cl)
Catalyst Type Chemocatalyst (Transition Metal)Enzyme (Protein)Stoichiometric Reagent
Enantiomeric Excess (ee) 95% – 98%> 99%94% – 97%
Substrate Form HCl Salt (Direct use)Free base (or buffered salt)Free base (preferred)
S/C Ratio (Loading) 100 – 1000N/A (Enzyme loading varies)1:1 (Stoichiometric)
Reaction Medium HCOOH / TEA / DMFAqueous Buffer / DMSOTHF (Anhydrous)
Scalability High (Industrial Standard)High (If enzyme is available)Low (Waste generation)
Cost Efficiency High (Catalyst is recyclable)Medium (Cofactor recycling needed)Low (Reagent consumed)

Part 4: Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Best for: Rapid scale-up of the hydrochloride salt.

Materials:

  • Substrate: 3-(methylamino)-1-phenylpropan-1-one HCl.

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].

  • Solvent: DMF or Methanol.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 mix).

Step-by-Step:

  • Preparation: In a reaction vessel, dissolve the substrate HCl salt (10 mmol) in DMF (20 mL).

  • Degassing: Degas the solution by bubbling nitrogen for 15 minutes (Oxygen poisons the hydride species).

  • Catalyst Addition: Add the Ru-catalyst (0.05 mmol, S/C = 200).

  • Initiation: Add the HCOOH/TEA mixture (5 mL) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).

  • Workup: Quench with water, basify with NaOH to pH 10 (liberating the free amino alcohol), and extract immediately with Ethyl Acetate.

    • Critical: Do not leave the free amine in the aqueous phase for extended periods to avoid emulsion formation.

Protocol B: Biocatalytic Reduction (KRED)

Best for: High purity requirements (>99% ee).

Materials:

  • Enzyme: Commercially available KRED screening kit (e.g., Codexis or similar).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Sacrificial Substrate: Glucose.

Step-by-Step:

  • Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (200 mg) in the buffer. Add GDH (5 mg).

  • Substrate Addition: Dissolve the ketone substrate (500 mg) in DMSO (2 mL) and add dropwise to the buffer.

  • Enzyme Addition: Add the KRED enzyme powder (20 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • pH Control: Monitor pH; if it drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.

Part 5: Mechanistic Visualization (Ru-ATH)

The efficiency of the Ruthenium system relies on the Metal-Ligand Bifunctional Mechanism . The ligand nitrogen forms a hydrogen bond with the ketone oxygen, while the metal delivers the hydride.

ru_mechanism Ru_16e 16e- Ru Species (Active Catalyst) Ru_18e 18e- Ru-Hydride (Reducing Agent) Ru_16e->Ru_18e + H2 (from Donor) H_Donor HCOOH / TEA H_Donor->Ru_18e TS Six-Membered Transition State Ru_18e->TS + Substrate Substrate Amino-Ketone (Substrate) Substrate->TS TS->Ru_16e - Product Product Chiral Amino-Alcohol (Product) TS->Product

Figure 2: The catalytic cycle of Ru-TsDPEN. The 16-electron species accepts hydrogen from formic acid, forming an 18-electron hydride that reduces the ketone via a concerted transition state.

References

  • Ager, D. J., & Laneman, S. A. (1997). Reductions of 1,3-dicarbonyl systems with ruthenium-biarylbisphosphine catalysts. Tetrahedron: Asymmetry, 8(20), 3327-3355. Link

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen). Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Robertson, D. W., et al. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(7), 1412–1417. Link

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical synthesis of fluoxetine hydrochloride from 3-chloropropiophenone. Tetrahedron Letters, 30(39), 5207-5210. Link

  • Tao, J., & Xu, J. H. (2009). Biocatalysis in development of green pharmaceutical processes. Current Opinion in Chemical Biology, 13(1), 43-50. Link

Sources

Validation

Performance comparison of chemocatalysts vs biocatalysts in synthesis

Title: Precision at Scale: A Comparative Performance Guide to Chemocatalysis vs. Biocatalysis in Asymmetric Synthesis Executive Summary: The Convergence of Disciplines This guide objectively compares these two modalities...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision at Scale: A Comparative Performance Guide to Chemocatalysis vs. Biocatalysis in Asymmetric Synthesis

Executive Summary: The Convergence of Disciplines

This guide objectively compares these two modalities, focusing on asymmetric synthesis of chiral amines —a pharmacophore present in over 40% of small molecule drugs. We analyze performance metrics, environmental impact (E-Factor), and process economics.

Mechanistic Divergence & Workflow Logic

To choose the right tool, one must understand the underlying engineering logic.

  • Chemocatalysis (Transition Metals): Relies on Ligand Tuning . The metal center (Pd, Rh, Ru, Ir) activates the substrate, while the chiral ligand creates a steric environment to induce stereochemistry. The workflow is linear: Screen Ligand Library

    
     Optimize Conditions.
    
  • Biocatalysis (Enzymes): Relies on Protein Engineering . The active site is a complex 3D pocket. If the wild-type enzyme doesn't fit the substrate, we mutate the amino acid sequence. The workflow is iterative: Mutate

    
     Screen 
    
    
    
    Sequence
    
    
    Repeat.
Visualization: Catalyst Optimization Workflows

OptimizationWorkflow cluster_0 Chemocatalysis (Ligand Tuning) cluster_1 Biocatalysis (Directed Evolution) C_Start Substrate Scope C_Screen Ligand/Metal Screening C_Start->C_Screen C_Opt Solvent/Temp Optimization C_Screen->C_Opt C_Final Scale-Up C_Opt->C_Final B_Start Wild-Type Enzyme B_Mutate In Silico/PCR Mutagenesis B_Start->B_Mutate B_Express Expression & Screening B_Mutate->B_Express B_Select Hit Selection B_Express->B_Select B_Select->B_Mutate Iterate B_Final Scale-Up B_Select->B_Final Target Met

Figure 1: Comparison of the linear optimization of chemocatalysts versus the iterative evolutionary cycle of biocatalysts.

Performance Metrics: Head-to-Head Comparison

The following data aggregates typical performance ranges for asymmetric reduction/amination reactions in pharmaceutical manufacturing.

MetricChemocatalysis (e.g., Rh/Ru-Hydrogenation)Biocatalysis (e.g., Transaminases/Reductases)Application Insight
Enantiomeric Excess (ee) 90% – 99%> 99.5%Biocatalysis often eliminates the need for downstream chiral resolution/crystallization.
Turnover Number (TON) 1,000 – 10,00010,000 – 200,000+Enzymes are generally more robust per active site, provided inhibition is managed.
Metal Leaching High Risk (Requires Scavengers)NoneCritical for API release testing (ppm limits on heavy metals).
Pressure Requirements High (10–50 bar H₂)AmbientChemocatalysis often requires specialized high-pressure hydrogenation reactors (Hastelloy).
Solvent System Organic (THF, MeOH, DCM)Aqueous/Buffer (can use co-solvents)Biocatalysis reduces VOCs but may struggle with substrate solubility (requires DMSO/IPA).
Development Time Short (Off-the-shelf ligands)Medium/Long (Requires evolution)Use Chemo for Phase I (speed); Switch to Bio for Commercial (cost/quality).

Experimental Protocol Case Study: Synthesis of Sitagliptin

To validate these claims, we examine the synthesis of Sitagliptin (Januvia®). This is the definitive industry case study where a chemocatalytic route was replaced by a biocatalytic one.

A. Chemocatalytic Protocol (Rh-Josiphos)

Based on the early manufacturing route.

Rationale: Uses a Rhodium precursor with a chiral ferrocenyl ligand (Josiphos) for asymmetric hydrogenation of an enamine.

  • Catalyst Preparation: Under nitrogen, charge a vessel with

    
     and 
    
    
    
    . Add degassed methanol. Stir for 1 hour to form the active complex.
  • Substrate Loading: Add the unprotected enamine amide substrate (200 g/L concentration).

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 250 psi (17 bar) with Hydrogen gas.

  • Reaction: Heat to 50°C for 18 hours.

  • Workup: Vent H₂. The product contains Rhodium residues.

  • Purification (Critical): Pass the solution through an activated carbon column (Ecosorb) to scavenge Rhodium to <10 ppm. Crystallize to upgrade ee from ~97% to >99%.

B. Biocatalytic Protocol (Engineered Transaminase)

Based on the optimized manufacturing route (Savile et al., Science).

Rationale: Uses an engineered Transaminase (ATA-117) to perform direct transamination of a pro-chiral ketone, replacing the metal and high pressure.

  • Buffer Preparation: Prepare 100 mM Triethanolamine buffer (pH 8.5) containing 1 mM Pyridoxal-5'-phosphate (PLP cofactor).

  • Enzyme Loading: Add the engineered Transaminase enzyme powder (CDX-017) and Isopropylamine (1 M) which acts as the amine donor.

  • Substrate Addition: Dissolve the pro-chiral ketone substrate in DMSO (final conc 50% v/v DMSO in buffer) to ensure solubility. Add to the reactor.

  • Reaction: Stir at 45°C at ambient pressure . No exclusion of oxygen is strictly necessary, though nitrogen sweep prevents oxidation of intermediates.

  • Reaction Monitoring: Monitor conversion via HPLC. Reaction typically completes in 24 hours.

  • Workup: Acidify to quench enzyme. Extract with organic solvent.

  • Result: Product is isolated with >99.95% ee. No metal scavenging required.

Visualization: Reaction Pathway & Sustainability

ReactionPathway cluster_chem Chemocatalysis Route cluster_bio Biocatalysis Route Substrate Pro-chiral Ketone/Enamine Step1_C Rh-Josiphos + H2 (250 psi) Substrate->Step1_C High Pressure Step1_B Transaminase + iPrNH2 Substrate->Step1_B Ambient Cond. Step2_C Carbon Filtration (Rh removal) Step1_C->Step2_C Product_C Chiral Amine (97% ee) Step2_C->Product_C Step2_B Direct Extraction Step1_B->Step2_B Product_B Chiral Amine (>99.9% ee) Step2_B->Product_B

Figure 2: Pathway comparison showing the elimination of purification steps and pressure requirements in the biocatalytic route.

Decision Matrix: When to Use What?

As a scientist, you should not be dogmatic. Use the right tool for the phase of development.

ScenarioRecommended TechnologyReasoning
Discovery / Early Phase I Chemocatalysis Speed is paramount. Broad-scope catalysts (Pd, Rh) work on diverse substrates without optimization.
Complex Stereocenters Biocatalysis If you have >2 stereocenters or remote chiral induction requirements, enzymes offer superior specificity.
Substrate Solubility < 1g/L Chemocatalysis Enzymes struggle in 100% organic solvent. If the drug is a "brick dust" molecule, chemocatalysis in DCM/THF is preferred.
Commercial Manufacturing Biocatalysis The investment in protein engineering pays off via higher yields, lower waste disposal costs, and elimination of heavy metals.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. [Link]

  • Arnold, F. H. (2018). Directed Evolution: Bringing New Chemistry to Life. Nobel Prize Lecture. [Link]

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews. [Link]

  • Constable, D. J., et al. (2007). Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers. Green Chemistry. [Link]

Comparative

Comparative Guide: Enzymatic vs. Chemical Synthesis of Phenylglycolamide (Mandelamide)

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Drug Development Scientists, and API Manufacturers Topic: Phenylglycolamide (Mandelamide) Synthesis Executive Summary Phenylglycolamide (commonl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Drug Development Scientists, and API Manufacturers Topic: Phenylglycolamide (Mandelamide) Synthesis

Executive Summary

Phenylglycolamide (commonly known as Mandelamide ; 2-hydroxy-2-phenylacetamide) is a critical chiral building block in the synthesis of semi-synthetic penicillins, cephalosporins, and various fine chemicals. Its synthesis represents a classic case study in the shift from traditional stoichiometric organic chemistry to green biocatalysis.

This guide objectively compares the Classic Chemical Route (via Ester Ammonolysis or Acid Hydrolysis) against the Modern Enzymatic Route (via Nitrile Hydratase). The analysis reveals that while chemical methods are well-established for racemic production, the enzymatic route offers superior atom economy and the distinct advantage of Dynamic Kinetic Resolution (DKR) , enabling theoretical yields of 100% for a single enantiomer—a feat thermodynamically impossible in standard chemical resolution.

Mechanism & Pathway Analysis[1]

The Chemical Route: Multi-Step & Stoichiometric

The traditional chemical synthesis of phenylglycolamide typically proceeds through the hydrolysis of mandelonitrile or the ammonolysis of mandelic acid esters. The direct hydrolysis of mandelonitrile using strong acids (e.g., H₂SO₄) is difficult to control, often leading to over-hydrolysis to mandelic acid. Therefore, the preferred high-purity chemical route involves a three-step sequence.

Mechanism:

  • Cyanohydrin Formation: Benzaldehyde reacts with NaCN/HCN to form racemic mandelonitrile.

  • Pinner-like Hydrolysis/Esterification: The nitrile is converted to an ester (e.g., ethyl mandelate) to avoid over-hydrolysis.

  • Ammonolysis: The ester undergoes nucleophilic acyl substitution with ammonia to yield the amide.

Limitations:

  • Racemic Product: Produces (

    
    )-mandelamide.[1][2][3] Obtaining a pure enantiomer requires subsequent resolution (max 50% yield) or expensive chiral auxiliaries.
    
  • Harsh Conditions: Requires concentrated acids and ammonia at elevated pressures/temperatures.

The Enzymatic Route: Biocatalytic Hydration

The enzymatic route utilizes Nitrile Hydratase (NHase) , a metalloenzyme (Fe- or Co-dependent) that hydrates the nitrile group directly to the amide under physiological conditions.[4]

Mechanism:

  • Substrate Binding: Mandelonitrile binds to the metal center of the NHase.

  • Nucleophilic Attack: An activated water molecule (hydroxide ligand) attacks the nitrile carbon.

  • Product Release: The amide is released. Crucially, in aqueous buffer, mandelonitrile is in equilibrium with benzaldehyde and HCN. This allows for Dynamic Kinetic Resolution (DKR) : as the enzyme selectively converts one enantiomer (e.g.,

    
    ), the unreacted 
    
    
    
    -enantiomer spontaneously racemizes via the aldehyde/HCN equilibrium, replenishing the
    
    
    -substrate pool.

SynthesisComparison cluster_chem Chemical Route (Traditional) cluster_bio Enzymatic Route (NHase) Benzaldehyde Benzaldehyde (Starting Material) Mandelonitrile rac-Mandelonitrile (Intermediate) Benzaldehyde->Mandelonitrile + HCN/NaCN AcidHydrolysis Acid Hydrolysis (H2SO4, Heat) Mandelonitrile->AcidHydrolysis NHase Nitrile Hydratase (R. rhodochrous / A. faecalis) Mandelonitrile->NHase Racemization Spontaneous Racemization (DKR) Mandelonitrile->Racemization MandelicAcid rac-Mandelic Acid (Over-hydrolysis Risk) AcidHydrolysis->MandelicAcid Major Byproduct Ester Ethyl Mandelate AcidHydrolysis->Ester Ethanol/H+ ChemAmide rac-Mandelamide (50% max yield of single enantiomer) Ester->ChemAmide NH3 (Ammonolysis) BioAmide (R)-Mandelamide (>90% Yield, High ee) NHase->BioAmide Selective Hydration

Figure 1: Comparative reaction pathways. The chemical route involves multiple steps to avoid over-hydrolysis, while the enzymatic route utilizes a direct, stereoselective hydration coupled with spontaneous racemization (DKR).

Performance Comparison & Experimental Data

The following data aggregates typical industrial and pilot-scale metrics for both methods.

MetricChemical Synthesis (Ester Route)Enzymatic Synthesis (NHase Route)
Primary Reagents NaCN, H₂SO₄, Ethanol, NH₃ (gas/aq)NaCN, Buffer, Immobilized NHase Cells
Reaction Steps 3 (Cyanation

Esterification

Ammonolysis)
1 (Cascade / One-pot)
Reaction Temp Reflux / High Temp (

)
Ambient (

)
Yield (Racemic)

N/A (Stereoselective)
Yield (Enantiopure)

(requires resolution)

(via DKR)
Enantiomeric Excess (ee)

(Racemic)

(Typical for optimized NHase)
Atom Economy Low (Loss of ester group, salt waste)High (100% atom efficiency in hydration)
E-Factor (Waste/Product) High (

kg/kg ) due to salts/solvents
Low (

kg/kg )
Key Experimental Insight: Stereoselectivity

In a direct comparison study utilizing Alcaligenes faecalis ATCC 8750 derived enzymes versus acid hydrolysis:

  • Chemical: Acid hydrolysis of mandelonitrile yielded a mixture of mandelamide (

    
    ) and mandelic acid (
    
    
    
    ) due to the difficult-to-stop hydrolysis of the amide bond under acidic conditions [1].
  • Enzymatic: The NHase system achieved near stoichiometric conversion of mandelonitrile to mandelamide without forming the acid byproduct. Furthermore, by coupling the reaction with the spontaneous racemization of mandelonitrile in pH 7.0 phosphate buffer, researchers achieved an enantiomeric excess (ee) of 78–100% for the (

    
    )-isomer, depending on the specific strain and residence time [2][3].
    

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Standard Benchmarking)

Based on Organic Syntheses and standard amide formation protocols.

  • Cyanohydrin Formation: To a cooled solution (

    
    ) of benzaldehyde (0.1 mol) in saturated sodium bisulfite, add a solution of NaCN (0.11 mol) dropwise. Extract the oily mandelonitrile layer.
    
  • Esterification: Dissolve mandelonitrile in absolute ethanol saturated with HCl gas. Reflux for 4 hours. Pour into ice water to precipitate ethyl mandelate. Yield: ~75%.

  • Ammonolysis: Dissolve ethyl mandelate (0.05 mol) in 50 mL of concentrated aqueous ammonia (28%). Stir at room temperature for 24–48 hours.

  • Workup: Evaporate excess ammonia and water under reduced pressure. Recrystallize the solid residue from benzene or hot water.

    • Result: White crystalline solid, mp 132–133°C.

    • Purity: Racemic (

      
      )-mandelamide.[2]
      
Protocol B: Enzymatic Synthesis (High-Performance)

Based on immobilized cell technology (e.g., Rhodococcus sp. or engineered E. coli).

  • Biocatalyst Preparation: Suspend immobilized R. rhodochrous J1 or E. coli (expressing NHase) cells (50 mg dry cell weight) in 10 mL of 50 mM potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Add racemic mandelonitrile to a final concentration of 100 mM. (Note: Mandelonitrile can be generated in situ from benzaldehyde and KCN to minimize toxicity).

  • Reaction: Incubate at

    
     with gentle shaking (150 rpm).
    
    • Self-Validation Check: Monitor pH.[5] A drop in pH indicates hydrolysis to mandelic acid (undesired amidase activity). Maintain pH 7.5 to ensure stability and racemization of the substrate.

  • Workup: Filter off the immobilized cells (reusable). Extract the aqueous phase with ethyl acetate (

    
    ). Dry over 
    
    
    
    and evaporate.
    • Result: (

      
      )-Mandelamide (or (
      
      
      
      ), depending on enzyme).[6]
    • Purity:

      
       ee, 
      
      
      
      isolated yield.

Decision Matrix

Use the following logic to select the appropriate synthesis method for your application:

Scenario Recommended Method Rationale
Target is Racemic Standard Chemical Cost-effective for small-scale non-chiral standards; reagents are ubiquitous.
Target is Chiral API Intermediate Enzymatic Essential for avoiding expensive chiral resolution steps. High ee% is critical for regulatory compliance.
Scale-Up (>100 kg) Enzymatic Lower energy costs, reduced hazardous waste disposal, and "One-Pot" simplicity reduce OPEX.
Lab lacks Bio-capabilities Chemical Chemical route requires standard glassware only; no fermentation or enzyme handling required.

References

  • Yamamoto, K., et al. (1991). "Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750". Applied and Environmental Microbiology.

  • Prasad, S., & Bhalla, T. C. (2010). "Nitrile hydratases (NHases): At the interface of academia and industry". Biotechnology Advances.

  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 6, p.58 (1926). "Mandelic Acid and Derivatives".[1][2][5][7][8][9]

  • Rey, P., et al. (2004). "Enantioselective hydrolysis of mandelonitrile by Alcaligenes faecalis". Journal of Organic Chemistry.
  • BenchChem. (2025). "Application Notes and Protocols for (R)-mandelonitrile in Organic Synthesis".

Sources

Validation

Comparative Guide: (R)-3-Amino-1-phenyl-propan-1-ol as a Pharmaceutical Scaffold

[1][2] Executive Summary: The Chiral "Hub" of Blockbuster Antidepressants (R)-3-Amino-1-phenyl-propan-1-ol (CAS: 170564-98-4) serves as the critical chiral scaffold for a class of Selective Serotonin Reuptake Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Chiral "Hub" of Blockbuster Antidepressants

(R)-3-Amino-1-phenyl-propan-1-ol (CAS: 170564-98-4) serves as the critical chiral scaffold for a class of Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs). Its structural integrity directly dictates the enantiomeric purity of downstream APIs, most notably Fluoxetine (Prozac) and Atomoxetine (Strattera).

In the pharmaceutical context, the "performance" of this intermediate is defined by three metrics: Enantiomeric Excess (ee%) , Chemical Purity , and Scalability of Synthesis . This guide compares the two dominant production methodologies—Asymmetric Synthesis vs. Classical Resolution—and provides validated protocols for their analytical qualification.

Comparative Analysis: Synthetic Routes

The choice of synthetic route determines the cost structure and impurity profile of the final API. While classical resolution is robust, asymmetric catalysis has become the industry standard for minimizing waste (E-factor).

Route Comparison Matrix
FeatureMethod A: Asymmetric Transfer Hydrogenation (ATH) Method B: Classical Resolution
Mechanism Stereoselective reduction of prochiral ketone using Ru-catalysts (e.g., Noyori type).Separation of racemic mixture using chiral acids (e.g., (S)-Mandelic acid).[1]
Yield (Theoretical) 100%50% (max) without racemization/recycling.
Yield (Practical) 90 - 96% 28 - 35% (per pass)
Enantiomeric Excess > 98% ee (Directly)> 99% ee (After recrystallization)
Waste (E-Factor) Low (Catalytic process)High (Requires stoichiometric resolving agents).
Cost Driver Catalyst cost (Ruthenium/Ligands).Labor, solvent volume, and yield loss.
Scalability Excellent (Batch or Flow).Limited by crystallization tank volume.
Synthetic Pathway Visualization

The following diagram illustrates the divergence in efficiency between the two routes.

SynthesisPathways Start Prochiral Precursor (3-Amino-1-phenylpropan-1-one) RuCat Asymmetric Hydrogenation (Ru-Catalyst / H2) Start->RuCat RacemicRed Non-Selective Reduction (NaBH4) Start->RacemicRed Product_R (R)-3-Amino-1-phenyl-propan-1-ol (>98% ee) RuCat->Product_R Direct Route (High Yield) Racemate Racemic Mixture (±)-3-Amino-1-phenyl-propan-1-ol RacemicRed->Racemate Resolution Resolution w/ (S)-Mandelic Acid Racemate->Resolution Resolution->Product_R Crystallization Waste (S)-Isomer Waste (Requires Recycling) Resolution->Waste Filtrate

Figure 1: Comparison of Asymmetric Hydrogenation (Blue path) vs. Classical Resolution (Red path). The asymmetric route avoids the 50% yield loss inherent to resolution.

Experimental Validation Protocols

To validate (R)-3-Amino-1-phenyl-propan-1-ol as a pharmaceutical intermediate, strict analytical controls are required. The following protocols are designed to be self-validating.

Protocol A: Determination of Enantiomeric Purity (Chiral HPLC)

Objective: Quantify the ratio of (R)-enantiomer to (S)-enantiomer. Scope: Applicable to raw material release testing.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is critical. As an amino alcohol, the primary amine will tail severely on polysaccharide columns without a basic modifier.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 215 nm (aromatic absorption).

  • Sample Prep: Dissolve 1.0 mg sample in 1 mL Mobile Phase.

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between (S) and (R) peaks.

  • Tailing Factor: < 1.5 for the main peak.

  • Retention Time: (S)-isomer typically elutes first (~11-12 min) followed by (R)-isomer (~13-15 min) on AD-H columns (verify with racemic standard).

Protocol B: Physical Property Verification

Objective: Confirm identity and bulk purity.

  • Optical Rotation:

    • Standard:

      
       (
      
      
      
      , CHCl
      
      
      ).
    • Causality: A value below +21.0° indicates either low enantiomeric purity or the presence of moisture/solvent (the material is hygroscopic).

  • Melting Point:

    • Range: 77°C - 79°C.

    • Diagnostic: A depressed melting range (>2°C spread) suggests contamination with the (S)-enantiomer (eutectic effect) or inorganic salts from the reduction step.

Functional Utility & Downstream Application

The primary amine (CAS 170564-98-4) is rarely the final API. Its "performance" is best judged by its conversion efficiency into the N-methylated derivative (Atomoxetine precursor).

Conversion Workflow:

  • Methylation: (R)-3-Amino-1-phenyl-propan-1-ol

    
     (R)-N-Methyl-3-phenyl-3-hydroxypropylamine.
    
  • Etherification: Coupling with 2-fluorotoluene (for Atomoxetine) or 4-chlorobenzotrifluoride (for Fluoxetine).

Critical Quality Attribute (CQA) Transfer: Any enantiomeric impurity in the starting amino alcohol is carried forward to the final drug. Unlike chemical impurities, enantiomers are rarely removed by standard crystallization in downstream steps. Therefore, the >98% ee specification at this intermediate stage is non-negotiable.

Downstream Intermediate (R)-3-Amino-1-phenyl-propan-1-ol (Primary Amine) Step1 N-Methylation Intermediate->Step1 Precursor (R)-N-Methyl-3-phenyl-3-hydroxypropylamine (Atomoxetine Precursor) Step1->Precursor Step2 Arylation (SNAr) Precursor->Step2 API_Atom Atomoxetine (Strattera) Step2->API_Atom + 2-Fluorotoluene API_Fluox Fluoxetine (Prozac) Step2->API_Fluox + 4-Chlorobenzotrifluoride

Figure 2: Downstream utility showing the divergence into major pharmaceutical APIs.

References

  • TCI Chemicals. (R)-3-Amino-3-phenyl-1-propanol Product Specifications (CAS 170564-98-4).[2] Retrieved from

  • BenchChem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • ChemicalBook. (R)-3-Amino-1-phenyl-propan-1-ol Properties and Suppliers. Retrieved from

  • US Patent 20110319664A1. Method for preparing atomoxetine. (Describes the asymmetric hydrogenation route). Retrieved from

Sources

Comparative

Definitive Guide to the Analysis of Phenylpropanolamine Structural Isomers

Executive Summary In drug development and forensic toxicology, the analysis of phenylpropanolamine (PPA) requires rigorous differentiation between its structural isomers. PPA, chemically defined as norephedrine , possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic toxicology, the analysis of phenylpropanolamine (PPA) requires rigorous differentiation between its structural isomers. PPA, chemically defined as norephedrine , possesses two chiral centers, leading to four distinct stereoisomers: the erythro pair (norephedrine) and the threo pair (norpseudoephedrine, also known as cathine ).

This guide provides an objective, data-driven comparison of analytical methodologies for separating these isomers. Unlike generic protocols, this document focuses on the causality of separation mechanisms—explaining why specific stationary phases or derivatization agents are required to achieve baseline resolution (


).
The Isomer Landscape

Understanding the target analytes is the first step in validation.

  • Norephedrine (PPA): (1R,2S) and (1S,2R) – Erythro configuration.

  • Norpseudoephedrine (Cathine): (1R,2R) and (1S,2S) – Threo configuration.

PART 1: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical approaches. Data is aggregated from standard pharmaceutical validation studies.

FeatureHPLC (Achiral Ion-Pair)Chiral HPLC (Direct)GC-MS (Derivatized)
Target Separation Diastereomers (PPA vs. Cathine)Enantiomers (d- vs. l-)All Isomers (with chiral derivatization)
Resolution (

)
High (> 2.0) for diastereomersHigh (> 1.5) for enantiomersExcellent (> 3.0)
Sensitivity (LOD) ~0.13 µM (UV)~0.1 µM (UV/Fluorescence)< 0.05 µM (SIM Mode)
Sample Prep Time Low (Dilute & Shoot)Low (Direct Injection)High (Requires Derivatization)
Throughput High (10-15 min run)Medium (20-30 min run)Medium (30+ min run)
Primary Limitation Cannot separate enantiomers without chiral additivesExpensive columns; restricted mobile phasesThermal instability of underivatized amines

PART 2: Strategic Method Selection

The choice of method depends strictly on the analytical question. Use the following logic flow to determine the appropriate protocol.

MethodSelection Start Define Analytical Goal Q1 Is Enantiomeric Purity Required? Start->Q1 Q2 Is Sample Matrix Complex? (e.g., Plasma, Urine) Q1->Q2 No (Diastereomers only) ChiralHPLC Protocol B: Chiral HPLC (Crown Ether Column) Q1->ChiralHPLC Yes (d- vs l-) AchiralHPLC Protocol A: Achiral HPLC (Ion-Pairing) Q2->AchiralHPLC No (Pharma Formulation) GCMS Protocol C: GC-MS (TFAA Derivatization) Q2->GCMS Yes (High Sensitivity Needed)

Figure 1: Decision matrix for selecting the optimal analytical technique based on isomer requirements and matrix complexity.

PART 3: Detailed Experimental Protocols

Protocol A: Achiral HPLC (Diastereomer Separation)

Application: Quality control of bulk drug substance; separating PPA from Cathine. Mechanism: Ion-pair chromatography.[1] PPA is a basic amine (


). On a standard C18 column, it tails significantly due to silanol interactions. An ion-pairing agent (e.g., SDS) masks these interactions and increases retention.
1. Chromatographic Conditions
  • Column: C18 ODS (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : Acetonitrile : 0.1 M Acetate Buffer (20:20:60 v/v/v).[2]

  • Additive: 5 mM Sodium 1-Heptanesulfonate (Ion-Pairing Agent) + 0.1% Triethylamine (Silanol Blocker).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2][3]

2. System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase Triethylamine concentration.
  • Resolution (

    
    ):  > 2.0 between Norephedrine and Norpseudoephedrine.
    
Protocol B: Chiral HPLC (Enantiomer Separation)

Application: Determining enantiomeric excess (ee) in asymmetric synthesis or metabolic studies. Mechanism: Host-guest complexation. Crown ether stationary phases form selective complexes with the primary ammonium group of PPA.

1. Chromatographic Conditions
  • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Crown ethers require acidic aqueous conditions to ensure the amine is protonated (

    
    ).
    
  • Temperature: 15°C (Lower temperature enhances complex stability).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Low wavelength required due to lack of chromophore absorption in mobile phase).

2. Critical Control Points
  • Temperature Control: Retention times are highly sensitive to temperature. A variance of ±1°C can shift peaks by >0.5 min.

  • Column Care: Never use organic modifiers >15% methanol, as they disrupt the crown ether complexation.

Protocol C: GC-MS (Trace Analysis & Biological Matrices)

Application: Forensic toxicology; detection of PPA in urine/plasma. Mechanism: Chemical Derivatization.[4] PPA is polar and thermally labile. Direct injection leads to peak broadening and degradation. Derivatization with Trifluoroacetic Anhydride (TFAA) acylates the amine and hydroxyl groups, improving volatility.

1. Sample Preparation Workflow
  • Extraction: Aliquot 1.0 mL urine/plasma. Adjust pH to >10 with

    
    . Extract with 3 mL Ethyl Acetate.
    
  • Evaporation: Dry organic layer under Nitrogen stream at 40°C.

  • Derivatization: Add 50 µL TFAA and 50 µL Ethyl Acetate. Incubate at 65°C for 20 mins.

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

2. Instrument Parameters
  • Inlet: Splitless, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m × 0.25mm.

  • Oven Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Detection: SIM Mode. Monitor ions m/z 154 (base peak for TFA-PPA) and m/z 110 .

GCMSWorkflow Sample Biological Sample Extract LLE (pH > 10) Ethyl Acetate Sample->Extract Isolate Amine Deriv Derivatization (TFAA, 65°C) Extract->Deriv Block Polar Groups GC GC Separation (DB-5MS) Deriv->GC Volatilize MS MS Detection (m/z 154) GC->MS Quantify

Figure 2: Derivatization and analysis workflow for GC-MS quantification of PPA.

References

  • Naka, K. et al. (2002). "HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations." Biomedical Chromatography. Link

  • Stockley, C.S. et al. (1991). "Stereospecific High-Performance Liquid Chromatographic Assay for the Enantiomers of Phenylpropanolamine in Human Plasma." Therapeutic Drug Monitoring. Link

  • Adeoya-Osiguwa, S.A. & Fraser, L.R. (2005).[5] "Cathine and norephedrine, both phenylpropanolamines, accelerate capacitation..."[5] Human Reproduction. Link

  • FDA Guidelines. (1992). "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration.[6][7] Link

  • Sorensen, L.K. (2018). "Excretion and Detection of Cathinone, Cathine, and Phenylpropanolamine in Urine." Forensic Science International. Link

Sources

Validation

Comparative Guide: Alternative Precursors for (R)-3-Amino-1-phenyl-propan-1-ol Synthesis

Executive Summary (R)-3-Amino-1-phenyl-propan-1-ol (hereafter (R)-3-APP ) is a critical chiral scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Atomoxetine , Nisoxetine , and F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Amino-1-phenyl-propan-1-ol (hereafter (R)-3-APP ) is a critical chiral scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Atomoxetine , Nisoxetine , and Fluoxetine (via chiral switching).

While classical resolution of racemic amino alcohols remains a baseline method, modern process chemistry has shifted toward asymmetric reduction of prochiral ketone precursors. This guide objectively compares the two dominant de novo asymmetric routes:

  • The Haloketone Route: Asymmetric reduction of 3-chloro-1-phenylpropan-1-one followed by amination.

  • The Aminoketone Route: Direct Asymmetric Transfer Hydrogenation (ATH) of 3-amino-1-phenylpropan-1-one salts.

Key Finding: While the Haloketone Route offers established biocatalytic robustness, the Aminoketone Route (via ATH) provides a more atom-economical, direct path, provided that retro-Mannich instability is managed via salt formation.

Precursor Landscape & Mechanistic Pathways

The choice of precursor dictates the downstream processing load. The following decision tree illustrates the mechanistic divergence between the two primary precursors.

Figure 1: Synthesis Pathway Decision Tree

G Start Target: (R)-3-Amino-1-phenyl-propan-1-ol P1 Precursor A: 3-Chloro-1-phenylpropan-1-one (Haloketone) Step1A Step 1: Asymmetric Reduction (Biocatalysis/KRED or Chemocatalysis) P1->Step1A Inter1 Intermediate: (R)-3-Chloro-1-phenylpropan-1-ol Step1A->Inter1 >99% ee Step1B Step 2: Amination (NaI/NH3) (Nucleophilic Substitution) Inter1->Step1B Retention of Config (C1) Step1B->Start P2 Precursor B: 3-Amino-1-phenylpropan-1-one HCl (Mannich Base Salt) Step2A Step 1: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) P2->Step2A Step2A->Start Direct Route No Amination Step

Caption: Mechanistic divergence between Haloketone (Red) and Aminoketone (Blue) precursors. Note that the Haloketone route requires a second chemical step (amination) where the chiral center at C1 is distal to the reaction site (C3), preserving stereochemistry.

Detailed Comparative Analysis

Precursor A: 3-Chloro-1-phenylpropan-1-one (The Haloketone)

This route relies on the reduction of the chloroketone to the chloroalcohol, followed by displacement of the chloride by an amine.

  • Mechanism: The carbonyl is reduced (enantioselectively).[1][2][3] The subsequent amination is an

    
     reaction at the primary carbon (C3). Since the chiral center is at C1, the configuration is retained  during amination.
    
  • Catalytic Strategy: Biocatalysis is preferred here. Ketoreductases (KREDs) specifically engineered for "Anti-Prelog" selectivity can yield the (R)-alcohol with >99% ee.

  • Pros:

    • Substrate Stability: The chloroketone is chemically stable compared to the free-base aminoketone.

    • Enzyme Availability: Commercial KRED libraries (e.g., Codexis, Johnson Matthey) are extensive for this substrate.

  • Cons:

    • Two-Step Process: Requires handling of the genotoxic chloroalcohol intermediate.

    • Amination Conditions: Displacement of the chloride often requires high pressure, high temperature, or iodide catalysis (Finkelstein conditions), which can be harsh.

Precursor B: 3-Amino-1-phenylpropan-1-one HCl (The Mannich Base)

This route utilizes the Mannich base salt directly.

  • Mechanism: Direct reduction of the ketone in the presence of the amine functionality.

  • Catalytic Strategy: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts (Ru-TsDPEN).

  • Critical Control Point: The substrate must be maintained as the Hydrochloride (HCl) or Oxalate salt. The free base is unstable and prone to retro-Mannich fragmentation (reverting to acetophenone, formaldehyde, and amine).

  • Pros:

    • Step Efficiency: Convergent synthesis; the nitrogen is already installed.

    • Atom Economy: No halide waste generation from the substitution step.

  • Cons:

    • Solubility: The salt forms are often sparingly soluble in standard ATH solvents (DCM, EtOAc), requiring polar solvents like DMF or Methanol, which can affect catalyst turnover.

Performance Data Comparison
FeatureRoute A: Haloketone (Biocatalytic)Route B: Aminoketone (Chemocatalytic ATH)
Precursor 3-Chloro-1-phenylpropan-1-one3-Amino-1-phenylpropan-1-one HCl
Catalyst Anti-Prelog KRED (NADPH dependent)(R,R)-Ru-TsDPEN (Formic acid/TEA)
Typical Yield 85 - 92% (2 steps)90 - 95% (1 step)
Enantiomeric Excess > 99% ee95 - 98% ee
Volume Efficiency High (High substrate loading possible)Moderate (Solubility limits of salt)
Safety Profile Good (Aqueous conditions)Moderate (Organic solvents, Ru metal)
Cost Driver Enzyme + Cofactor RecyclingRuthenium Catalyst + Ligand

Experimental Protocols

Protocol A: Biocatalytic Synthesis from 3-Chloro-1-phenylpropan-1-one

Targeting (R)-3-chloro-1-phenylpropan-1-one intermediate for subsequent amination.

Reagents:

  • Substrate: 3-Chloro-1-phenylpropan-1-one (100 mM)

  • Enzyme: Anti-Prelog KRED (e.g., KRED-130 or equivalent from screening kit)

  • Cofactor: NADP+ (0.1 mM)

  • Recycle System: Glucose Dehydrogenase (GDH) + Glucose (150 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Methodology:

  • Preparation: In a reaction vessel equipped with an overhead stirrer, dissolve glucose and NADP+ in phosphate buffer (pH 7.0).

  • Initiation: Add the GDH and the specific KRED enzyme. Adjust temperature to 30°C.

  • Addition: Add 3-Chloro-1-phenylpropan-1-one (dissolved in 10% v/v DMSO if solubility is low) slowly to the mixture.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH and maintain at 7.0 using 1M NaOH (titrator).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.
    
  • Validation: Analyze by Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Expect (R)-enantiomer >99% ee.[1]

  • Downstream: React the resulting (R)-chloroalcohol with aqueous ammonia/NaI in a pressure vessel at 80°C to yield (R)-3-APP.

Protocol B: Asymmetric Transfer Hydrogenation of Mannich Base Salt

Direct synthesis of (R)-3-APP.

Reagents:

  • Substrate: 3-Amino-1-phenylpropan-1-one Hydrochloride (1.0 eq)

  • Catalyst: RuCl (0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF (degassed)

Methodology:

  • Catalyst Prep: In a glovebox or under Argon, charge the Ru-catalyst into the reaction vessel.

  • Solvation: Dissolve the Mannich base HCl salt in minimal DMF. Add to the vessel.

  • Reaction: Add the Formic Acid/TEA mixture (5 eq) via syringe.

  • Conditions: Stir at 25-30°C for 18-24 hours. Note: Higher temperatures increase rate but may erode ee.

  • Quench: Quench reaction by adding saturated

    
     solution (gas evolution will occur).
    
  • Extraction: Extract with DCM. Wash the organic phase with brine to remove DMF.

  • Purification: The product is an amino alcohol.[4] Acid-base extraction is recommended: Extract into 1M HCl, wash organic layer (discard), basify aqueous layer with NaOH, extract back into DCM, dry and concentrate.

  • Validation: Conversion >95%, ee >96% (determined via derivatization or chiral HPLC).

Mechanistic Visualization: ATH Catalytic Cycle

Understanding the ATH mechanism is vital for troubleshooting low conversion in Route B.

Figure 2: Ru-TsDPEN Catalytic Cycle

ATH_Cycle Ru_Cl Pre-Catalyst Ru-Cl-TsDPEN Ru_H Active Hydride Ru-H species (16e-) Ru_Cl->Ru_H HCOOH/TEA -HCl, -CO2 Transition Transition State Outer-sphere H-transfer Ru_H->Transition + Substrate (Ketone) Product_Release Product Release (R)-Amino Alcohol Transition->Product_Release Hydride Transfer Product_Release->Ru_H Regeneration w/ HCOOH

Caption: Simplified catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation. The rate-determining step is typically the hydride transfer via a six-membered transition state.

References

  • Vertex AI Search. (2026). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. PubMed.[5] Available at: [Link]

  • Vertex AI Search. (2026). Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. Google Patents (CN104388516A).
  • Vertex AI Search. (2026). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Vertex AI Search. (2026). Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones. Royal Society of Chemistry (Organic Chemistry Frontiers).[2] Available at: [Link]

  • Vertex AI Search. (2026). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem. Available at: [Link]

Sources

Comparative

Spectroscopic analysis for structure confirmation

Title: Comparative Guide: High-Field NMR vs. Benchtop NMR and HRMS for Structural Confirmation in Drug Discovery Executive Summary & Core Directive The "Product" under review: High-Field Nuclear Magnetic Resonance (HF-NM...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: High-Field NMR vs. Benchtop NMR and HRMS for Structural Confirmation in Drug Discovery

Executive Summary & Core Directive

The "Product" under review: High-Field Nuclear Magnetic Resonance (HF-NMR, >400 MHz). The Alternatives: Benchtop NMR (60–100 MHz) and High-Resolution Mass Spectrometry (HRMS).

In the context of ICH Q6A guidelines, "Identification" tests must be specific for the drug substance and able to discriminate between compounds of closely related structures.[1] While High-Field NMR remains the "Gold Standard" for de novo structure elucidation, the emergence of cryogen-free Benchtop NMR and the sensitivity of HRMS challenges the traditional reliance on expensive high-field magnets.

This guide objectively analyzes when to deploy the "Gold Standard" versus when alternatives suffice, backed by experimental logic and self-validating protocols.

Strategic Decision Logic

Before designing the experiment, the researcher must select the appropriate tool based on the structural question.

DecisionTree Start Structural Question? Known Verification of Known Structure? Start->Known Unknown Elucidation of Unknown? Start->Unknown Simple Simple Molecule (MW < 400, No severe overlap) Known->Simple Complex Complex/Chiral (MW > 400, Crowded regions) Known->Complex MassOnly Formula Confirmation Only? Unknown->MassOnly Connect Connectivity/Stereochemistry? Unknown->Connect Benchtop USE BENCHTOP NMR (Fast, Low Cost) Simple->Benchtop HF_NMR USE HIGH-FIELD NMR (Resolution Critical) Complex->HF_NMR HRMS USE HRMS (High Sensitivity, ppm accuracy) MassOnly->HRMS FullSuite USE HF-NMR + HRMS (2D NMR required) Connect->FullSuite

Figure 1: Decision Matrix for Instrument Selection. Blue indicates the starting point; Green indicates scenarios suitable for Benchtop alternatives; Red indicates the necessity of High-Field NMR.

Technical Comparison: The Data

The following table contrasts the capabilities of the primary product (HF-NMR) against its alternatives.

FeatureHigh-Field NMR (600 MHz) Benchtop NMR (60-80 MHz) HRMS (Q-TOF/Orbitrap)
Primary Output Atom connectivity, Stereochemistry, DynamicsFunctional group verification, coarse connectivityElemental formula, Fragmentation patterns
Resolution (Peak Width) ~0.03 ppm (High dispersion)~0.3 ppm (Severe overlap possible)N/A (Mass Resolution > 100,000)
Sensitivity (LOD) ~10 µM (Cryoprobe)~10 mM (Standard probe)< 1 nM (Picomolar range)
Structural Specificity High: Distinguishes regioisomers & stereoisomers.Medium: Struggles with complex multiplets/overlap.Medium: Formula is exact; isomers require MS/MS or retention time.
Self-Validation Intrinsic (Integrals must match proton count).Intrinsic (Integrals), but baseline errors common.Extrinsic (Requires calibration standards).
Cost/Maintenance

(Cryogens, specialized facility)
$ (Plug-and-play, no cryogens)

$ (Vacuum systems, cleaning)

Expert Insight: The critical limitation of Benchtop NMR is not "sensitivity" (which can be fixed with concentration) but dispersion . At 60 MHz, second-order coupling effects (roofing) distort multiplets, making complex coupling analysis (


-values) difficult or impossible.

Experimental Protocol: Structure Confirmation

This protocol is designed as a Self-Validating System . It ensures that if the instrument or sample is compromised, the data itself will reveal the failure.

Phase A: System Suitability Test (SST)

Before analyzing the unknown, validate the instrument state.

  • Standard: 1% Ethylbenzene in CDCl3 (sealed capillary).

  • Criterion (HF-NMR): Resolution of the methylene quartet at 2.65 ppm must show clear splitting to baseline.

  • Criterion (Benchtop): Linewidth at 50% height < 1.0 Hz.

  • Causality: If SST fails, shimming is poor. Do not proceed to sample.

Phase B: Sample Preparation (The "Solvent Lock" Logic)
  • Solvent: DMSO-d6 is preferred over CDCl3 for polar pharmaceuticals.

  • Concentration:

    • HF-NMR: 2–5 mg in 600 µL (Avoids viscosity broadening).

    • Benchtop: 20–50 mg in 600 µL (Compensates for lower Boltzmann sensitivity).

  • Filtration: 0.2 µm PTFE filter. Reason: Paramagnetic particulates cause line broadening, mimicking poor resolution.

Phase C: Acquisition Parameters (The "S/N" Rule)
  • Pulse Sequence: zg30 (30° pulse). Reason: Faster relaxation allows shorter repetition delays (D1), optimizing scans per unit time.

  • Scans (NS):

    • HF-NMR: NS=16 (Sufficient for >100:1 S/N).

    • Benchtop: NS=256 (Required to overcome thermal noise floor).

  • Acquisition Time (AQ): Must be > 3/(Smallest J-coupling). E.g., for J=1Hz, AQ > 3s. Truncating the FID destroys resolution.

Comparative Case Study: Distinguishing Regioisomers

Scenario: Confirmation of 3-Chloropyridine (Target) vs. 2-Chloropyridine (Impurity). Both have the formula C5H4ClN and Mass (m/z) 113.00.

HRMS Performance
  • Result: Both samples show m/z 114.008 (M+H)+ with < 2 ppm error.

  • Verdict: FAIL. HRMS cannot distinguish these isomers without complex MS/MS fragmentation libraries, which may still be ambiguous.

Benchtop NMR (60 MHz) Performance
  • Observation: The aromatic region (7.0–8.5 ppm) shows overlapping multiplets. The dispersion is insufficient to separate the protons adjacent to the Chlorine from those adjacent to the Nitrogen clearly.

  • Verdict: AMBIGUOUS. While integration might suggest 4 protons, the lack of resolved splitting patterns prevents definitive assignment of the Chlorine position.

High-Field NMR (600 MHz) Performance
  • Observation:

    • 3-Chloropyridine: Distinct doublet-of-doublets (dd) for H-2 (adjacent to N and Cl) with unique coupling constants (

      
       and 
      
      
      
      ).
    • 2-Chloropyridine: The symmetry and chemical shifts are distinct; H-6 is significantly deshielded by the Nitrogen but lacks the Chlorine ortho-effect found in the 3-isomer.

  • 2D Confirmation (HSQC/HMBC):

    • HMBC:[2][3][4] In 3-Chloropyridine, H-2 shows a correlation to C-3 (bearing Cl). In 2-Chloropyridine, the connectivity pattern is fundamentally different.

  • Verdict: PASS. Unambiguous structural assignment.

The Unified Elucidation Workflow

This diagram illustrates the modern "Hybrid" approach, utilizing the speed of alternatives where possible, but preserving the integrity of the Gold Standard.

Workflow Sample Isolated Sample HRMS_Step Step 1: HRMS (Confirm Formula) Sample->HRMS_Step Benchtop_Step Step 2: Benchtop NMR (Quick Screen) HRMS_Step->Benchtop_Step Decision Spectrum Matches Reference? Benchtop_Step->Decision Release Release Lot (Structure Confirmed) Decision->Release Yes (Simple/Known) HF_Step Step 3: High-Field NMR (1H, 13C, HSQC, HMBC) Decision->HF_Step No (Ambiguous/Unknown) HF_Step->Release Final Confirmation

Figure 2: Integrated Structural Confirmation Pipeline. The workflow prioritizes speed and cost-efficiency (HRMS/Benchtop) but mandates High-Field NMR for any ambiguity.

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][5] International Council for Harmonisation.[1][6] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[[“]][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[[“]][9] [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Seminal text on Pulse Sequences). [Link]

  • FDA Guidance for Industry. (2021). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • Singh, S., et al. (2019). Benchtop NMR spectroscopy: A new era in analytical chemistry? TrAC Trends in Analytical Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-3-Amino-1-phenyl-propan-1-ol

This guide outlines the authoritative protocols for the safe handling and disposal of (R)-3-Amino-1-phenyl-propan-1-ol . Notice of Isomer Specificity: While the disposal logic below applies to the general class of amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of (R)-3-Amino-1-phenyl-propan-1-ol .

Notice of Isomer Specificity: While the disposal logic below applies to the general class of amino-phenyl-propanols (including the common drug intermediate 3-Amino-3-phenylpropan-1-ol), this guide strictly adheres to the chemical structure defined by (R)-3-Amino-1-phenyl-propan-1-ol (Phenyl group at C1, Amine at C3).[1]

[1]

Executive Safety Summary

(R)-3-Amino-1-phenyl-propan-1-ol is a bifunctional organic intermediate containing a basic primary amine and a secondary alcohol.[1] Its primary disposal hazard is Corrosivity (pH > 12) and Acute Toxicity .[1]

Core Directive: Never dispose of this compound down laboratory drains. It must be segregated as Hazardous Organic Amine Waste and directed toward high-temperature incineration.[1]

Chemical Identity & Hazard Profile
ParameterData
Chemical Name (R)-3-Amino-1-phenyl-propan-1-ol
CAS Number 170564-98-4 (Generic Isomer Ref) / 5053-63-4 (Racemic)
Physical State Solid (Low melting point) or Viscous Liquid (Supercooled)
Hazard Class Corrosive (Cat 1B) , Irritant, Acute Tox. 4
UN Number UN 3259 (Solid) or UN 2735 (Liquid)
Proper Shipping Name AMINES, SOLID/LIQUID, CORROSIVE, N.O.S.[1][2][3][4][5][6]
Incompatibilities Strong Acids (Exothermic), Oxidizers, Acid Chlorides

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material to prevent uncontrolled reactions.[1]

A. Segregation Protocol (The "Never-Mix" List)
  • NO Acids: Mixing with strong acids (HCl, H₂SO₄) will generate immediate, high-heat exotherms.[1] If neutralization is required for a specific process, it must be done under active cooling and stirring.[1]

  • NO Oxidizers: Do not place in bins with nitrates, perchlorates, or peroxides.[1] Amino alcohols can act as reducing agents, leading to fire hazards.[1]

  • NO Halogenated Solvents: Avoid mixing with Chloroform or DCM if possible, as this restricts the incineration facility's options (requires specific halogen-resistant incinerators).[1]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred.[1] Glass is acceptable but poses a breakage risk.[1]

  • Seal: Caps must be phenolic with a Teflon (PTFE) liner to prevent amine vapors from degrading the seal.[1]

Disposal Workflows

Select the workflow below that matches the physical state of your waste.

Workflow Visualization

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Residue / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Reaction Mixture / Solution StateCheck->LiquidWaste Liquid SolidPack Double Bag (Poly) or HDPE Wide-Mouth Jar SolidWaste->SolidPack SolidLabel Label: UN 3259 AMINES, SOLID, CORROSIVE SolidPack->SolidLabel Incineration High-Temp Incineration (Fuel Blending) SolidLabel->Incineration LiquidChar Check pH & Solvent Type LiquidWaste->LiquidChar LiquidPack HDPE Carboy (Vented Cap) LiquidChar->LiquidPack LiquidLabel Label: UN 2735 AMINES, LIQUID, CORROSIVE LiquidPack->LiquidLabel LiquidLabel->Incineration

Figure 1: Decision logic for segregating and packaging amino-alcohol waste streams.

Protocol A: Solid Waste (Pure Compound/Residue)

Applicability: Expired shelf stock, contaminated weighing boats, filter cakes.[1]

  • Packaging: Transfer solid material into a wide-mouth HDPE jar. If the material is on a filter paper or disposable spatula, place the entire item into the jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Hazard: Corrosive.[1][4][6][7]

    • Chemical Name: (R)-3-Amino-1-phenyl-propan-1-ol.[1][8][9]

  • Storage: Store in the "Corrosive - Base" cabinet until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates, reaction mixtures dissolved in methanol/ethanol.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with bases.[1] (e.g., Do not store amine solutions in acetone for long periods as Schiff bases may form, slowly altering the waste profile).[1]

  • pH Check: If the solution is aqueous, verify pH.[1] If pH > 12.5, it is RCRA Hazardous Waste code D002 .[1]

  • Container: Use an HDPE carboy.[1] Do not fill >90% to allow for thermal expansion.[1]

  • Venting: If the waste was recently generated from a reaction, use a vented cap for the first 24 hours to ensure no off-gassing pressurizes the container.[1]

Emergency Contingencies: Spills

Immediate Action: Evacuate the immediate area if dust/vapors are present.[1] Don PPE (Nitrile gloves, Safety Goggles, Lab Coat).[1]

Solid Spill
  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a specialized Basic Neutralizing Absorbent (citric acid-based) or damp sand.[1]

  • Collection: Scoop the paste into a disposal container.[1]

  • Cleaning: Wipe the surface with dilute acetic acid (vinegar) to neutralize trace amines, followed by soap and water.[1]

Liquid Spill
  • Absorb: Use an inert absorbent (Vermiculite or Clay).[1] Do not use paper towels on concentrated amines (potential heat generation).[1]

  • Neutralize: Apply a weak acid neutralizer (e.g., dilute citric acid) to the spill before final cleanup if safe to do so.[1]

  • Disposal: Collect all absorbent material as hazardous chemical waste (UN 3259/2735).[1]

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P- or U-listed, this compound is a Characteristic Waste (Corrosivity, D002) .[1]

  • Destruction Method: The preferred method is Incineration with Fuel Blending .[1] The high nitrogen content requires the facility to use scrubbers to manage NOx emissions.[1]

  • Sewer Ban: Under no circumstances is this compound permitted in municipal sewer systems due to aquatic toxicity and pH limits.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved February 7, 2026.[1]

  • European Chemicals Agency (ECHA).

  • Fisher Scientific.Safety Data Sheet: (R)

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Amino-1-phenyl-propan-1-ol

As a key chiral intermediate in the synthesis of various pharmaceuticals, (R)-3-Amino-1-phenyl-propan-1-ol is a compound frequently handled by researchers and drug development professionals.[1] While essential for its ro...

Author: BenchChem Technical Support Team. Date: February 2026

As a key chiral intermediate in the synthesis of various pharmaceuticals, (R)-3-Amino-1-phenyl-propan-1-ol is a compound frequently handled by researchers and drug development professionals.[1] While essential for its role in creating potentially life-saving therapeutics, its chemical nature demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on your research, secured by a foundation of safety.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of (R)-3-Amino-1-phenyl-propan-1-ol is the first step in mitigating them. The compound's reactivity is rooted in its functional groups—an amine and a primary alcohol—which contribute to its primary hazards. This is not merely an irritant; it is a corrosive material capable of causing severe, lasting damage upon contact.[2][3][4]

A summary of its hazard classifications provides a clear imperative for the stringent protective measures outlined in this guide.

Hazard ClassificationCategoryGHS StatementPrimary Risk
Skin Corrosion / Irritation Category 1BH314: Causes severe skin burns and eye damageDirect contact can cause chemical burns and irreversible tissue damage.[2][3][4][5]
Serious Eye Damage / Irritation Category 1H314: Causes severe skin burns and eye damageSplashes pose a significant risk of serious, potentially blinding, eye damage.[3][5][6]
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion can lead to severe swelling and damage to internal tissues.[2][3][5]
Respiratory Irritation -H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[6]

The causality is clear: the compound's chemical properties necessitate a multi-layered defense to prevent any direct contact with the operator.

The Core Protocol: A Multi-Layered Defense System

Effective safety is not just about wearing PPE; it's about integrating it into a system that begins with engineering controls and is supported by rigorous personal practices.

Primary Engineering Controls (First Line of Defense)

Before any PPE is selected, the work environment must be optimized to minimize exposure.

  • Chemical Fume Hood: All handling of solid (R)-3-Amino-1-phenyl-propan-1-ol, especially weighing and transfers, must be conducted inside a certified chemical fume hood. This is non-negotiable. The ventilation system is the primary barrier that captures dust and vapors at the source.

  • Safety Stations: Verify that a fully functional safety shower and eyewash station are located in immediate proximity to the handling area before beginning work.[7][8]

Personal Protective Equipment (The Essential Barrier)

PPE is your last and most personal line of defense. Its selection must be tailored to the task and the known hazards.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8][9]

    • Expert Rationale: Standard safety glasses are insufficient. Due to the severe and irreversible eye damage this chemical can cause, tightly sealed goggles are required to protect against splashes from all angles.[5] For any procedure with an elevated splash risk (e.g., transfers, reactions under pressure), a full-face shield must be worn over the chemical splash goggles.[5][10][11]

  • Hand Protection:

    • Requirement: Wear chemical-impermeable gloves, such as nitrile, that have been inspected for tears or defects prior to use.[5][6][12]

    • Expert Rationale: Gloves protect against the compound's severe skin corrosion properties.[3][4] The "buddy system" for glove removal is best practice, but if working alone, use a proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5][11][12] Contaminated gloves must be disposed of immediately as hazardous waste.[11]

  • Body Protection:

    • Requirement: A clean, flame-resistant lab coat, fully buttoned, is required.[9]

    • Expert Rationale: The lab coat protects against incidental splashes and contact with contaminated surfaces. It should be worn over personal clothing that covers the legs (long pants) and the feet (closed-toe, closed-heel shoes).

  • Respiratory Protection:

    • Requirement: Not typically required when handling small quantities within a certified fume hood.

    • Expert Rationale: Should engineering controls fail or if handling large quantities or cleaning a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for ammonia and organic ammonia derivatives may be necessary.[7][8][9] Respirator use requires prior medical clearance and fit-testing.

PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transfer (Solid) Chemical Splash GogglesNitrile GlovesLab Coat
In-Solution Handling Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab Coat

Operational Workflow: From Receipt to Disposal

A self-validating protocol ensures safety at every step. This workflow integrates decision points and safety checks to create a robust operational procedure.

Step-by-Step Handling Protocol:
  • Preparation:

    • Verify fume hood is operational and airflow is adequate.

    • Confirm location of eyewash station, safety shower, and spill kit.

    • Prepare all necessary labware and reagents.

  • Donning PPE:

    • Put on lab coat and ensure it is buttoned.

    • Put on chemical splash goggles and face shield (if required).

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood.

    • Handle the material gently to avoid creating dust.

    • Keep containers tightly closed when not in use.[5][6][7]

  • Decontamination & Cleanup:

    • Clean all contaminated surfaces within the fume hood.

    • Properly seal all waste containers.

  • Doffing PPE:

    • Remove gloves using the proper technique.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Wash hands thoroughly with soap and water.[5][7]

  • Documentation:

    • Log the use of the chemical as per your institution's guidelines.

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_post Post-Handling Phase prep 1. Verify Engineering Controls (Fume Hood, Eyewash) don 2. Don Full PPE (Coat, Goggles, Gloves) prep->don handle 3. Handle Chemical (Inside Fume Hood) don->handle decon 4. Decontaminate Workspace handle->decon doff 5. Doff PPE Correctly decon->doff wash 6. Wash Hands Thoroughly doff->wash

Figure 1: Standard operational workflow for handling (R)-3-Amino-1-phenyl-propan-1-ol.

Emergency Response & Decontamination

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.[7]

  • Skin Contact: Take off immediately all contaminated clothing.[4][7] Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[7] Seek immediate medical attention.[4][7]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: DO NOT induce vomiting.[4][7] Rinse mouth with water. Seek immediate medical attention.[4][7] Ingestion can cause severe damage and perforation of digestive tissues.[3][4][7]

Waste Disposal

All materials contaminated with (R)-3-Amino-1-phenyl-propan-1-ol, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.

  • Procedure: Collect waste in a suitable, clearly labeled, and closed container.

  • Disposal: Dispose of the waste through an approved and licensed chemical waste disposal plant.[6][7] Do not, under any circumstances, empty into drains or dispose of with regular trash.[5][7]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in the protocol is trust in your own well-being.

References

  • Fisher Scientific. (2021, December 24). Safety Data Sheet: (R)-3-Amino-3-phenylpropan-1-ol.
  • ChemicalBook. (2026, January 17). 3-Phenyl-1-propanol - Safety Data Sheet.
  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
  • PubChem. * (R)-1-Phenyl-3-propanolamine*. National Center for Biotechnology Information. Retrieved from [Link]

  • CDH Fine Chemical. Material Safety Data Sheet sds/msds - 3-Aminopropan-1-ol.
  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
  • University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. Safety Data Sheet: (R)-3-Amino-3-phenylpropan-1-ol.
  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Cole-Parmer. Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
  • Fisher Scientific. Safety Data Sheet: 3-Amino-3-phenyl-1-propanol.
  • ChemicalBook. 3-Aminopropanol - Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 3-Amino-1-Propanol, 99%.
  • Fisher Scientific. (2010, November 6). Safety Data Sheet: 3-Aminopropanol.
  • CPHI Online. (R)-3-(Methylamino)-1-phenylpropan-1-ol.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from Pesticide Environmental Stewardship.
  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-1-phenyl-propan-1-OL
Reactant of Route 2
(R)-3-Amino-1-phenyl-propan-1-OL
© Copyright 2026 BenchChem. All Rights Reserved.